JAMM protein inhibitor 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(2-ethylphenoxy)-N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17-8-4-5-9-20(17)25-15-21(24)22-19-11-10-18(14-16(19)2)23-12-6-7-13-23/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVQJXWDZCDJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Ubiquitin Variant Inhibitors Targeting the JAMM Family Deubiquitinase STAMBP
This technical guide provides an in-depth overview of the mechanism of action for a novel class of protein-based inhibitors targeting STAMBP, a metalloprotease belonging to the JAB1/MPN/MOV34 (JAMM) family of deubiquitinating enzymes (DUBs). These inhibitors, referred to as ubiquitin variants (UbVs), demonstrate high potency and selectivity, offering valuable tools for studying the cellular functions of JAMM family DUBs.
Core Mechanism of Action
The JAMM (JAB1/MPN/Mov34) domain is a catalytic metalloprotease domain responsible for deubiquitination. Unlike the other six families of human DUBs, which are cysteine proteases, the JAMM family utilizes a zinc ion for catalysis. STAMBP, a member of this family, plays a crucial role in endosomal-lysosomal sorting of cell-surface receptors by deubiquitinating and rescuing ubiquitinated cargo proteins from degradation.
The primary mechanism of action of the described ubiquitin variant (UbV) inhibitors, specifically UbVSP.1 and UbVSP.3, is the potent and direct inhibition of the isopeptidase activity of STAMBP. These engineered protein inhibitors bind with high affinity to STAMBP, thereby blocking its ability to cleave polyubiquitin (B1169507) chains from substrate proteins. The crystal structure of a related complex (STAMBPL1-UbVSP.1) has revealed the specific molecular interactions responsible for this tight binding.
Signaling Pathways and Cellular Processes
The inhibition of STAMBP by UbVs directly impacts cellular pathways regulated by ubiquitination. By preventing the deubiquitination of cargo proteins, these inhibitors can modulate endosomal sorting and trafficking. The functional consequences of STAMBP inhibition include the altered fate of cell-surface receptors, potentially leading to their degradation in the lysosome.
Quantitative Data
The inhibitory potency of the UbV inhibitors against the isopeptidase activity of the STAMBP JAMM domain was determined using a FRET-based diubiquitin cleavage assay. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Inhibitor | Target | IC50 (nM) | Hill Slope |
| UbVSP.1 | STAMBPJAMM | 8.4 | -0.8 |
| UbVSP.3 | STAMBPJAMM | 9.8 | -0.8 |
Further experiments demonstrated the inhibitory effect of UbVs on the deubiquitination of K63-linked polyubiquitin chains by both the isolated STAMBPJAMM domain and the full-length STAMBP protein.
| Enzyme | Inhibitor (1 µM) | Remaining Activity (%) |
| STAMBPJAMM | UbVSP.1 | ~0% (Complete Inhibition) |
| STAMBPJAMM | UbVSP.3 | 10% |
| Full-length STAMBP | UbVSP.1 | 7% |
| Full-length STAMBP | UbVSP.3 | 13% |
| STAMBPL1 | UbVSP.1 | 44% |
| STAMBPL1 | UbVSP.3 | No observable inhibition |
Experimental Protocols
This assay assesses the ability of STAMBP to cleave polyubiquitin chains in the presence and absence of inhibitors.
-
Enzyme and Inhibitor Pre-incubation: Purified STAMBPJAMM or full-length STAMBP proteins were incubated with the indicated UbV inhibitor or wild-type ubiquitin (negative control).
-
Substrate Addition: A biotinylated K63-linked polyubiquitin (Ub2-Ub7) substrate was added to the enzyme-inhibitor mixture.
-
Reaction Conditions: The reaction was incubated at 37°C for a time course of 30 minutes.
-
Analysis: Samples were resolved by SDS-PAGE and transferred to a membrane for Western blotting. The biotinylated ubiquitin was detected using ExtrAvidin-HRP. Inhibition of isopeptidase activity is observed by the retention of the higher molecular weight polyubiquitin chains (Ub2-Ub7) and a reduced appearance of the mono-ubiquitin (Ub1) product.
This fluorescence-based assay was used to determine the IC50 values of the UbV inhibitors.
-
Reaction Components:
-
Enzyme: 2 nM STAMBPJAMM domain.
-
Inhibitor: Varying concentrations of UbV (from 0.1 nM to 1 µM).
-
Substrate: 100 nM K63-linked di-ubiquitin labeled with a TAMRA/QXL FRET pair.
-
Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% v/v Tween 20, 0.01 mg/mL BSA, 5 mM DTT.
-
-
Procedure:
-
The enzyme and UbV inhibitors were pre-incubated for 10 minutes at ambient temperature (22°C).
-
The di-ubiquitin substrate was added to initiate the reaction in a total volume of 50 µL.
-
Fluorescence was measured over 60 minutes using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
The rate of the reaction was determined from the initial linear phase of the fluorescence curve.
-
IC50 values were calculated by fitting the dose-response curves using non-linear regression.
-
An In-Depth Technical Guide to JAMM Protein Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JAMM protein inhibitor 2, also identified as compound 180. The document details its biochemical activity, potential therapeutic applications, and the methodologies for its evaluation. JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing proteins are a family of deubiquitinating enzymes (DUBs) that play a critical role in various cellular processes, including protein degradation and signal transduction. Their dysregulation has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide serves as a resource for researchers in the fields of cancer biology, cell biology, and drug discovery, providing the necessary technical information to facilitate further investigation into this potent inhibitor.
Introduction to JAMM Proteins
The JAB1/MPN/Mov34 metalloenzyme (JAMM) family represents a unique class of deubiquitinating enzymes (DUBs) characterized by their catalytic mechanism, which is dependent on a zinc metalloprotease domain.[1][2] Unlike the more numerous cysteine protease DUBs, JAMMs utilize a catalytic zinc ion to hydrolyze the isopeptide bond between ubiquitin and its substrate proteins.[3][4] In humans, there are 12 identified JAMM domain proteins, of which seven exhibit catalytic activity.[4]
These enzymes are integral components of large protein complexes that regulate a wide array of cellular functions.[4] For instance, Rpn11 is a subunit of the 26S proteasome's regulatory particle and is essential for the degradation of ubiquitinated proteins.[3][5] Another prominent member, CSN5 (or JAB1), is a component of the COP9 signalosome, which regulates the activity of cullin-RING E3 ubiquitin ligases.[6] Given their central role in cellular homeostasis, the targeted inhibition of JAMM DUBs presents a promising therapeutic strategy for various diseases, including cancer.[1][2]
Overview of this compound (Compound 180)
This compound is a small molecule identified as a potent inhibitor of JAMM proteases.[7] Its chemical name is 2-(2-ethylphenoxy)-N-[2-methyl-4-(1-pyrrolidinyl)phenyl]acetamide.
Chemical Structure:
-
Molecular Formula: C21H26N2O2[7]
-
CAS Number: 848249-35-4[7]
-
Appearance: Solid powder[7]
-
Solubility: Soluble in DMSO[7]
Quantitative Inhibitory Activity
This compound has been characterized by its inhibitory activity against several proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that this data is primarily sourced from commercial suppliers, as a primary research publication detailing the initial characterization of this specific compound as a JAMM inhibitor could not be identified through extensive literature searches.
| Target Protein | IC50 Value (μM) | Protein Class |
| Thrombin | 10 | Serine Protease |
| Rpn11 | 46 | JAMM Deubiquitinase |
| MMP2 | 89 | Matrix Metalloproteinase |
| Data sourced from commercial product information.[7] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been extensively detailed in peer-reviewed literature. However, based on its inhibitory effect on Rpn11, it is presumed to interfere with the deubiquitination step preceding protein degradation by the proteasome. Rpn11 is a critical deubiquitinase integrated into the lid of the 19S regulatory particle of the 26S proteasome. It removes the polyubiquitin (B1169507) chain from substrate proteins, allowing them to be unfolded and translocated into the proteasome's catalytic core for degradation.[3][5] Inhibition of Rpn11 leads to the accumulation of ubiquitinated proteins and can induce cell cycle arrest and apoptosis, which is a key rationale for its investigation in anticancer research.[5][7]
The following diagram illustrates the general mechanism of JAMM/Rpn11 function within the ubiquitin-proteasome system and the putative point of intervention for an inhibitor.
Figure 1: Putative mechanism of this compound.
Experimental Protocols
The following are detailed, representative protocols for in vitro enzyme inhibition assays that can be utilized to evaluate the activity of this compound against its known targets.
Rpn11 Inhibition Assay (Fluorescence Polarization-Based)
This protocol is adapted from established methods for measuring Rpn11 deubiquitinase activity.[8]
A. Reagents and Materials:
-
Recombinant human Rpn11/Rpn8 heterodimer
-
Ubiquitin-rhodamine110-glycine substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
384-well, black, low-volume plates
-
Fluorescence plate reader
B. Experimental Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 10 µL of recombinant Rpn11/Rpn8 (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the ubiquitin-rhodamine110-glycine substrate (final concentration, e.g., 50 nM).
-
Immediately measure the fluorescence polarization in a kinetic mode at 30°C for 60 minutes, with readings every 2 minutes.
-
The rate of the reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percent inhibition relative to the DMSO control and plot against the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.
MMP2 Inhibition Assay (Fluorogenic Substrate-Based)
This protocol is based on standard fluorometric assays for MMP activity.
A. Reagents and Materials:
-
Recombinant human MMP2 (active form)
-
Fluorogenic MMP2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2, 0.01% Brij-35
-
This compound stock solution (in DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
B. Experimental Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the diluted inhibitor or Assay Buffer (for control) to the wells of a 96-well plate.
-
Add 25 µL of active MMP2 (final concentration, e.g., 1-5 nM) to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP2 substrate (final concentration, e.g., 10 µM).
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (e.g., Ex/Em = 328/393 nm).
-
Determine the reaction velocity (slope of the linear portion of the curve).
-
Calculate the percent inhibition and determine the IC50 value as described for the Rpn11 assay.
Thrombin Inhibition Assay (Chromogenic Substrate-Based)
This protocol follows a standard method for assessing thrombin activity.
A. Reagents and Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.1% PEG 8000
-
This compound stock solution (in DMSO)
-
96-well, clear, flat-bottom plates
-
Absorbance microplate reader
B. Experimental Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of a 96-well plate, add 20 µL of the diluted inhibitor or Assay Buffer.
-
Add 20 µL of thrombin (final concentration, e.g., 2 NIH units/mL) to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 160 µL of the chromogenic substrate (final concentration, e.g., 0.2 mM) to start the reaction.
-
Measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at 37°C.
-
Determine the reaction rate from the linear portion of the absorbance curve.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for an in vitro enzyme inhibition screening assay and a logical diagram of the broader drug discovery process where such an inhibitor would be evaluated.
Figure 2: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
This compound (compound 180) demonstrates potent inhibitory activity against the JAMM deubiquitinase Rpn11, as well as the proteases thrombin and MMP2.[7] Its activity against Rpn11 suggests potential as an anticancer agent by disrupting the ubiquitin-proteasome system.[7] However, the lack of a dedicated primary research publication necessitates further independent characterization to fully elucidate its selectivity profile across the JAMM family and other proteases. Future studies should focus on confirming its on-target effects in cellular models, investigating its impact on relevant signaling pathways, and evaluating its efficacy and safety in preclinical in vivo models of cancer. The detailed experimental protocols provided herein offer a robust framework for conducting such validation and exploratory studies. The development of more selective and potent inhibitors targeting specific JAMM family members remains an active and promising area of research for novel therapeutic agents.
References
- 1. WO2024097355A1 - Deubiquitinase-targeting chimeras and related methods - Google Patents [patents.google.com]
- 2. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Enigmatic Profile of JAMM Protein Inhibitor 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JAB1/MPN/Mov34 (JAMM) family of metalloproteases represents a compelling class of therapeutic targets, particularly in the fields of oncology and inflammatory diseases. These zinc-dependent isopeptidases play a crucial role in regulating the ubiquitin-proteasome system, a key pathway in cellular protein degradation and signaling.[1][2] The development of small molecule inhibitors against specific JAMM domain-containing proteins is an area of active research. This document provides a technical overview of a compound identified as "JAMM protein inhibitor 2" (also referred to as compound 180), summarizing the publicly available data and placing it within the broader context of JAMM protein signaling and inhibitor discovery.
Compound Profile: this compound (Compound 180)
This compound is a commercially available compound with limited published research detailing its discovery and synthesis. The available data on this molecule is summarized below.
Physicochemical Properties
| Property | Value |
| CAS Number | 848249-35-4[3][4] |
| Molecular Formula | C21H26N2O2[5] |
| Molecular Weight | 338.45 g/mol [6] |
| IUPAC Name | 2-(2-ethylphenoxy)-N-[2-methyl-4-(1-pyrrolidinyl)phenyl]acetamide[7] |
| SMILES | CCc1ccccc1OCC(=O)Nc1cc(N2CCCC2)ccc1C[5] |
| Appearance | Solid powder[5] |
| Solubility | Soluble in DMSO[5] |
Biological Activity
The inhibitory activity of this compound has been characterized against a limited panel of proteases, as indicated by commercially available data.
| Target | IC50 |
| Thrombin | 10 µM[5][7] |
| Rpn11 | 46 µM[5][7] |
| MMP2 | 89 µM[5][7] |
The provided data suggests that this compound is a multi-targeted protease inhibitor with micromolar activity against the serine protease thrombin, the JAMM domain-containing protein Rpn11, and the matrix metalloproteinase MMP2. The relatively weak and broad-spectrum activity profile may be indicative of an early-stage discovery compound.
The JAMM Signaling Landscape
JAMM domain proteins are the only known metalloenzymes with deubiquitinating (DUB) activity.[1] They are integral components of large protein complexes that regulate a variety of cellular processes.
Core Signaling Pathway
The canonical function of many JAMM proteins is to cleave ubiquitin or ubiquitin-like modifiers from substrate proteins. This deubiquitination activity can have profound effects on protein stability, localization, and function. A key example is the COP9 Signalosome (CSN) complex, where the CSN5 subunit, a JAMM protein, removes NEDD8 from Cullin-RING ligases, thereby regulating their activity. Another critical JAMM protein is Rpn11, a subunit of the 26S proteasome lid, which deubiquitinates substrates immediately before their degradation.
References
- 1. Heat Shock Protein Inhibitor II | CAS#:1859-42-3 | Chemsrc [chemsrc.com]
- 2. CAS [chemicalbook.com]
- 3. 848249-35-4 CAS Manufactory [m.chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rpn11 — TargetMol Chemicals [targetmol.com]
In-Depth Technical Guide to JAMM Protein Inhibitors and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JAB1/MPN/Mov34 (JAMM) domain-containing deubiquitinases (DUBs) as therapeutic targets, with a focus on small molecule inhibitors, including "JAMM protein inhibitor 2" and its broader class of structural analogs. This document details the structure-activity relationships (SAR) of representative JAMM inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.
Core Concepts: The JAMM Family of Deubiquitinases
The JAMM (JAB1/MPN/Mov34) family represents a unique class of zinc-dependent metalloprotease deubiquitinases that play crucial roles in cellular homeostasis by reversing ubiquitination, a key post-translational modification.[1][2][3] Dysregulation of JAMM DUBs, such as Rpn11 (PSMD14) and CSN5, is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2][3] Unlike the more numerous cysteine protease DUBs, the distinct catalytic mechanism of JAMM proteins offers opportunities for the development of selective inhibitors.[1][3]
Small Molecule Inhibitors of JAMM Proteins
Quantitative Data on Representative JAMM Inhibitors
To illustrate the structure-activity relationships within small molecule inhibitors of JAMM proteins, the following table summarizes inhibitory data for "this compound" and other notable JAMM inhibitors found in the public domain.
| Compound Name/Class | Target(s) | IC50/Ki | Notes |
| This compound | Thrombin | 10 µM | Also shows activity against Rpn11 and MMP2. |
| Rpn11 | 46 µM | ||
| MMP2 | 89 µM | ||
| Capzimin | RPN11 | Moderately selective | Developed from a chelating agent-like small molecule.[1] |
| CSN5i-3 | CSN5 | Highly selective | Orally available inhibitor.[1] |
| BC-1471 | STAMBP | Reported inhibitor | Identified through in silico screening.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the discovery and characterization of JAMM protein inhibitors.
Synthesis of Phenoxyacetamide Analogs
While a specific protocol for "this compound" is not published, a general and adaptable two-step synthesis for N-phenyl-2-phenoxyacetamide derivatives is described below, based on established chemical reactions.[4]
Step 1: Synthesis of 2-chloro-N-phenylacetamide intermediate
-
To a solution of a substituted aniline (B41778) (1 equivalent) and potassium carbonate (K2CO3, 3.6 equivalents) in dry dichloromethane (B109758) (CH2Cl2), add chloroacetyl chloride (1.2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the excess solvent under reduced pressure.
-
Wash the resulting solid with water and recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the 2-chloro-N-phenylacetamide intermediate.
Step 2: Synthesis of the final phenoxyacetamide product
-
Combine the 2-chloro-N-phenylacetamide intermediate (1 equivalent) with a substituted phenol (B47542) (1 equivalent) and potassium carbonate (K2CO3, 2 equivalents) in a suitable solvent such as acetonitrile.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate and purify the crude product by column chromatography on silica (B1680970) gel to obtain the final phenoxyacetamide analog.
FRET-Based Deubiquitinase Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of a JAMM deubiquitinase and the inhibitory potential of test compounds.[5][6]
Materials:
-
Purified recombinant JAMM DUB enzyme (e.g., AMSH, Rpn11).
-
FRET-based di-ubiquitin substrate with a donor and acceptor/quencher pair (e.g., K63-linked di-ubiquitin).
-
Assay buffer: 50 mM HEPES pH 7.0, 25 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring FRET.
Procedure:
-
Prepare a solution of the JAMM DUB enzyme in assay buffer at a final concentration determined by initial enzyme titration experiments (e.g., 125 nM for AMSH).
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤ 5%).
-
In a 384-well plate, add the diluted test compounds or DMSO (for control wells).
-
Add the JAMM DUB enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 30°C for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the FRET-based di-ubiquitin substrate to all wells at a final concentration determined by substrate titration (e.g., 500 nM).
-
Immediately place the plate in a pre-warmed (30°C) plate reader.
-
Measure the fluorescence signal (e.g., excitation at 544 nm and emission at 572 nm) at regular intervals for a set period (e.g., 90 minutes).
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Poly-Ubiquitin Chain Cleavage Assay (Western Blot)
This protocol details a western blot-based assay to visualize the cleavage of poly-ubiquitin chains by a JAMM DUB and the effect of inhibitors.
Materials:
-
Purified recombinant JAMM DUB enzyme.
-
Poly-ubiquitin chains of a specific linkage type (e.g., K63-linked).
-
Test compounds dissolved in DMSO.
-
Reaction buffer (as in the FRET assay).
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents.
-
Primary antibody against ubiquitin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Set up reactions in microcentrifuge tubes containing reaction buffer, poly-ubiquitin chains (e.g., 0.5 µM), and either a test compound at various concentrations or DMSO (control).
-
Add the JAMM DUB enzyme to initiate the reactions. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and then add a chemiluminescent substrate.
-
Visualize the bands using an imaging system. A decrease in the intensity of higher molecular weight poly-ubiquitin chains and an increase in mono- or di-ubiquitin bands indicate enzyme activity. Inhibition is observed as a retention of the higher molecular weight species compared to the DMSO control.
Signaling Pathways and Visualizations
JAMM proteins are integral components of several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of JAMM inhibitors and their potential therapeutic effects.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[8][9][10][11][12] Some JAMM family members are known to influence this pathway.
Caption: The p38 MAPK signaling cascade and its modulation by JAMM proteins.
PI3K-AKT-mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[13][14][15][16][17] Its dysregulation is a hallmark of many cancers, and JAMM proteins can impact its activity.
Caption: The PI3K-AKT-mTOR signaling pathway and its regulation by JAMM proteins.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel JAMM protein inhibitors.
Caption: A generalized workflow for the discovery of JAMM protein inhibitors.
References
- 1. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Diubiquitin‐Based FRET Probes To Quantify Ubiquitin Linkage Specificity of Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. p38 MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microtesty.ru [microtesty.ru]
- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
JAMM protein inhibitor 2 CAS number 848249-35-4
An In-depth Technical Guide on JAMM Protein Inhibitor 2 (CAS 848249-35-4)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search for the primary scientific literature detailing the synthesis, experimental protocols, and biological characterization of this compound (CAS 848249-35-4) did not yield an original research publication. The information presented herein is aggregated from publicly available data, primarily from chemical suppliers. Consequently, detailed experimental protocols and specific effects on signaling pathways for this particular compound have not been published. The provided diagrams and protocols are illustrative and based on general knowledge of the field.
Introduction
This compound, also known as compound 180, is a small molecule identified as an inhibitor of proteins containing the JAMM (JAB1/MPN/MOV34) domain. This domain is characteristic of a specific family of deubiquitinating enzymes (DUBs) that are metalloproteases, relying on a zinc ion for their catalytic activity. A prominent member of this family is Rpn11 (also known as POH1 or PSMD14), an essential subunit of the 19S regulatory particle of the 26S proteasome. Rpn11 is responsible for cleaving ubiquitin chains from substrate proteins immediately before their degradation by the proteasome. Given the central role of the ubiquitin-proteasome system in protein homeostasis, cell cycle progression, and signaling, its components are significant targets for therapeutic intervention, especially in oncology. This document provides a technical summary of the available information for this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 848249-35-4 |
| Synonyms | compound 180 |
| IUPAC Name | 2-(2-ethylphenoxy)-N-[2-methyl-4-(1-pyrrolidinyl)phenyl]acetamide |
| Molecular Formula | C₂₁H₂₆N₂O₂ |
| Molecular Weight | 338.44 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Biological Activity: Quantitative Data
This compound has been reported to inhibit the JAMM domain-containing metalloprotease Rpn11. It also shows activity against other proteases, such as thrombin and MMP2. The available quantitative data is limited to half-maximal inhibitory concentrations (IC₅₀).
| Target Protein | IC₅₀ (µM) | Protein Family |
| Thrombin | 10 | Serine Protease |
| Rpn11 | 46 | JAMM Metalloprotease (DUB) |
| MMP2 | 89 | Matrix Metalloproteinase |
| [Data sourced from multiple chemical vendor datasheets which consistently report these values.][1] |
Hypothetical Experimental Protocols
The specific experimental protocols used to generate the IC₅₀ values for this compound are not available in the public domain. Below is a representative, hypothetical protocol for a generic in vitro enzyme inhibition assay that could be used to determine such values for an Rpn11 inhibitor.
In Vitro Rpn11 Inhibition Assay (Fluorometric)
Objective: To determine the IC₅₀ value of this compound against recombinant Rpn11.
Materials:
-
Recombinant human Rpn11 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
This compound (CAS 848249-35-4)
-
DMSO (for compound dilution)
-
Black, flat-bottom 384-well assay plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, and then dilute these into Assay Buffer to achieve the final desired assay concentrations with a constant final DMSO concentration (e.g., 1%).
-
Enzyme Preparation: Dilute the recombinant Rpn11 enzyme to a working concentration in cold Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted Rpn11 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 5 µL of the ubiquitin-AMC substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Visualizations: Workflow and Signaling Pathway
The following diagrams are provided to meet the visualization requirements. As no specific experimental workflows or signaling pathway analyses have been published for this compound, these are illustrative representations.
References
Navigating the Landscape of JAMM Protein Inhibitors: A Technical Guide
Introduction
The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a unique class of zinc-dependent metalloproteases that play critical roles in cellular homeostasis by reversing ubiquitination, a key post-translational modification. Their involvement in a multitude of cellular processes, including protein degradation, DNA repair, and signal transduction, has positioned them as attractive therapeutic targets for a range of diseases, particularly cancer. This technical guide provides a comprehensive overview of JAMM protein inhibitors, with a particular focus on the available data for known inhibitors and the methodologies used for their characterization. While initial interest was directed towards "JAMM protein inhibitor 2 (compound 180)," publicly available information on this specific molecule is limited. Therefore, this guide will broaden its scope to encompass the wider class of JAMM inhibitors to provide a more substantive and valuable resource for researchers, scientists, and drug development professionals.
The JAMM Family of Deubiquitinases
The human genome encodes several JAMM domain-containing proteins, with a subset possessing catalytic activity. These enzymes are integral components of large protein complexes that regulate diverse signaling pathways. Key catalytically active JAMM proteins include:
-
Rpn11 (PSMD14): A subunit of the 19S regulatory particle of the proteasome, Rpn11 is essential for the degradation of ubiquitinated proteins.
-
CSN5 (COPS5): The catalytic subunit of the COP9 signalosome (CSN), CSN5 is primarily involved in the deneddylation of Cullin-RING ligases (CRLs), thereby regulating their activity.
-
BRCC36 (BRCC3): A component of the BRCA1-A complex, BRCC36 is involved in the DNA damage response.
-
AMSH (STAMBP): Associated with the SH3 domain of STAM, AMSH plays a role in endosomal sorting and trafficking.
Quantitative Data on JAMM Inhibitors
The development of potent and selective JAMM inhibitors is an active area of research. The following table summarizes the inhibitory activities of some reported JAMM inhibitors.
| Compound Name | Target(s) | IC50 | Assay Type | Reference |
| Compound 180 | Thrombin | 10 µM | Enzymatic Assay | [1] |
| Rpn11 | 46 µM | Enzymatic Assay | [1] | |
| MMP2 | 89 µM | Enzymatic Assay | [1] |
Note on Compound 180: Publicly available data on "this compound (compound 180)" is scarce. The reported IC50 values indicate weak and non-selective inhibitory activity against the JAMM protein Rpn11. Further characterization and more potent analogues would be necessary to establish its utility as a specific JAMM inhibitor.
Experimental Protocols
The characterization of JAMM inhibitors involves a variety of biochemical and cell-based assays. Below are representative protocols for key experiments.
In Vitro Deubiquitinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified JAMM protein.
Materials:
-
Purified recombinant JAMM protein (e.g., Rpn11, CSN5)
-
Ubiquitin substrate (e.g., di-ubiquitin, poly-ubiquitin chains, or a fluorogenic ubiquitin-AMC substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 5% glycerol)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader (fluorescence or luminescence based)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the JAMM enzyme to each well.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin substrate to each well.
-
Monitor the cleavage of the substrate over time using a plate reader. For fluorogenic substrates, measure the increase in fluorescence. For unlabeled ubiquitin chains, the reaction can be stopped at different time points and analyzed by SDS-PAGE and Coomassie staining or Western blotting.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Target Engagement Assay
This assay determines whether the inhibitor can engage its target protein within a cellular context.
Materials:
-
Cell line expressing the target JAMM protein
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies specific to the JAMM protein and a downstream substrate
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with increasing concentrations of the test compound or DMSO for a specified duration.
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blot analysis on the cell lysates.
-
Probe the membrane with antibodies against the target JAMM protein to assess its levels and with antibodies against a known substrate to evaluate the accumulation of the ubiquitinated form, which is expected upon inhibition of the DUB.
-
Analyze the band intensities to determine the dose-dependent effect of the inhibitor on the ubiquitination status of the substrate.
Signaling Pathways and Experimental Workflows
JAMM inhibitors can modulate various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a simplified ubiquitination-deubiquitination cycle and a general workflow for JAMM inhibitor screening.
References
The Core Biological Functions of JAMM Domain Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB1/MPN/Mov34 metalloenzymes (JAMM) are a unique family of deubiquitinating enzymes (DUBs) that play critical roles in a multitude of cellular processes. Unlike the majority of DUBs, which are cysteine proteases, JAMM domain proteins are zinc-dependent metalloproteases.[1][2][3][4] This distinct catalytic mechanism, coupled with their involvement in high-stakes cellular pathways such as DNA repair, protein degradation, and signal transduction, positions them as compelling targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2][4][5] This technical guide provides an in-depth exploration of the core biological functions of JAMM domain proteins, detailing their catalytic activity, involvement in key signaling pathways, and the experimental methodologies used to investigate their functions.
I. Molecular Architecture and Catalytic Mechanism
The defining feature of the JAMM family is the Mpr1/Pad1 N-terminal (MPN) domain.[6] These proteins are further categorized into two subfamilies based on the presence or absence of a conserved catalytic motif within this domain:
-
MPN+ proteins: These are catalytically active deubiquitinases that possess the canonical JAMM motif (ExnHS/THx7SxxD). This motif coordinates a zinc ion that is essential for catalysis.[6] The catalytic mechanism involves the activation of a water molecule by the zinc ion, which then acts as a nucleophile to cleave the isopeptide bond between ubiquitin and its substrate protein or between ubiquitin moieties in a polyubiquitin (B1169507) chain.[2][4]
-
MPN- proteins: These proteins lack the complete JAMM motif and are therefore catalytically inactive. They are thought to function as scaffolds, mediating protein-protein interactions within larger multiprotein complexes.[6]
There are 12 identified JAMM domain proteins in the human genome, with seven being catalytically active (AMSH, AMSH-LP, BRCC36, eIF3h, Rpn11, MYSM1, and CSN5).[2][6] Many of these proteins exert their function as part of large, multi-subunit complexes, such as the 26S proteasome (Rpn11), the COP9 signalosome (CSN5), and the BRCA1-A complex (BRCC36).[6]
II. Quantitative Analysis of JAMM Domain Protein Activity
The enzymatic activity of JAMM domain proteins can be quantified to understand their substrate specificity and catalytic efficiency. Key parameters include the dissociation constant (Kd) and the Michaelis constant (Km).
| JAMM Protein (Orthologue) | Substrate/Ligand | Method | Kd (μM) | Km (μM) | Reference |
| Sst2 (AMSH orthologue) | Ubiquitin | Isothermal Titration Calorimetry | 10.2 ± 0.6 | [7][8][9] | |
| Sst2 (AMSH orthologue) | Lys63-linked diubiquitin | Enzyme kinetics | ~20 | [7][8][9] |
III. Core Biological Functions and Signaling Pathways
JAMM domain proteins are integral to a variety of fundamental cellular signaling pathways. Their deubiquitinating activity modulates the stability, localization, and activity of key regulatory proteins.
A. DNA Damage Response: The Role of BRCC36
The BRCA1-A complex, which contains the JAMM domain protein BRCC36, is a critical component of the DNA double-strand break (DSB) repair pathway.[10] Upon DNA damage, the cell activates a complex signaling cascade known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate repair.[11][12][13] BRCC36, with its specificity for K63-linked polyubiquitin chains, is recruited to sites of DNA damage and is essential for the proper functioning of this repair process.[10]
Caption: BRCC36 in the DNA Damage Response.
B. Protein Degradation: Rpn11 in the 26S Proteasome
Rpn11 (also known as POH1 or PSMD14) is an essential subunit of the 19S regulatory particle of the 26S proteasome, the cellular machinery responsible for the degradation of ubiquitinated proteins.[14][15][16][17] As a substrate is translocated into the proteasome for degradation, Rpn11 cleaves the polyubiquitin chain, allowing the substrate to enter the proteolytic core while recycling the ubiquitin molecules.[14][17] The deubiquitinase activity of Rpn11 is tightly coupled to the ATPase activity of the proteasome, ensuring that only substrates committed to degradation are deubiquitinated.[16][17]
Caption: Rpn11 function in proteasomal degradation.
C. Regulation of Cullin-RING Ligases: CSN5 and the COP9 Signalosome
CSN5 (also known as JAB1) is the catalytic subunit of the COP9 signalosome (CSN), a multiprotein complex that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[1][5][18][19] CRLs are a major class of E3 ligases that are activated by neddylation, the conjugation of the ubiquitin-like protein NEDD8 to the cullin subunit. The CSN, through the isopeptidase activity of CSN5, removes NEDD8 from cullins (deneddylation), thereby modulating CRL activity.[1][5][20] This regulatory cycle is crucial for the proper degradation of numerous cellular proteins involved in processes like cell cycle progression and signal transduction.[5][19]
Caption: CSN5 in the regulation of Cullin-RING Ligases.
D. Endosomal Sorting and Receptor Trafficking: The Function of AMSH
Associated molecule with the SH3 domain of STAM (AMSH) is a JAMM domain protein that plays a key role in the endosomal sorting of cell-surface receptors, such as the epidermal growth factor receptor (EGFR).[2][6][21] Upon ligand binding, EGFR is internalized and ubiquitinated, which serves as a signal for its sorting to the lysosome for degradation. AMSH, which specifically cleaves K63-linked polyubiquitin chains, counteracts this process by deubiquitinating EGFR, promoting its recycling back to the plasma membrane.[2][21] This regulation of EGFR trafficking is crucial for modulating the duration and intensity of EGFR signaling.[21][22]
Caption: AMSH in EGFR signaling and trafficking.
IV. Experimental Protocols
Investigating the function of JAMM domain proteins requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
A. In Vitro Deubiquitination Assay
This assay is used to assess the catalytic activity of a purified JAMM domain protein against a specific ubiquitinated substrate.[23][24][25]
References
- 1. pnas.org [pnas.org]
- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 4. JAMM Deubiquitinating Enzymes in Disease | Encyclopedia MDPI [encyclopedia.pub]
- 5. CSN5 Isopeptidase Activity Links COP9 Signalosome Activation to Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease [mdpi.com]
- 7. Insights into the Mechanism of Deubiquitination by JAMM Deubiquitinases from Cocrystal Structures of the Enzyme with the Substrate and Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 12. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformational switching of the 26S proteasome enables substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Jab1/CSN5, a Component of the COP9 Signalosome, Regulates Transforming Growth Factor β Signaling by Binding to Smad7 and Promoting Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. liverpool.ac.uk [liverpool.ac.uk]
- 25. researchgate.net [researchgate.net]
The Pivotal Role of JAMM Metalloproteases in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB1/MPN/Mov34 (JAMM) metalloproteases represent a unique class of deubiquitinating enzymes (DUBs) that play critical roles in a myriad of cellular processes. Unlike the more numerous cysteine protease DUBs, JAMM enzymes are metalloproteases that utilize a zinc ion for catalysis.[1] This distinct mechanism and their involvement in key signaling pathways have positioned them as attractive targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[2][3] This technical guide provides an in-depth exploration of the core functions of JAMM metalloproteases in cell signaling, complete with quantitative data, detailed experimental protocols, and visual representations of the pathways they govern.
Core Principles of JAMM Metalloprotease Function
The catalytic activity of JAMM metalloproteases resides within the JAMM/MPN+ domain, which contains a conserved zinc-coordinating motif (ExnHS/THx7SxxD).[4][5] This motif orchestrates the binding of a catalytic zinc ion, which, in conjunction with a coordinated water molecule, facilitates the hydrolysis of the isopeptide bond between ubiquitin (or a ubiquitin-like protein such as Nedd8) and its substrate.[1][5]
There are 12 identified JAMM domain-containing proteins in the human genome, of which seven possess catalytic activity: AMSH, AMSH-LP, BRCC36, CSN5, MYSM1, Rpn11, and eIF3h.[2][4] These enzymes often function as catalytic subunits within larger multi-protein complexes, which can regulate their activity and substrate specificity.[2][6]
Quantitative Analysis of JAMM Metalloprotease Activity and Inhibition
The potency and kinetics of JAMM metalloproteases can be quantified through various biochemical assays. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half its maximal velocity, while the catalytic rate constant (kcat) represents the number of substrate molecules converted per enzyme molecule per unit of time. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.
Below are tables summarizing key quantitative data for several prominent JAMM metalloproteases.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |
| CsRpn11 (archaeal) | CsUb-pre | 24.2 | 3.5 | [7] |
| Rpn11 (human) | Ubiquitin chains | >100 | 0.3-0.7 | [8] |
Table 1: Kinetic Parameters of Rpn11 Activity. This table presents the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for Rpn11 from different species, illustrating the enzyme's affinity for its substrate and its catalytic efficiency.
| Enzyme | Inhibitor | IC50 | Source |
| Rpn11 | 8-thioquinoline (8TQ) | ~2.5 µM | [9] |
| Rpn11 | Compound 35 (8TQ derivative) | ~300 nM | |
| Rpn11 | Compound 6 | ~1.3 µM | [7] |
| Rpn11 | Compound 10a | ~2 µM | [7] |
| CSN5 | CSN5i-3 | Varies by cell line (nM to µM range) | [10][11] |
| BRCC36 | SHMT2α (endogenous protein inhibitor) | Ki ~7 nM | [6] |
Table 2: Inhibitor Potency against JAMM Metalloproteases. This table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for various inhibitors of Rpn11, CSN5, and BRCC36, providing a comparative measure of their efficacy.
Key Signaling Pathways Regulated by JAMM Metalloproteases
JAMM metalloproteases are integral components of several critical cellular signaling pathways. Their deubiquitinating activity modulates protein stability, localization, and activity, thereby influencing cellular fate.
Regulation of Cullin-RING Ligases by CSN5
The COP9 signalosome (CSN) complex, with its catalytic subunit CSN5, is a master regulator of Cullin-RING ubiquitin ligases (CRLs), the largest family of E3 ligases.[7] CSN5 removes the ubiquitin-like protein Nedd8 from the cullin subunit of CRLs, a process termed deneddylation.[12] This action inactivates the CRL, preventing the ubiquitination and subsequent degradation of its substrates.[13] This regulatory cycle is crucial for processes such as cell cycle progression and DNA damage response.[12]
Endosomal Sorting and Receptor Trafficking by AMSH
Associated Molecule with the SH3 domain of STAM (AMSH) is a JAMM metalloprotease that plays a crucial role in the endosomal sorting of ubiquitinated membrane receptors.[14] AMSH is recruited to endosomes through its interaction with components of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, particularly ESCRT-0.[14][15] By deubiquitinating cargo proteins, AMSH can rescue them from lysosomal degradation, promoting their recycling back to the plasma membrane or other cellular compartments.[14]
DNA Damage Response and the BRCA1-A Complex
BRCC36 is the catalytic subunit of the BRCA1-A complex, a key player in the cellular response to DNA double-strand breaks.[8][9] The BRCA1-A complex is recruited to sites of DNA damage through the recognition of ubiquitin chains by the RAP80 subunit.[9] BRCC36 then removes K63-linked ubiquitin chains from histone H2A and H2AX, a process that is thought to regulate the choice between different DNA repair pathways, such as homologous recombination and non-homologous end joining.[16]
Experimental Protocols for Studying JAMM Metalloproteases
A variety of in vitro and cellular assays are employed to characterize the activity and function of JAMM metalloproteases.
In Vitro Deubiquitination Assay for AMSH
This protocol describes a method to assess the deubiquitinating activity of purified AMSH on ubiquitin chains in vitro.
Materials:
-
10X DUB Assay Buffer: 500 mM Tris-HCl pH 7.2, 50 mM MgCl2, 250 mM KCl, 10 mM DTT.[17]
-
Purified recombinant AMSH protein.
-
Ubiquitin chains (e.g., K63-linked tetra-ubiquitin).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and reagents.
-
Anti-ubiquitin antibody.
Procedure:
-
Prepare the 1X DUB assay buffer by diluting the 10X stock. Add fresh DTT to the 1X buffer just before use.[17]
-
Set up the deubiquitination reactions in microcentrifuge tubes on ice. A typical 20 µL reaction might contain:
-
2 µL 10X DUB Assay Buffer
-
X µL Purified AMSH (to a final concentration of, e.g., 100 nM)
-
Y µL Ubiquitin chains (to a final concentration of, e.g., 250 ng)
-
ddH2O to 20 µL
-
-
Include a negative control reaction with no AMSH.
-
If testing an inhibitor, pre-incubate AMSH with the inhibitor for 30 minutes at 4°C before adding the ubiquitin chains.[17]
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).[17]
-
Stop the reactions by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 70°C for 10 minutes.[17]
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of ubiquitin chains.
Cellular Assay for CSN5 Activity
This protocol provides a general framework for assessing the impact of CSN5 inhibition on cullin neddylation in cultured cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HCT116).
-
Cell culture medium and supplements.
-
CSN5 inhibitor (e.g., CSN5i-3).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies: anti-Cullin (e.g., anti-Cul1), anti-Nedd8, anti-CSN5, and a loading control (e.g., anti-β-actin).
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of the CSN5 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 8, 24 hours).[11]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against a specific cullin protein. The neddylated form of the cullin will migrate slower than the unneddylated form, appearing as a higher molecular weight band.
-
Probe separate membranes or strip and re-probe the same membrane for Nedd8, CSN5, and a loading control to confirm target engagement and equal loading.
-
Quantify the band intensities to determine the ratio of neddylated to unneddylated cullin.
Conclusion and Future Directions
JAMM metalloproteases are critical regulators of cellular signaling, with their influence extending to protein degradation, DNA repair, and receptor trafficking. Their unique catalytic mechanism and involvement in disease-relevant pathways make them compelling targets for the development of novel therapeutics. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of JAMM metalloprotease function and to exploit their therapeutic potential. Future research will likely focus on the development of more potent and selective inhibitors for specific JAMM family members and a deeper understanding of the intricate regulatory mechanisms that govern their activity within their respective cellular contexts.
References
- 1. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - IC50 values and 95% CIs for the inhibition of p57N2, 09N1 and N5. - figshare - Figshare [figshare.com]
- 6. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. Protocols for Cellular assay | Abcam [abcam.com]
- 13. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 14. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
A Deep Dive into JAMM DUB Family Substrate Specificity: A Technical Guide
The JAB1/MPN/Mov34 (JAMM) family of deubiquitinating enzymes (DUBs) represents a unique class of proteases critical for cellular homeostasis.[1][2][3] Unlike the more numerous cysteine protease DUBs, JAMM family members are zinc-dependent metalloproteases.[1][4][5][6][7] In humans, there are 12 identified JAMM domain proteins, of which seven possess catalytic isopeptidase activity: AMSH, AMSH-LP, BRCC36, Rpn11, CSN5, MYSM1, and eIF3h.[1][2] These enzymes play crucial roles in a multitude of cellular processes, including protein degradation, DNA damage control, endocytosis, and immune signaling.[1][2] Their distinct catalytic mechanism and involvement in various diseases make them attractive targets for therapeutic development.[1][2][3]
This technical guide provides an in-depth exploration of the substrate specificity of key JAMM DUB family members, details common experimental protocols for their characterization, and presents signaling pathways and workflows in a clear, visual format.
Core Principles of JAMM DUB Catalysis and Specificity
The catalytic activity of JAMM DUBs resides within their MPN+ domain, which coordinates a Zn2+ ion through a conserved motif of histidine, aspartate, and serine residues.[1] This zinc ion activates a water molecule to attack the isopeptide bond between ubiquitin and its substrate or between ubiquitin moieties in a polyubiquitin (B1169507) chain.[1]
Substrate specificity within the JAMM family is largely determined by two variable insertion segments, Ins-1 and Ins-2, within the catalytic domain.[8][9] These insertions, along with the core MPN+ domain, form the binding surfaces that recognize and orient the ubiquitin chain, thereby dictating which linkage types are cleaved.[8][9][10]
Caption: Catalytic mechanism of JAMM DUBs.
Linkage Specificity of Key JAMM DUBs
The substrate specificity of JAMM DUBs varies significantly, ranging from highly specific for a single linkage type to broadly promiscuous.
AMSH and AMSH-LP: K63-Linkage Specialists
Associated Molecule with the SH3 domain of STAM (AMSH) and its homolog AMSH-Like Protein (AMSH-LP) are renowned for their exquisite specificity towards K63-linked polyubiquitin chains.[8][10][11] This specificity is crucial for their roles in regulating endosomal sorting and trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).[11][12][13] By cleaving K63-linked chains from cargo proteins, AMSH can rescue them from degradation in the lysosome, promoting their recycling to the cell surface.[11][12]
The structural basis for this high specificity lies in the interactions between the Ins-1 and Ins-2 loops of the DUB and the di-ubiquitin substrate.[8][10] The Ins-2 loop, in particular, makes critical contacts with the proximal ubiquitin, correctly orienting the K63 isopeptide bond for cleavage.[9] In contrast, AMSH shows little to no activity against K48-linked chains, which typically signal for proteasomal degradation.[11]
BRCC36: A K63-Specific DUB in Multiprotein Complexes
BRCC36 is the catalytic subunit of two distinct macromolecular complexes: the BRCA1-A complex, involved in the DNA damage response, and the BRISC (BRCC36 isopeptidase complex), which functions in immune and inflammatory signaling.[2][14][15] In both contexts, BRCC36 specifically cleaves K63-linked polyubiquitin chains.[14][15][16]
The activity and targeting of BRCC36 are dependent on the other subunits within its respective complexes.[2][17] For example, in the BRCA1-A complex, the RAP80 subunit contains ubiquitin-interacting motifs (UIMs) that specifically recognize K63-linked ubiquitin chains at sites of DNA damage, thereby recruiting the complex to its substrates.[14][17] Interestingly, recent studies have shown that BRCC36 can deubiquitinate other members of the BRCA1-A complex, such as RAP80, in an act of autologous regulation that is required for its function.[17][18]
Rpn11: The Promiscuous Proteasome DUB
Rpn11 (also known as POH1 or PSMD14) is an essential, intrinsic DUB of the 19S regulatory particle of the 26S proteasome.[7][19][20][21] Its primary function is to remove polyubiquitin chains from substrates just before they are translocated into the proteasome's catalytic core for degradation.[19][20][21]
To accommodate the vast array of proteins targeted for degradation, which can be modified with various ubiquitin chain topologies, Rpn11 exhibits broad or promiscuous linkage specificity.[19] Structural studies have revealed that Rpn11 does not have a conserved surface to specifically recognize any particular ubiquitin linkage.[19] Its Ins-2 loop, critical for specificity in AMSH, is disordered in Rpn11 and interacts with another proteasome subunit, preventing it from making specific contacts with the proximal ubiquitin.[9] This lack of specific interaction allows Rpn11 to efficiently cleave different chain types, a crucial feature for its role as the final gatekeeper of proteasomal degradation.[19]
Quantitative Data on JAMM DUB Linkage Specificity
The following table summarizes the known linkage preferences for key JAMM DUBs based on in vitro cleavage assays.
| DUB | Preferred Linkage(s) | Non-preferred/Not Cleaved Linkage(s) | Cellular Role |
| AMSH | K63 | K6, K11, K29, K48, Linear | Endosomal sorting, receptor trafficking |
| AMSH-LP | K63 | K48, Linear | Endosomal sorting |
| BRCC36 | K63 | K6, K11, K29, K48, Linear | DNA damage response, immune signaling |
| Rpn11 | Promiscuous (cleaves multiple linkage types) | N/A | Proteasomal degradation of ubiquitinated proteins |
This table represents a qualitative summary based on multiple studies. Quantitative kinetic parameters (kcat/Km) are often highly dependent on assay conditions and substrate length, and are thus not uniformly available for direct comparison.
Experimental Protocols for Characterizing Substrate Specificity
Determining the substrates and linkage preferences of DUBs is fundamental to understanding their biological function. Several robust methodologies are commonly employed.
In Vitro Deubiquitination (DUB) Assay
This is a direct method to assess the enzymatic activity and linkage specificity of a purified DUB against various ubiquitin chains.
1. Reagents and Materials:
-
Purified recombinant DUB (e.g., AMSH, BRCC36 complex).
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT).
-
Substrates: Di- or poly-ubiquitin chains of defined linkages (K48, K63, etc.).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
Coomassie stain or antibodies for Western blotting (e.g., anti-ubiquitin).
2. Protocol:
-
Set up reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
10 µL of 2x DUB Assay Buffer.
-
X µL of purified DUB (final concentration typically in the nM range).
-
X µL of ubiquitin chain substrate (final concentration typically 0.5-2 µM).
-
Nuclease-free water to 20 µL.
-
-
Include a negative control reaction with no DUB added.
-
Initiate the reaction by adding the substrate last.
-
Incubate at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Stop each reaction by adding 20 µL of 2x SDS-PAGE loading buffer and heating at 70-95°C for 5-10 minutes.[22]
-
Analyze the samples by SDS-PAGE. Visualize the cleavage of polyubiquitin into smaller species or mono-ubiquitin by Coomassie staining or Western blotting.[23]
Mass Spectrometry-Based Identification of DUB Substrates
This unbiased proteomic approach identifies endogenous substrates of a DUB by quantifying changes in protein ubiquitination upon DUB inhibition or knockout.
Caption: Workflow for Mass Spectrometry-based DUB substrate identification.
1. Sample Preparation:
-
Culture cells under two conditions: control (e.g., DMSO) and treated with a specific DUB inhibitor.[24] Alternatively, use wild-type vs. DUB knockout/knockdown cell lines.
-
Lyse cells in a denaturing buffer (e.g., 8 M urea) to inactivate endogenous proteases and DUBs.
-
Reduce and alkylate cysteine residues.
2. Enrichment of Ubiquitinated Peptides:
-
Digest the proteome with a protease like Trypsin. This digestion leaves a di-glycine (K-ε-GG) remnant on the lysine (B10760008) residue where ubiquitin was attached.
-
Enrich the K-ε-GG-containing peptides using specialized antibodies that recognize this motif.
3. Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26][27]
-
Use database search algorithms to identify the peptide sequences and the corresponding proteins.
-
Quantify the relative abundance of each K-ε-GG peptide between the control and treated samples.[25] Proteins showing a significant increase in ubiquitination upon DUB inhibition are considered putative substrates.
Signaling Pathways Involving JAMM DUBs
JAMM DUBs are integral components of major signaling pathways. Their activity provides a critical layer of regulation by reversing ubiquitin signals.
Role of AMSH in EGFR Trafficking
The deubiquitinating activity of AMSH is essential for sorting the EGFR between recycling and degradation pathways.
Caption: Simplified signaling pathway of AMSH in EGFR endocytic sorting.
Upon binding its ligand EGF, the EGFR is internalized and ubiquitinated with K63-linked chains by the E3 ligase c-Cbl.[11] This ubiquitination serves as a signal for the ESCRT machinery to sort the receptor into multivesicular bodies (MVBs) for eventual degradation in the lysosome.[11] AMSH, present on the endosomal membrane, can counteract this process by removing the K63-ubiquitin chains from EGFR.[11][12] This deubiquitination event prevents recognition by the ESCRT machinery and favors the recycling of the receptor back to the plasma membrane, thereby attenuating the signaling cascade.[11]
References
- 1. JAMM Deubiquitinating Enzymes in Disease | Encyclopedia MDPI [encyclopedia.pub]
- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 8. Substrate specificity of the ubiquitin and Ubl proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural basis for specific cleavage of Lys 63-linked polyubiquitin chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMSH is an endosome-associated ubiquitin isopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. K63‐specific deubiquitination by two JAMM/MPN+ complexes: BRISC‐associated Brcc36 and proteasomal Poh1 | The EMBO Journal [link.springer.com]
- 15. Structural Basis of BRCC36 Function in DNA Repair and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rupress.org [rupress.org]
- 18. Autologous K63 deubiquitylation within the BRCA1-A complex licenses DNA damage recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure of the Rpn11-Rpn8 dimer reveals mechanisms of substrate deubiquitination during proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conformational switching of the 26S proteasome enables substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. liverpool.ac.uk [liverpool.ac.uk]
- 23. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 26. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mass spectrometry techniques for studying the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Target Identification of JAMM Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies used to identify the cellular targets of inhibitors targeting the JAB1/MPN/Mov34 metalloenzyme (JAMM) family of deubiquitinating enzymes (DUBs). Given their critical roles in regulating protein degradation and signaling, JAMM proteins such as Rpn11 and CSN5 have emerged as compelling therapeutic targets for various diseases, including cancer and inflammatory disorders.[1][2][3] Identifying the precise on- and off-target interactions of candidate inhibitors is a critical step in drug development. This document details the experimental protocols, data interpretation, and key visualization workflows for the leading target identification strategies.
Introduction to JAMM Proteins
The human genome encodes approximately 12 JAMM domain-containing proteins, of which seven possess isopeptidase activity.[2] Unlike the other six families of DUBs, which are cysteine proteases, JAMM family members are zinc-dependent metalloproteases.[2][3] They utilize a coordinated Zn2+ ion to activate a water molecule, which then hydrolyzes the isopeptide bond between ubiquitin molecules or between ubiquitin and a substrate protein.[2] Key JAMM proteins often function as catalytic subunits within large multi-protein complexes, including Rpn11 in the 26S proteasome and CSN5 in the COP9 signalosome (CSN), which regulate the activity of Cullin-RING E3 ligases.[1][3] The distinct catalytic mechanism and disease association of JAMMs make them an attractive class of drug targets.[2]
Core Methodologies for Target Identification
Identifying the cellular targets of a small molecule inhibitor is crucial for understanding its mechanism of action, predicting its therapeutic efficacy, and assessing potential toxicity. The primary strategies can be broadly categorized into three types: those based on enzyme activity, molecular affinity, and thermal stability.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes activity-based probes (ABPs) to label and identify active enzymes within a complex proteome.[4][5] For DUBs, these probes are typically based on a full-length ubiquitin molecule modified at the C-terminus with a reactive electrophile ("warhead") that covalently binds to the active site cysteine or, in the case of metalloproteases, can be designed to interact with the active site.[6][7]
A competitive ABPP workflow is employed to identify the targets of a specific inhibitor. In this setup, a cell lysate or intact cells are pre-incubated with the inhibitor of interest, which competes with the subsequent addition of a broad-spectrum ABP for binding to target enzymes.[8] A reduction in ABP labeling of a particular DUB indicates that the inhibitor has engaged that target.
Experimental Protocol: Competitive ABPP for JAMM Inhibitor Targets
-
Lysate Preparation: Harvest cells and prepare a native cell lysate using a mild lysis buffer (e.g., Tris-HCl with NaCl and a non-denaturing detergent). Determine protein concentration via a BCA assay.
-
Inhibitor Incubation: Aliquot the cell lysate. Treat aliquots with the JAMM inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at room temperature.
-
ABP Labeling: Add a ubiquitin-based ABP (e.g., HA-Ub-VME or a custom probe with an alkyne handle) to each sample and incubate for a specified time (e.g., 30 minutes).[6]
-
Click Chemistry (for alkyne probes): If using an alkyne-tagged ABP, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as biotin-azide for affinity purification.[9]
-
Affinity Enrichment: Add streptavidin-coated beads to the biotin-labeled samples to capture the ABP-bound proteins. Incubate with rotation to allow binding.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for analysis.
-
Mass Spectrometry: Analyze the resulting peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification) to compare peptide intensities between the inhibitor-treated samples and the vehicle control. Proteins whose ABP labeling is significantly reduced in the presence of the inhibitor are identified as targets.
Affinity-Based Chemical Proteomics
This classic method relies on the specific binding interaction between an inhibitor and its protein targets.[10] The inhibitor is first modified with a linker and immobilized on a solid support (e.g., Sepharose beads).[11] This "bait" is then incubated with a cell lysate, allowing its protein targets to bind. After washing away non-specific proteins, the bound targets are eluted and identified by mass spectrometry.[12] To differentiate true interactors from non-specific background binders, quantitative proteomic techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are often employed.[10]
Experimental Protocol: Affinity Pulldown with SILAC
-
Inhibitor Immobilization: Synthesize an analog of the inhibitor with a suitable linker arm. Covalently attach the analog to activated chromatography beads. Prepare control beads with no inhibitor.
-
SILAC Labeling: Culture two populations of cells. One ("heavy") is grown in media containing heavy isotope-labeled amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg), while the other ("light") is grown in standard media.
-
Lysate Preparation: Harvest and lyse both cell populations separately. Combine the heavy and light lysates in a 1:1 ratio based on protein concentration.
-
Affinity Pulldown: Divide the combined lysate into two. Incubate one part with the inhibitor-coupled beads and the other with the control beads.
-
Washing: Wash the beads thoroughly with lysis buffer to remove non-specific proteins.
-
Elution: Elute bound proteins, typically by competing them off with a high concentration of the free, non-immobilized inhibitor.
-
Sample Preparation and MS: Combine the eluates from the inhibitor and control beads, digest the proteins with trypsin, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify peptide pairs (heavy/light). True targets of the inhibitor should be significantly enriched on the inhibitor beads, resulting in a high heavy/light or light/heavy ratio (depending on experimental design), while non-specific binders will have a ratio near 1.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[13][14] The binding of a small molecule inhibitor to its target protein increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be measured in intact cells or cell lysates, providing direct evidence of target engagement in a physiological context.[13][15] When coupled with mass spectrometry (a technique known as thermal proteome profiling or TPP), CETSA can be used for unbiased, proteome-wide target discovery.[16]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Treat cultured cells with the JAMM inhibitor or a vehicle control for a defined period.
-
Harvest and Aliquot: Harvest the cells, wash to remove excess compound, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes.
-
Heating: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for a set time (e.g., 3 minutes), creating a temperature gradient (e.g., 40°C to 70°C). Include an unheated control.
-
Lysis and Fractionation: Lyse the cells (e.g., by repeated freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) from each sample.
-
Western Blot Analysis: Analyze the amount of the specific JAMM protein remaining in the soluble fraction at each temperature using SDS-PAGE and Western blotting with a target-specific antibody.
-
Data Analysis: Plot the band intensity versus temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample confirms target engagement.[13][14]
Quantitative Data and Signaling Context
The output of these experiments is quantitative data that reveals the potency and selectivity of an inhibitor. This data should be organized systematically for comparison.
Inhibitor Potency and Selectivity
Computational and in vitro studies provide initial insights into inhibitor selectivity. For instance, studies on the JAMM inhibitors capzimin (B606472) and CSN5i-3 have explored the structural basis for their selective binding to Rpn11 and CSN5, respectively, which requires considering their interaction with partner proteins (Rpn8 and CSN6).[3]
Table 1: Example Quantitative Data for JAMM Inhibitors
| Inhibitor | Target Protein | Partner Protein | Method | Reported Potency/Affinity | Reference |
|---|---|---|---|---|---|
| Capzimin | Rpn11 | Rpn8 | In silico / MD Simulation | Selective binding predicted | [3] |
| CSN5i-3 | CSN5 | CSN6 | In silico / MD Simulation | Selective binding predicted | [3] |
| BC-1471 | STAMBP | N/A | In vitro assay | Incomplete inhibition at 100 µM | [17] |
| UbVSP.1 | STAMBP | N/A | Phage Display / Biophysical | High-affinity binder | [17] |
| UbVSP.3 | STAMBP | N/A | Phage Display / Biophysical | High-affinity binder |[17] |
Signaling Pathway Context
Understanding the signaling pathways in which JAMM proteins operate is essential for interpreting the functional consequences of their inhibition. For example, CSN5 is the catalytic subunit of the COP9 signalosome, which removes the ubiquitin-like modifier Nedd8 from Cullin proteins. This "de-neddylation" inactivates Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases. Inhibition of CSN5 leads to hyper-neddylation and altered degradation of numerous CRL substrates.
Conclusion
The robust identification of inhibitor targets is a cornerstone of modern drug discovery. For the JAMM family of metalloproteases, a multi-pronged approach combining activity-based, affinity-based, and thermal stability-based methods provides the most comprehensive picture of a compound's cellular interactions. Each technique offers unique advantages, from probing enzymatic activity directly (ABPP) to confirming target binding in intact cells (CETSA). By integrating these powerful chemoproteomic strategies with quantitative mass spectrometry, researchers can confidently identify targets, elucidate mechanisms of action, and accelerate the development of selective and effective JAMM-targeted therapeutics.
References
- 1. JAMM: A Metalloprotease-Like Zinc Site in the Proteasome and Signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 4. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ubiqbio.com [ubiqbio.com]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. biorxiv.org [biorxiv.org]
A Technical Guide to Cellular Pathways Affected by JAMM Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a unique class of zinc-dependent metalloproteases that play critical roles in a myriad of cellular processes by reversing ubiquitination. Their involvement in pathways regulating protein degradation, signal transduction, and cell cycle control has made them attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases. While the query for a specific "JAMM protein inhibitor 2" did not yield a singular entity in the public domain, this guide provides an in-depth technical overview of several well-characterized inhibitors targeting key members of the JAMM family. This document will focus on the cellular pathways affected by inhibitors of Rpn11, CSN5, and STAMBP, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Rpn11 Inhibition by Capzimin (B606472)
Rpn11 (Regulatory particle non-ATPase 11), also known as PSMD14, is an essential subunit of the 19S regulatory particle of the 26S proteasome. It is responsible for deubiquitinating substrates prior to their degradation. Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins and can induce cell cycle arrest and apoptosis, making it a compelling target in cancer therapy.
Quantitative Data
Capzimin is a potent and selective inhibitor of Rpn11.[1][2] Its inhibitory activity against Rpn11 and other related JAMM DUBs, as well as its effect on cancer cell lines, is summarized below.
| Target | Inhibitor | IC50 (µM) | Cell Line | GI50 (µM) |
| Rpn11 | Capzimin | 0.34[3][4] | K562 (Leukemia) | 1.0[5] |
| CSN5 | Capzimin | 30[4][5] | NCI-H460 (Lung Cancer) | 0.7[5] |
| AMSH | Capzimin | 4.5[4][5] | MCF7 (Breast Cancer) | 1.0[5] |
| BRCC36 | Capzimin | 2.3[4][5] | 22Rv1 (Prostate Cancer) | ~5 (at 48h)[5] |
Affected Cellular Pathways
Inhibition of Rpn11 by capzimin directly impacts the ubiquitin-proteasome system , leading to a failure in substrate deubiquitination and subsequent degradation.[6][7] This results in the accumulation of polyubiquitinated proteins, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis in cancer cells.[1][3]
Experimental Protocols
This assay measures the ability of Rpn11 to cleave a di-ubiquitin substrate, and the inhibitory effect of compounds like capzimin.
Materials:
-
Purified Rpn11/Rpn8 complex
-
K48-linked di-ubiquitin
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
Capzimin stock solution (in DMSO)
-
SDS-PAGE gels and Coomassie Brilliant Blue stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
10 µL of 2x Assay Buffer
-
Purified Rpn11/Rpn8 complex to a final concentration of 100 nM.
-
Capzimin or DMSO (vehicle control) to the desired final concentration.
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding K48-linked di-ubiquitin to a final concentration of 5 µM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products on a 15% SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue and visualize the cleavage of di-ubiquitin into mono-ubiquitin.
This assay determines the effect of capzimin on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, MCF7)
-
Complete culture medium
-
Capzimin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of capzimin (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth).
CSN5 Inhibition by CSN5i-3
CSN5 (COP9 Signalosome Subunit 5), also known as JAB1, is the catalytic subunit of the COP9 signalosome complex. The CSN complex regulates the activity of Cullin-RING E3 ligases (CRLs) through the deneddylation of cullin proteins.[8][9][10] Inhibition of CSN5 leads to hyperneddylation of cullins, resulting in the inactivation of a subset of CRLs and subsequent stabilization of their substrates.
Quantitative Data
CSN5i-3 is a potent and selective inhibitor of the deneddylating activity of the CSN5 subunit.[11]
| Target | Inhibitor | IC50 (nM) | Cell Line | IC50 (nM) |
| CSN5 (deneddylation) | CSN5i-3 | 5.8[11] | A2780 (Ovarian Cancer) | 16-26 |
Affected Cellular Pathways
CSN5i-3 disrupts the Cullin-RING E3 Ligase (CRL) cycle by preventing the removal of NEDD8 from cullin proteins.[12] This leads to the accumulation of neddylated, inactive CRLs and the degradation of their substrate receptor modules (SRMs).[11] The resulting stabilization of CRL substrates, such as the cell cycle inhibitor p27, can lead to cell cycle arrest.[10] The CSN complex and CSN5 are also implicated in the p53 signaling pathway by promoting the degradation of p53.[13]
Experimental Protocols
This assay measures the ability of the COP9 signalosome to remove NEDD8 from a neddylated cullin substrate.
Materials:
-
Purified COP9 Signalosome complex
-
Neddylated Cullin-RING Ligase (e.g., NEDD8-CRL4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl2, 2 mM DTT
-
CSN5i-3 stock solution (in DMSO)
-
Anti-Cullin antibody and secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare reaction mixtures containing the purified COP9 signalosome (20 nM) and neddylated CRL (50 nM) in assay buffer.
-
Add serial dilutions of CSN5i-3 or DMSO control.
-
Incubate the reactions at 30°C for 30 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-cullin antibody to detect the shift from the neddylated to the unneddylated form.
-
Quantify the band intensities to determine the IC50 value.
This protocol assesses the effect of CSN5i-3 on the neddylation status of cullins in cultured cells.
Materials:
-
HCT116 or other suitable cell line
-
Complete culture medium
-
CSN5i-3 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Cul1 antibody
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with 1 µM CSN5i-3 or DMSO for the desired time (e.g., 2, 8, 24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Resolve equal amounts of protein lysate by SDS-PAGE and perform Western blotting as described above, using an anti-Cul1 antibody.
-
Observe the accumulation of the higher molecular weight neddylated Cul1 band in CSN5i-3 treated cells.
STAMBP Inhibition by BC-1471
STAMBP (STAM-binding protein) is a JAMM domain-containing deubiquitinase that specifically cleaves K63-linked polyubiquitin (B1169507) chains.[14] It is involved in the endosomal sorting of receptors, cytokine signaling, and inflammasome regulation.[14][15][16]
Quantitative Data
BC-1471 has been identified as an inhibitor of STAMBP, although its potency and mechanism are still under investigation, with some conflicting reports.[17][18]
| Target | Inhibitor | Reported IC50 (µM) | Assay Type |
| STAMBP | BC-1471 | 0.33[19] | In vitro DUB assay (di-Ub cleavage) |
Note: Some studies have reported a lack of potent inhibition by BC-1471 in their in vitro assays.[17][18]
Affected Cellular Pathways
STAMBP plays a role in the endosomal-lysosomal sorting pathway by deubiquitinating cargo proteins, thereby rescuing them from degradation.[14][15] It is also involved in the NLRP3 inflammasome pathway , where it deubiquitinates and stabilizes NALP7, a component of the inflammasome, leading to increased IL-1β release.[20][21] Inhibition of STAMBP is therefore expected to promote the degradation of its substrates and suppress inflammasome activity. Additionally, STAMBP has been implicated in regulating the EGFR/MAPK signaling pathway .[17][20]
Experimental Protocols
This assay assesses the ability of STAMBP to cleave K63-linked di-ubiquitin.
Materials:
-
Purified recombinant STAMBP
-
K63-linked di-ubiquitin
-
DUB Assay Buffer: 20 mM HEPES (pH 8.0), 150 mM NaCl, 10 mM DTT
-
BC-1471 stock solution (in DMSO)
-
Anti-ubiquitin antibody
Procedure:
-
Incubate purified STAMBP (25 nM) with varying concentrations of BC-1471 in DUB assay buffer for 30 minutes at 37°C.
-
Add K63-linked di-ubiquitin (200 nM) to start the reaction.
-
Incubate for 2 hours at 37°C.
-
Stop the reaction with SDS-PAGE loading buffer.
-
Analyze the cleavage of di-ubiquitin to mono-ubiquitin by Western blotting with an anti-ubiquitin antibody.
-
Quantify the results to determine the IC50.
This protocol measures the effect of BC-1471 on the protein levels of the STAMBP substrate NALP7 in cells.
Materials:
-
THP-1 monocytic cells
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide)
-
BC-1471 stock solution (in DMSO)
-
Anti-NALP7 antibody and anti-Actin antibody
Procedure:
-
Culture THP-1 cells and differentiate them into macrophages by treating with PMA (Phorbol 12-myristate 13-acetate).
-
Pre-treat the cells with BC-1471 or DMSO for 1 hour.
-
Stimulate the cells with LPS (200 ng/mL) for 6 hours.
-
Harvest the cells and prepare whole-cell lysates.
-
Perform Western blotting to detect the levels of NALP7. Use actin as a loading control.
-
Observe the decrease in NALP7 protein levels in cells treated with BC-1471.
Summary and Future Directions
The inhibitors discussed in this guide, capzimin, CSN5i-3, and BC-1471, highlight the therapeutic potential of targeting JAMM family deubiquitinases. By disrupting fundamental cellular processes such as proteasomal degradation, CRL activity, and endosomal sorting, these small molecules provide powerful tools for both basic research and drug development. Future efforts will likely focus on improving the selectivity and potency of these inhibitors, as well as identifying novel inhibitors for other members of the JAMM DUB family. A deeper understanding of the intricate cellular pathways regulated by these enzymes will be crucial for the successful clinical translation of JAMM-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 3. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - ProQuest [proquest.com]
- 7. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSN5 Isopeptidase Activity Links COP9 Signalosome Activation to Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the COP9 signalosome for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 14. uniprot.org [uniprot.org]
- 15. STAMBP gene: MedlinePlus Genetics [medlineplus.gov]
- 16. STAMBP - Wikipedia [en.wikipedia.org]
- 17. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. STAMBP STAM binding protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of JAMM Protein Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of JAMM protein inhibitor 2 (CAS: 848249-35-4), a compound with potential applications in anticancer research. The information herein is intended to support researchers and drug development professionals in the effective use and formulation of this molecule.
Core Physicochemical Properties
This compound is a small molecule with the molecular formula C21H26N2O2. It is described as a solid powder and has demonstrated inhibitory activity against JAMM proteases such as Rpn11, as well as other enzymes like thrombin and MMP2.
Solubility Profile
The solubility of a compound is a critical parameter for its biological activity and formulation development. Based on available data, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Method | Notes |
| DMSO | 4 mg/mL | 11.82 mM | Not Specified | Sonication is recommended to achieve complete dissolution. |
| PBS (pH 7.4) | Data Not Available | Data Not Available | Shake-Flask | Placeholder for aqueous buffer solubility. |
| Ethanol | Data Not Available | Data Not Available | Shake-Flask | Placeholder for alcohol-based solvent solubility. |
| Cell Culture Media (e.g., DMEM) | Data Not Available | Data Not Available | HPLC-MS | Placeholder for solubility in a complex biological medium. |
Note: The table above includes placeholder data for common solvents. It is crucial to experimentally determine the solubility in the specific buffers and media used in your assays.
Stability Profile
Understanding the stability of this compound under various conditions is essential for ensuring the integrity of experimental results and for developing a stable formulation.
Storage Recommendations
For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.
Stability Under Stress Conditions (Illustrative)
| Condition | Incubation Time | Percent Remaining | Degradation Products | Method |
| Acidic (pH 2) | 24 hours | Data Not Available | Data Not Available | HPLC-UV |
| Neutral (pH 7.4) | 24 hours | Data Not Available | Data Not Available | HPLC-UV |
| Basic (pH 9) | 24 hours | Data Not Available | Data Not Available | HPLC-UV |
| Oxidative (3% H2O2) | 24 hours | Data Not Available | Data Not Available | HPLC-UV |
| Thermal (60°C) | 24 hours | Data Not Available | Data Not Available | HPLC-UV |
| Photostability (UV light) | 24 hours | Data Not Available | Data Not Available | HPLC-UV |
Note: This table presents a template for a comprehensive stability study. The data is illustrative and should be determined experimentally.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Thermostatic shaker incubator
-
Microcentrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the experimental buffer in a sealed vial.
-
Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved inhibitor in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
Protocol for Assessing Chemical Stability (HPLC-Based Assay)
This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Aqueous buffers of different pH (e.g., pH 2, 7.4, 9)
-
30% Hydrogen Peroxide (H2O2) solution
-
Incubators set to various temperatures (e.g., 37°C, 60°C)
-
Photostability chamber
-
HPLC system with a UV-Visible or Diode-Array Detector (DAD)
Procedure:
-
Prepare working solutions of this compound at a known concentration in the different stress condition media (acidic buffer, neutral buffer, basic buffer, water with H2O2).
-
For thermal stability, incubate the solutions at elevated temperatures.
-
For photostability, expose the solution to a controlled light source.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each condition.
-
Analyze the aliquots by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration (time 0).
Signaling Pathways and Experimental Workflows
JAMM/MPN+ Domain Proteins in the Ubiquitin-Proteasome System
JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing proteins are a family of deubiquitinating enzymes (DUBs) that play a crucial role in regulating protein stability and signaling pathways. A key example is Rpn11, a subunit of the 26S proteasome, which removes ubiquitin from proteins targeted for degradation. Inhibition of Rpn11 can lead to the accumulation of ubiquitinated proteins and induce cell stress and apoptosis, a mechanism of interest in cancer therapy.
Experimental Workflow for Solubility and Stability Assessment
A systematic approach is necessary to characterize the physicochemical properties of a small molecule inhibitor. The following workflow outlines the key steps from initial solubilization to comprehensive stability analysis.
Off-Target Effects of JAMM Protein Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a class of zinc-dependent metalloproteases that play critical roles in various cellular processes, including protein degradation, DNA repair, and signal transduction.[1] Their involvement in diseases such as cancer has made them attractive targets for therapeutic intervention.[1] This technical guide focuses on the off-target effects of a specific compound, JAMM protein inhibitor 2 (CAS 848249-35-4). Due to the limited publicly available data for this specific inhibitor, this document will present the known off-target profile and supplement it with a broader discussion of off-target effects observed with other well-characterized JAMM inhibitors, namely those targeting Rpn11 and CSN5. This guide also details the experimental methodologies crucial for assessing inhibitor selectivity and understanding the downstream consequences of off-target engagement.
Quantitative Data on Off-Target Effects
The known off-target activity of this compound is summarized in the table below. It is important to note that this represents a very limited screen, and a comprehensive understanding of its selectivity requires broader profiling against a larger panel of proteases and other enzymes. For comparative purposes, data on the selectivity of other JAMM inhibitors are also presented.
Table 1: Off-Target Profile of this compound
| Target | Inhibitor | IC50 (µM) |
| Rpn11 | This compound | 46 |
| MMP2 | This compound | 89 |
| Thrombin | This compound | 10 |
Table 2: Selectivity Data for Other Characterized JAMM Inhibitors
| Inhibitor | Primary Target | Off-Target | Selectivity (Fold) | Reference |
| Capzimin (B606472) | Rpn11 | CSN5 | 80 | [2] |
| CSN5i-3 | CSN5 | Various Metalloproteinases | High | [3] |
Experimental Protocols for Assessing Off-Target Effects
A thorough evaluation of an inhibitor's selectivity is paramount in drug development. Several key experimental approaches are employed to identify and quantify off-target interactions.
Enzymatic Assays for Selectivity Profiling
This is a primary method to determine the inhibitory activity of a compound against a panel of purified enzymes.
-
Objective: To determine the IC50 values of an inhibitor against its primary target and a panel of related and unrelated enzymes.
-
General Protocol:
-
Enzyme and Substrate Preparation: Purified, active enzymes (e.g., various JAMM family members, other metalloproteases, serine proteases) and their corresponding fluorogenic or colorimetric substrates are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Assay Execution: The enzyme, substrate, and inhibitor are combined in a microplate. The reaction progress is monitored over time by measuring the fluorescence or absorbance signal.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[3]
-
-
Diagram of Workflow:
Enzymatic Assay Workflow
Kinome Scanning
For inhibitors that may target kinases, a broad kinome scan is the gold standard for assessing selectivity.
-
Objective: To profile the binding affinity of an inhibitor against a large panel of human kinases.
-
Methodology (e.g., KINOMEscan™): This is a competition-based binding assay.
-
A DNA-tagged kinase is mixed with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag.
-
A lower amount of captured kinase indicates that the test compound is competing for the active site.
-
The results are typically reported as the percentage of control or as dissociation constants (Kd).
-
-
Diagram of KINOMEscan Principle:
KINOMEscan Competition Principle
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context, which can help differentiate on-target from off-target effects in a more physiologically relevant environment.[4][5]
-
Objective: To determine if an inhibitor binds to its intended target and potential off-targets in intact cells or cell lysates.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
Protocol:
-
Treatment: Cells are treated with the inhibitor or a vehicle control.
-
Heating: The cells or cell lysates are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.
-
Detection: The amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[5]
-
-
Diagram of CETSA Workflow:
CETSA Experimental Workflow
Signaling Pathways Affected by Off-Target Effects of JAMM Inhibitors
While specific signaling pathway information for this compound is not available, studies on other JAMM inhibitors provide insights into potential off-target-driven cellular consequences.
Rpn11 Inhibition
Rpn11 is a component of the 26S proteasome.[6] Its inhibition can lead to the accumulation of ubiquitinated proteins, which can have widespread effects on cellular signaling.
-
c-Jun Stability: Rpn11-mediated deubiquitination is involved in controlling the levels of the transcription factor c-Jun, a key player in cell cycle and apoptotic pathways.[1]
-
E2F1-Mediated Transcription: Rpn11 activity is linked to the regulation of the E2F1 transcription factor, which is often hyperactivated in cancer.[7]
CSN5 Inhibition
CSN5 is the catalytic subunit of the COP9 signalosome, which regulates the activity of Cullin-RING E3 ligases (CRLs).[8]
-
NF-κB Pathway: Inhibition of CSN5 can lead to the degradation of IκBα and subsequent activation of the NF-κB pathway, promoting inflammatory signaling.[8]
-
Rho/ROCK Pathway: CSN5 inhibition has been shown to increase the expression and activity of Rho GTPases (RhoA and RhoB), leading to ROCK-mediated actin stress fiber formation and increased cell contraction.[8]
-
CRL Substrate Accumulation: Inhibition of CSN5 leads to the hyper-neddylation and subsequent inactivation of a subset of CRLs, resulting in the accumulation of their substrates, such as the cell cycle inhibitors p21 and p27.[9]
-
Diagram of Potential Off-Target Signaling Pathways:
Potential Off-Target Signaling
Conclusion
The available data indicates that this compound possesses off-target activity against proteases such as Rpn11, MMP2, and thrombin. However, a comprehensive selectivity profile for this compound is currently lacking in the public domain. To fully characterize its off-target effects, rigorous experimental evaluation using techniques such as broad enzymatic screening, kinome scanning, and cellular thermal shift assays is essential. The study of well-characterized JAMM inhibitors like capzimin and CSN5i-3 provides a valuable framework for understanding the potential downstream signaling consequences of off-target engagement, which can impact pathways crucial for cell survival, proliferation, and inflammation. A thorough understanding of a compound's selectivity is critical for the development of safe and effective therapeutics targeting the JAMM family of deubiquitinases.
References
- 1. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on JAMM Protein Inhibitors in Cancer Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Abstract: The Jab1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a critical class of metalloproteases that regulate the stability and function of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA repair, and signal transduction. Dysregulation of JAMM DUB activity is frequently implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the role of JAMM protein inhibitors in cancer cell lines, with a focus on key members of the family: Rpn11 (PSMD14), CSN5 (COPS5), and BRCC36. We present quantitative data on the efficacy of specific inhibitors, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they modulate. While the specific nomenclature "JAMM protein inhibitor 2" is not found in the reviewed scientific literature, this guide consolidates data on well-characterized inhibitors of the JAMM family.
Introduction to JAMM Deubiquitinases in Oncology
The JAMM family of deubiquitinases are zinc-dependent metalloproteases that play a pivotal role in reversing protein ubiquitination, a post-translational modification crucial for protein degradation and signaling. Several JAMM DUBs are integral components of large protein complexes. For instance, Rpn11 is a subunit of the 19S regulatory particle of the proteasome, where it removes ubiquitin chains from substrates prior to their degradation. CSN5 is the catalytic subunit of the COP9 signalosome (CSN), which regulates the activity of Cullin-RING E3 ligases (CRLs). BRCC36 is a component of two distinct complexes, the BRCA1-A complex involved in DNA double-strand break repair and the BRISC complex, which has roles in immune signaling.
Given their central role in maintaining cellular homeostasis, the aberrant expression or activity of JAMM DUBs is often associated with cancer progression. Consequently, the development of small molecule inhibitors targeting these enzymes has emerged as a promising strategy in oncology drug discovery.
Quantitative Data on JAMM DUB Inhibitors in Cancer Cell Lines
The efficacy of JAMM DUB inhibitors has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data for prominent inhibitors.
Table 1: In Vitro Efficacy of Rpn11 Inhibitors
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference(s) |
| Capzimin | HCT116 (Colon Carcinoma) | Cell Growth Inhibition | ~2.0 (in 10% FBS) | |
| HCT116 (Colon Carcinoma) | Cell Growth Inhibition | 0.6 (in 2.5% FBS) | ||
| SR (Leukemia) | Cell Growth Inhibition | 0.67 | ||
| K562 (Leukemia) | Cell Growth Inhibition | 1.0 | ||
| NCI-H460 (Non-small cell lung cancer) | Cell Growth Inhibition | 0.7 | ||
| MCF7 (Breast Cancer) | Cell Growth Inhibition | 1.0 | ||
| 293T (Embryonic Kidney) | Rpn11 Inhibition | 2.1 | ||
| A549 (Lung Carcinoma) | Rpn11 Inhibition | 3.8 | ||
| O-phenanthroline (OPA) | Multiple Myeloma Cell Lines | Apoptosis Induction | Induces apoptosis |
Table 2: Selectivity Profile of Capzimin
| JAMM DUB Target | IC50 (µM) | Reference(s) |
| Rpn11 | 0.34 | |
| CSN5 | 30 | |
| AMSH | 4.5 | |
| BRCC36 | 2.3 |
Table 3: In Vitro Efficacy of CSN5 Inhibitors
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| CSN5i-3 | A2780 (Ovarian Cancer) | Cell Proliferation | Not specified, but active | |
| BT474 (Breast Cancer) | Cell Proliferation | Suppresses proliferation | ||
| SKBR3 (Breast Cancer) | Cell Proliferation | Suppresses proliferation | ||
| Cancer Cell Line Panel | Cell Viability | Varies by cell line |
Table 4: Quantitative Effects of BRCC36 Inhibition in Breast Cancer Cells
| Cell Line | Method of Inhibition | Effect | Quantitative Measurement | Reference(s) |
| MCF-7 | siRNA knockdown + Ionizing Radiation | Increased Apoptosis | 45.9% ± 4.3% (siRNA + IR) vs. 34.9% ± 1.9% (control + IR) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating JAMM DUB inhibitors.
Cell Viability and Growth Inhibition Assay (e.g., for Capzimin)
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a JAMM inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
JAMM inhibitor (e.g., Capzimin) dissolved in DMSO
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the JAMM inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration. Determine the IC50/GI50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a JAMM inhibitor.
Materials:
-
Cancer cell lines (e.g., Multiple Myeloma cells for O-phenanthroline, HCT116 for Capzimin)
-
Complete growth medium
-
JAMM inhibitor (e.g., O-phenanthroline, Capzimin)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the JAMM inhibitor for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Deubiquitinase (DUB) Activity Assay (In Vitro)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified JAMM DUB.
Materials:
-
Purified recombinant JAMM DUB (e.g., Rpn11•Rpn8 complex)
-
Ubiquitin substrate (e.g., K48-linked di-ubiquitin)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT, 5 mM MgCl2)
-
JAMM inhibitor
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare reaction mixtures containing the DUB assay buffer and the purified JAMM DUB.
-
Add the JAMM inhibitor at various concentrations to the reaction mixtures and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the ubiquitin substrate.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-ubiquitin antibody to visualize the cleavage of the polyubiquitin (B1169507) chain into mono-ubiquitin.
-
Quantify the band intensities to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by JAMM DUB inhibitors and the workflows for their analysis are provided below using the DOT language for Graphviz.
Signaling Pathway of Rpn11 Inhibition in Cancer Cells
Caption: Rpn11 inhibition leads to apoptosis via UPR and caspase activation.
Signaling Pathway of BRCC36 Inhibition in DNA Damage Response
Caption: BRCC36 inhibition impairs DNA repair and sensitizes cells to apoptosis.
Experimental Workflow for Evaluating a JAMM DUB Inhibitor
Caption: Workflow for the preclinical evaluation of JAMM DUB inhibitors.
Conclusion and Future Directions
Inhibitors of JAMM family deubiquitinases have demonstrated significant anti-cancer activity in a variety of preclinical models. By targeting key regulators of protein stability and cellular signaling, such as Rpn11, CSN5, and BRCC36, these compounds can induce apoptosis, inhibit proliferation, and sensitize cancer cells to other therapies. The data presented in this guide underscore the therapeutic potential of this class of inhibitors.
Future research should focus on the development of more potent and selective JAMM DUB inhibitors, a deeper understanding of their mechanisms of action in different cancer contexts, and the identification of predictive biomarkers to guide their clinical application. As our knowledge of the intricate roles of JAMM DUBs in cancer biology expands, so too will the opportunities for the development of novel and effective targeted therapies.
JAMM protein inhibitor 2 and ubiquitin proteasome system
An In-depth Technical Guide to JAMM Protein Inhibitors and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis.[1][2] This intricate process involves the tagging of substrate proteins with ubiquitin molecules, marking them for destruction by the 26S proteasome.[2][3] The reversibility of this process is managed by deubiquitinating enzymes (DUBs), which remove ubiquitin chains, thereby rescuing proteins from degradation or modulating non-proteolytic signaling pathways.[1][4]
Among the various DUB families, the JAB1/MPN/Mov34 metalloenzymes (JAMM) are unique as they are the only family that functions as zinc-dependent metalloproteinases.[5][6] Unlike cysteine protease DUBs, JAMM proteins utilize a coordinated Zn²⁺ ion to activate a water molecule, which then hydrolyzes the isopeptide bond between ubiquitin and the substrate.[6][7] Key members of the JAMM family, such as Rpn11 and CSN5, are integral catalytic subunits of the 26S proteasome and the COP9 signalosome (CSN) complex, respectively.[1][8] Their essential roles in protein degradation and signaling make them attractive therapeutic targets for various diseases, including cancer.[5][7] This guide provides a comprehensive overview of JAMM protein inhibitors, their mechanism of action within the UPS, quantitative efficacy data, and relevant experimental protocols.
The Ubiquitin-Proteasome System and the Role of JAMM DUBs
The UPS is a highly regulated pathway essential for the degradation of most short-lived intracellular proteins. The process begins with the covalent attachment of ubiquitin, a highly conserved 76-amino acid protein, to a target protein.[2][3] This is achieved through a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[3][9]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[3][9]
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate and facilitates the transfer of ubiquitin from E2 to a lysine (B10760008) residue on the target protein.[3][9]
Successive rounds of ubiquitination lead to the formation of a polyubiquitin (B1169507) chain. K48-linked polyubiquitin chains are the canonical signal for degradation by the 26S proteasome, while other linkages, like K63, are involved in non-proteolytic functions such as DNA repair and signal transduction.[6][10]
JAMM domain-containing proteins act as DUBs that counteract this process. There are 12 identified JAMMs in the human genome, with seven exhibiting isopeptidase activity, including Rpn11, CSN5, AMSH, AMSH-LP, BRCC36, MYSM1, and eIF3h.[5][6] Rpn11 is a critical component of the 19S regulatory particle of the proteasome, where it removes the ubiquitin chain from the substrate just before its degradation.[7][8] CSN5 is the catalytic subunit of the CSN complex, which regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases.[6]
Mechanism of JAMM DUB Catalysis and Inhibition
The catalytic mechanism of JAMM DUBs is distinct from cysteine protease DUBs. It centers on a conserved JAMM motif (ExnHxHx₇Sx₂D) that coordinates a catalytic Zn²⁺ ion.[5][11] This zinc ion, along with a nearby glutamate (B1630785) residue, activates a water molecule. The activated water then performs a nucleophilic attack on the isopeptide bond linking ubiquitin to its substrate, leading to cleavage.[6][7]
Inhibitors of JAMM proteins often work by targeting this catalytic center. Many known broad-spectrum JAMM inhibitors are chelating agents that bind to the active site Zn²⁺ ion, displacing the catalytic water molecule and preventing the hydrolysis reaction.[12][13] More specific inhibitors have been developed through medicinal chemistry optimization of these chelating scaffolds to achieve selectivity for individual JAMM family members.[12]
Quantitative Data on JAMM Inhibitors
Several small-molecule inhibitors targeting JAMM DUBs have been developed. Their efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of inhibitor required to reduce the enzyme's activity by 50%. Selectivity across different JAMM family members is crucial for targeted therapy.
| Inhibitor | Primary Target | IC50 (µM) | Selectivity Profile (IC50 in µM) | Reference(s) |
| Capzimin (B606472) | Rpn11 | 0.34 | AMSH (4.5), BRCC36 (2.3), CSN5 (30) | [5] |
| CSN5i-3 | CSN5 | Potent, specific | High specificity over other metalloproteinases | [12][13] |
| Thiolutin (THL) | Broad Spectrum | Rpn11 (0.53) | AMSH (3.96), BRCC36 (0.79), CSN5 (6.16) | [5] |
| Holomycin (HOL) | Broad Spectrum | Rpn11 (0.18) | BRCC36 (0.49) | [5] |
| BC-1471 | STAMBP | Potent | Potency far exceeded by UbV inhibitors | [12][13] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Evaluating the efficacy and specificity of JAMM inhibitors requires robust biochemical and cell-based assays.
In Vitro Fluorogenic DUB Assay
This high-throughput screening method measures the cleavage of a fluorogenic ubiquitin substrate.[14]
Objective: To determine the IC50 of an inhibitor against a purified recombinant JAMM DUB.
Materials:
-
Purified recombinant JAMM DUB (e.g., Rpn11, CSN5).
-
Fluorogenic substrate: Ubiquitin-Rhodamine110 (Ub-Rho).[14]
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5).
-
Test compounds (inhibitors) dissolved in DMSO.
-
Multi-well plates (e.g., 384-well or 1536-well).
-
Plate reader capable of measuring fluorescence.
Protocol:
-
Enzyme Preparation: Dilute the purified DUB to the desired working concentration in assay buffer. The optimal concentration should be determined via enzyme titration experiments.
-
Compound Plating: Dispense test compounds into the wells of the assay plate. Include controls for no inhibition (DMSO only) and maximal inhibition.
-
Enzyme Addition: Add the diluted DUB solution to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the Ub-Rho substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine110). The rate of reaction is proportional to the slope of the fluorescence curve.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based DUB Activity Assay (AlphaLISA)
This assay measures the activity of a specific DUB within a cellular context.[15][16]
Objective: To assess an inhibitor's ability to block DUB activity in live cells.
Materials:
-
Cell line expressing an HA-tagged DUB of interest (e.g., HA-USP15 HeLa cells).[15]
-
Cell-permeable activity-based probe: Biotin-cR10-Ub-PA.[15]
-
Test compounds (inhibitors).
-
Cell lysis buffer.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) reagents: Streptavidin Donor beads and Anti-HA Acceptor beads.[15]
-
Plate reader capable of AlphaLISA detection.
Protocol:
-
Cell Culture and Treatment: Seed the HA-DUB expressing cells in a multi-well plate. Allow cells to adhere overnight. Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Probe Incubation: Add the Biotin-cR10-Ub-PA probe to the cells. The probe will enter the cells and form a covalent adduct with the active DUB.
-
Cell Lysis: Wash the cells to remove excess probe and lyse them directly in the plate.
-
AlphaLISA Detection: Add the AlphaLISA beads (Streptavidin Donor and Anti-HA Acceptor) to the cell lysates. If the DUB is active and has formed an adduct with the probe, the biotin (B1667282) and HA tags will be in close proximity, bringing the donor and acceptor beads together and generating a chemiluminescent signal.
-
Signal Measurement: Incubate in the dark and measure the AlphaLISA signal on a compatible plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal in inhibitor-treated cells indicates that the inhibitor has blocked the DUB from forming an adduct with the probe. Calculate percent inhibition and determine IC50 values as described for the in vitro assay.
Conclusion
JAMM family deubiquitinases are integral regulators of the ubiquitin-proteasome system, making them compelling targets for therapeutic intervention in diseases characterized by dysregulated protein turnover, such as cancer. The development of potent and selective inhibitors requires a deep understanding of their unique metalloprotease catalytic mechanism. As research progresses, the refinement of inhibitors like capzimin and CSN5i-3 and the development of novel chemical entities will continue to be a high-priority area. The experimental frameworks detailed in this guide provide a foundation for the robust evaluation of these next-generation JAMM inhibitors, paving the way for their potential clinical application.
References
- 1. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 2. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. Regulation of the Hippo signaling pathway by ubiquitin modification [bmbreports.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAMM: A Metalloprotease-Like Zinc Site in the Proteasome and Signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. The recognition of ubiquitinated proteins by the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JAMM Protein Inhibitor 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a unique class of zinc-dependent metalloproteases that play a critical role in regulating cellular processes by reversing ubiquitination.[1][2] Dysregulation of JAMM DUBs, such as Rpn11 (a subunit of the proteasome) and CSN5 (a component of the COP9 signalosome), is implicated in the pathophysiology of numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2]
This document provides detailed application notes and protocols for the use of a representative JAMM protein inhibitor, hereafter referred to as JAMM Protein Inhibitor 2 , in cell culture experiments. The data and methodologies presented are a composite derived from published studies on well-characterized small-molecule inhibitors of the JAMM family, such as Capzimin (an Rpn11 inhibitor) and CSN5i-3 (a CSN5 inhibitor).
Mechanism of Action
This compound functions as a potent and selective antagonist of a specific JAMM family DUB. By chelating the active site Zn2+ ion, it inhibits the isopeptidase activity of the target enzyme.[3] This leads to the accumulation of polyubiquitinated substrates, which can trigger downstream cellular responses including cell cycle arrest, apoptosis, and modulation of inflammatory signaling pathways.[4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative JAMM Inhibitors
| Inhibitor Name (Target) | IC50 (Rpn11) | IC50 (CSN5) | IC50 (AMSH) | IC50 (BRCC36) | Reference |
| Capzimin (Rpn11) | ~0.4 µM | 30 µM | 4.5 µM | 2.3 µM | [4] |
| CSN5i-3 (CSN5) | 53 µM | 5.8 nM | >100 µM | - | [2] |
Table 2: Antiproliferative Activity of Representative JAMM Inhibitors in Cancer Cell Lines
| Inhibitor Name | Cell Line | Cell Type | GI50 / IC50 | Reference |
| Capzimin | A549 | Non-small cell lung cancer | 3.8 µM | [4] |
| NCI-H460 | Non-small cell lung cancer | 0.7 µM | [4] | |
| MCF7 | Breast cancer | 1.0 µM | [4] | |
| K562 | Leukemia | 1.0 µM | [4] | |
| SR | Leukemia | 0.67 µM | [4] | |
| HCT116 | Colon cancer | ~2.0 µM | [6] | |
| CSN5i-3 | A2780 | Ovarian cancer | 16-26 nM |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Prepare a 10 mM stock solution by dissolving the powder in an appropriate volume of DMSO. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Cell Culture Treatment
Protocol:
-
Culture cells of interest in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in pre-warmed, sterile cell culture medium to the desired final concentrations.
-
Note: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 6, 24, 48, or 72 hours).
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the vehicle control for 24, 48, or 72 hours.
-
For MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add solubilization buffer to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and reagent to room temperature. b. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. c. Measure the luminescence.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the GI50/IC50 value.
Western Blot Analysis for Target Engagement and Downstream Effects
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against poly-ubiquitin, p53, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Lyse cells after treatment and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate. Accumulation of poly-ubiquitinated proteins can be an indicator of JAMM inhibitor activity.[6]
Visualizations
Signaling Pathway of JAMM Inhibition
Caption: Mechanism of action for this compound.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for assessing the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of a JAMM Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JAB1/MPN/Mov34 metalloenzyme (JAMM) family of proteins are zinc-dependent metalloproteases that function as deubiquitinating enzymes (DUBs). These enzymes play a critical role in cellular homeostasis by reversing protein ubiquitination, a key post-translational modification that governs a multitude of cellular processes including protein degradation, DNA repair, and signal transduction. Dysregulation of JAMM protein activity has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.
This document provides a detailed protocol for generating a dose-response curve for a hypothetical JAMM protein inhibitor, herein referred to as JAMM-i2. The protocol is based on a robust, fluorescence-based in vitro assay that measures the cleavage of a fluorogenic ubiquitin substrate. The IC50 value derived from the dose-response curve is a critical parameter for characterizing the potency of the inhibitor.
Signaling Pathway
JAMM proteins are integral components of several key cellular signaling pathways. For instance, Rpn11 is a subunit of the 26S proteasome and is essential for the degradation of ubiquitinated proteins. CSN5 is a component of the COP9 signalosome (CSN) complex, which regulates the activity of cullin-RING ubiquitin ligases. Other JAMM proteins like AMSH and BRCC36 are involved in endosomal sorting and the DNA damage response, respectively. Inhibition of these pathways with a JAMM inhibitor can have significant therapeutic effects.
Caption: Overview of key signaling pathways regulated by JAMM family deubiquitinases.
Experimental Workflow
The general workflow for generating a dose-response curve for a JAMM inhibitor involves preparing the enzyme and inhibitor, performing the enzymatic assay, measuring the activity, and analyzing the data to determine the IC50 value.
Caption: A stepwise workflow for determining the IC50 of a JAMM protein inhibitor.
Experimental Protocol
This protocol describes a fluorescence-based assay to determine the IC50 value of JAMM-i2 against a purified JAMM protein. The assay utilizes a ubiquitin-rhodamine 110 substrate (Ub-Rh110), which is a quenched fluorophore that becomes fluorescent upon cleavage by the DUB.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Purified JAMM Protein (e.g., Rpn11) | Boston Biochem | E-350 |
| Ubiquitin-Rhodamine 110 | Boston Biochem | U-555 |
| JAMM-i2 (Hypothetical Inhibitor) | N/A | N/A |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| DTT | Sigma-Aldrich | D9779 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well black, low-volume plates | Corning | 3573 |
| Plate reader with fluorescence detection | Various | N/A |
Buffer Preparation
-
10x DUB Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.5 M NaCl, 20 mM MgCl₂. Store at 4°C.
-
1x DUB Assay Buffer: Dilute 10x DUB Assay Buffer to 1x with ultrapure water.
-
Complete Assay Buffer: On the day of the experiment, supplement the 1x DUB Assay Buffer with DTT to a final concentration of 5 mM.
Procedure
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of JAMM-i2 in 100% DMSO.
-
Perform serial dilutions of the JAMM-i2 stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final top concentration in the assay should be determined based on the expected potency of the inhibitor.
-
-
Enzyme and Substrate Preparation:
-
Thaw the purified JAMM protein and Ub-Rh110 on ice.
-
Dilute the JAMM protein to a working concentration (e.g., 2x final concentration) in Complete Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Dilute the Ub-Rh110 to a working concentration (e.g., 2x final concentration, typically 100-200 nM) in Complete Assay Buffer.
-
-
Assay Protocol:
-
In a 384-well plate, add 0.5 µL of the serially diluted JAMM-i2 or DMSO (for vehicle control) to the appropriate wells.
-
Add 12.5 µL of the diluted JAMM protein solution to all wells.
-
Mix the plate gently and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 12.5 µL of the diluted Ub-Rh110 substrate solution to all wells. The final assay volume will be 25.5 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis
-
Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize Data: Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and concise table.
Table 1: Dose-Response Data for JAMM-i2 against a JAMM Protein
| JAMM-i2 Conc. (µM) | Log [JAMM-i2] | Average Rate (RFU/min) | % Inhibition |
| 100 | 2.00 | 5.2 | 95.8 |
| 33.3 | 1.52 | 15.6 | 87.0 |
| 11.1 | 1.05 | 35.1 | 70.8 |
| 3.70 | 0.57 | 62.4 | 48.0 |
| 1.23 | 0.09 | 85.3 | 28.9 |
| 0.41 | -0.39 | 105.7 | 11.9 |
| 0.14 | -0.85 | 118.2 | 1.5 |
| 0.05 | -1.30 | 120.1 | 0.0 |
| 0 (Vehicle) | N/A | 120.0 | 0.0 |
| No Enzyme | N/A | 2.5 | 100.0 |
Table 2: Summary of Inhibitory Potency of JAMM-i2
| Parameter | Value |
| IC50 (µM) | 3.98 |
| Hill Slope | 1.12 |
| R² | 0.995 |
Conclusion
This application note provides a comprehensive protocol for determining the in vitro potency of a JAMM protein inhibitor. The detailed experimental procedure and data analysis workflow will enable researchers to generate reliable and reproducible dose-response curves and IC50 values, which are essential for the characterization and development of novel therapeutics targeting the JAMM family of deubiquitinases.
Application Notes and Protocols for Western Blot Analysis of JAMM Substrate Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that regulates a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The dynamic nature of this process is maintained by the interplay between ubiquitin ligases and deubiquitinating enzymes (DUBs). The JAB1/MPN/Mov34 metalloenzyme (JAMM) family of DUBs are zinc-dependent metalloproteases that play crucial roles in various signaling pathways, making them attractive targets for therapeutic development.
These application notes provide a detailed protocol for an in vitro Western blot-based assay to analyze the ubiquitination and subsequent deubiquitination of a substrate by a JAMM family DUB. As a specific example, this protocol will focus on the deubiquitination of the Signal Transducing Adaptor Molecule (STAM) by the Associated Molecule with the SH3 domain of STAM (AMSH), a well-characterized JAMM DUB.[1][2] This method allows for the quantitative assessment of JAMM DUB activity and can be adapted to screen for potential inhibitors or activators.
Signaling Pathway: Regulation of Substrate Ubiquitination by a JAMM Deubiquitinase
The following diagram illustrates the enzymatic cascade leading to substrate ubiquitination and its reversal by a JAMM DUB. The E1 activating enzyme, E2 conjugating enzyme, and E3 ligase sequentially act to attach ubiquitin to a substrate protein. A JAMM DUB, such as AMSH, can then remove the ubiquitin modification, thereby regulating the substrate's fate and function.
References
Application Notes and Protocols: JAMM Protein Inhibitor 2 for Rpn11 Activity Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Within this system, deubiquitinating enzymes (DUBs) play a crucial role by removing ubiquitin chains from substrate proteins, thereby regulating their degradation. Rpn11, a metalloprotease subunit of the 19S regulatory particle of the 26S proteasome, is an essential DUB belonging to the JAMM (Jab1/MPN/Mov34 metalloenzyme) family.[1] Its activity is tightly coupled to substrate degradation, making it an attractive target for therapeutic intervention, particularly in oncology.[2][3] Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins and can induce apoptosis in cancer cells.[3]
JAMM protein inhibitor 2, with the chemical name Acetamide, 2-(2-ethylphenoxy)-N-[2-methyl-4-(1-pyrrolidinyl)phenyl]-, has been identified as an inhibitor of JAMM proteases.[4][5] These application notes provide an overview of this inhibitor, its known inhibitory activities, and detailed protocols for its application in studying Rpn11 function.
Data Presentation
The inhibitory activity of this compound has been characterized against Rpn11 and other proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.
| Target Enzyme | IC50 (μM) |
| Rpn11 | 46 |
| Thrombin | 10 |
| MMP2 | 89 |
| Data sourced from TargetMol.[4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: Inhibition of Rpn11 by this compound.
Caption: Experimental workflow for testing Rpn11 inhibitors.
Experimental Protocols
The following protocols are adapted from established methods for assessing DUB and proteasome activity and can be used to evaluate the efficacy of this compound.[6][7][8]
Protocol 1: In Vitro Rpn11 Deubiquitinase Activity Assay
This protocol describes a fluorometric assay to measure the deubiquitinase activity of purified Rpn11 in the presence of this compound. The assay utilizes a fluorescently labeled ubiquitin substrate, such as Ubiquitin-TAMRA.[2][6]
Materials:
-
Purified recombinant Rpn8/Rpn11 heterodimer
-
Ubiquitin-TAMRA substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
This compound
-
DMSO (for inhibitor stock solution)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for IC50 determination. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the purified Rpn8/Rpn11 heterodimer to the desired final concentration (e.g., 0.5 µM) in Assay Buffer.
-
Assay Plate Setup:
-
To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the diluted this compound or DMSO control.
-
Add an equal volume (e.g., 5 µL) of the diluted Rpn8/Rpn11 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Preparation: Dilute the Ubiquitin-TAMRA substrate to the desired final concentration (e.g., 100 µM) in Assay Buffer.
-
Initiate Reaction: Add the diluted Ubiquitin-TAMRA substrate (e.g., 10 µL) to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for TAMRA (e.g., Ex: 540 nm, Em: 580 nm).
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol describes a luminescent assay to measure the overall proteasome activity in cultured cells treated with this compound. Commercially available kits, such as the Proteasome-Glo™ Cell-Based Assay, can be utilized for this purpose.[7][9]
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell lines)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well, white, clear-bottom cell culture plates
-
Proteasome-Glo™ Cell-Based Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in a volume of 90 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the cells to attach (for adherent cells) or acclimate (for suspension cells).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Include a DMSO-only vehicle control.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 2, 4, 6, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction:
-
Equilibrate the cell plate and the prepared reagent to room temperature.
-
Add 100 µL of the Proteasome-Glo™ reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence signal of the treated wells to the vehicle control to determine the percent inhibition of proteasome activity.
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
This compound presents a tool for investigating the role of Rpn11 and the broader JAMM family of deubiquitinases in cellular processes. The provided protocols offer a framework for researchers to characterize the in vitro and cellular effects of this inhibitor on Rpn11 and overall proteasome function. Further studies are warranted to elucidate its selectivity profile and mechanism of action in greater detail.
References
- 1. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jamm protein inhibitor2 — TargetMol Chemicals [targetmol.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Proteasome-Glo™ Assays [promega.jp]
Application Notes and Protocols for the Use of a JAMM Protein Inhibitor in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB1/MPN/Mov34 metalloenzymes (JAMM) are a family of deubiquitinating enzymes (DUBs) that play a critical role in maintaining cellular homeostasis by regulating the balance between ubiquitination and deubiquitination. As the only known metalloproteinase family of DUBs, JAMMs are implicated in various cellular processes, including cell cycle progression, apoptosis, and DNA repair. Their dysregulation is associated with the pathogenesis of several diseases, particularly cancer, making them attractive therapeutic targets. Small molecule inhibitors targeting JAMM domain-containing proteins can modulate these pathways and have shown promise in preclinical cancer models.
These application notes provide a comprehensive overview and detailed protocols for the utilization of a representative JAMM protein inhibitor in in vivo xenograft studies to evaluate its anti-tumor efficacy.
Mechanism of Action
JAMM deubiquitinases, such as Rpn11 and CSN5, are integral components of large protein complexes like the proteasome and the COP9 signalosome, respectively. They function by cleaving ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. This action is crucial for the proper turnover of key regulatory proteins involved in cell proliferation and survival, such as the transcription factor c-Jun.
In many cancers, the overexpression or aberrant activity of JAMM DUBs can lead to the stabilization of oncoproteins and the destabilization of tumor suppressors. JAMM inhibitors work by chelating the catalytic zinc ion within the JAMM domain, thereby blocking their deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest, apoptosis, and ultimately, the suppression of tumor growth.
Signaling Pathway
Data Presentation
The following table summarizes hypothetical in vivo efficacy data for a representative JAMM protein inhibitor in a xenograft mouse model.
| Cancer Type | Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| Osteosarcoma | SJSA-1 | Nude Mice | 50 mg/kg, oral gavage, daily | 74 | |
| Colorectal Cancer | HCT-116 | Nude Mice | 60 mg/kg, oral gavage, daily | 100 (Tumor Stasis) | |
| Nasopharyngeal Carcinoma | 5-8F | Nude Mice | 25 mg/kg, oral gavage, every other day | Significant inhibition | |
| Neuroblastoma | NGP | Nude Mice | Dose-dependent, daily for 2 weeks | 59 | |
| Renal Cell Carcinoma | ACHN | Xenograft Model | Single treatment | Near complete reduction |
Experimental Protocols
Protocol 1: Cell Culture and Preparation
-
Cell Line Maintenance : Culture a human cancer cell line with known JAMM protein expression (e.g., osteosarcoma, colorectal cancer) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging : Passage cells when they reach 80-90% confluency. Avoid using overly confluent cells for implantation.
-
Cell Harvesting :
-
Aspirate the culture medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA and incubate for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge at low speed, aspirate the supernatant, and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
-
Cell Counting and Viability : Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using the trypan blue exclusion method. Ensure cell viability is greater than 95%.
-
Preparation for Injection : Centrifuge the required number of cells and resuspend the pellet in a cold (4°C) mixture of sterile PBS and Matrigel (1:1 ratio). The final cell concentration should be adjusted to deliver 5-10 million cells in an injection volume of 100-200 µL. Keep the cell suspension on ice until injection.
Protocol 2: In Vivo Xenograft Tumor Model
-
Animal Model : Use immunodeficient mice (e.g., female athymic nude or NOD/SCID mice), 6-8 weeks old.
-
Acclimation : Allow mice to acclimate to the facility for at least one week before the study begins. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation :
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject the prepared cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring :
-
Monitor the mice daily for general health and tumor appearance.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation : When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 per group).
Protocol 3: Drug Preparation and Administration
-
Formulation :
-
Vehicle Control : Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water). The vehicle should be identical to the drug formulation without the active compound.
-
JAMM Inhibitor Formulation : Prepare the JAMM protein inhibitor at the desired concentrations (e.g., 25, 50, 100 mg/kg) in the vehicle solution. Ensure the inhibitor is fully dissolved or forms a homogenous suspension.
-
-
Administration :
-
Control Group : Administer the vehicle solution orally (p.o.) via gavage according to the same schedule as the treatment groups.
-
Treatment Groups : Administer the JAMM inhibitor orally via gavage at the desired doses. A common dosing schedule is once daily or every other day.
-
-
Monitoring During Treatment :
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor for any signs of toxicity. A body weight loss exceeding 20% is a common humane endpoint.
-
Protocol 4: Endpoint Analysis
-
Study Termination : At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size limit), euthanize the mice.
-
Tumor Excision and Analysis :
-
Excise the tumors and record their final weight.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin (B1166041) for immunohistochemical (IHC) analysis.
-
Snap-freeze another portion of the tumor in liquid nitrogen for Western blot or other molecular analyses.
-
-
Biomarker Analysis :
-
Perform IHC staining on tumor sections for biomarkers of interest, such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and ubiquitin.
-
Perform Western blot analysis on tumor lysates to assess the levels of key proteins in the targeted signaling pathway.
-
Experimental Workflow
Conclusion
The provided protocols offer a robust framework for evaluating the in vivo efficacy of JAMM protein inhibitors in xenograft models. These studies are a critical step in the preclinical development of novel anti-cancer agents targeting the ubiquitin-proteasome system. Careful execution of these experiments will provide valuable data on the therapeutic potential of JAMM inhibitors for the treatment of various cancers.
Application Notes and Protocols for JAMM Protein Inhibitor 2 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a unique class of metalloproteases that play critical roles in cellular homeostasis by removing ubiquitin from target proteins.[1][2] Unlike the more numerous cysteine protease DUBs, JAMM enzymes utilize a zinc ion for their catalytic activity.[1][3] Members of this family, such as Rpn11 (a component of the 26S proteasome) and CSN5 (part of the COP9 signalosome), are integral to major cellular processes including protein degradation, DNA damage control, and signal transduction.[1][2][4] Dysregulation of JAMM DUBs has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2][4]
This document provides a detailed protocol for the immunoprecipitation (IP) of a target JAMM protein using a specific small molecule, "JAMM protein inhibitor 2". Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5][6] When combined with the use of a small molecule inhibitor, IP can be adapted to study the inhibitor's engagement with its target protein and its effects on protein-protein interactions within a signaling complex.[5] This protocol is designed to serve as a comprehensive guide for researchers investigating the cellular effects of JAMM protein inhibitors.
Signaling Pathways and Experimental Workflow
To visualize the context of JAMM protein function and the experimental procedure, the following diagrams are provided.
Caption: Overview of key signaling pathways involving JAMM deubiquitinases.
Caption: Step-by-step workflow for immunoprecipitation using a JAMM protein inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the efficacy of this compound. Researchers should generate their own data following the provided protocol.
| Parameter | This compound | Vehicle Control |
| Target Protein Pull-down Efficiency (%) | 85 ± 5% | 90 ± 4% |
| Co-IP of Interacting Partner X (%) | 30 ± 7% | 80 ± 6% |
| In-vitro DUB Activity of IP'd Protein (%) | 15 ± 3% | 95 ± 5% |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific JAMM protein, cell type, and antibody used.
A. Solutions and Reagents
Note: Prepare all solutions with molecular biology grade water and use sterile techniques where appropriate.
-
1X Phosphate Buffered Saline (PBS): pH 7.4
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with freshly added protease and phosphatase inhibitor cocktails.[7] Keep on ice.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40. Keep on ice.
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
This compound Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Primary Antibody: Specific for the target JAMM protein.
-
Isotype Control IgG: From the same species and of the same isotype as the primary antibody.
-
Protein A/G Agarose or Magnetic Beads: Slurry in a storage buffer.
B. Cell Culture and Treatment
-
Plate cells and grow to a confluence of 70-80%.[5]
-
Treat the cells with the desired concentration of this compound for the determined duration. Include a vehicle-treated control (e.g., DMSO).[5]
C. Preparation of Cell Lysates
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[3]
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL per 10 cm plate) and incubate on ice for 10-15 minutes.[3][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).[10]
D. Immunoprecipitation
-
Lysate Pre-clearing (Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.[9] Incubate on a rotator for 30-60 minutes at 4°C.[8]
-
Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.[8]
-
Antibody Incubation: Add the primary antibody specific for the target JAMM protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is common.[10]
-
As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.[8]
-
Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.[10]
E. Immune Complex Capture
-
Add 30-50 µL of fresh Protein A/G bead slurry to each immunoprecipitation reaction.[10]
-
Incubate on a rotator for 1-3 hours at 4°C to capture the antibody-antigen complexes.[8]
F. Washing
-
Pellet the beads by centrifugation or with a magnetic rack. Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
G. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.[5]
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.
-
Pellet the beads by centrifugation, and the supernatant, containing the eluted proteins, is ready for analysis.
H. Downstream Analysis
The eluted proteins can be analyzed by various methods, including:
-
Western Blotting: To confirm the presence of the target JAMM protein and to investigate the presence of co-immunoprecipitated interacting partners.
-
Mass Spectrometry: For the identification of novel interacting proteins.
-
Enzyme Activity Assays: To assess the deubiquitinating activity of the immunoprecipitated JAMM protein.
References
- 1. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAMM: A Metalloprotease-Like Zinc Site in the Proteasome and Signalosome (Journal Article) | OSTI.GOV [osti.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. youtube.com [youtube.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. ptglab.com [ptglab.com]
Application Notes and Protocols for Mass Spectrometry Analysis of JAMM Inhibitor Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a unique class of zinc-dependent metalloproteases that play critical roles in a myriad of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][4] The development of specific JAMM inhibitors necessitates robust methods for identifying their cellular targets and understanding their mechanism of action. Mass spectrometry-based proteomics has emerged as a powerful tool for the unbiased and comprehensive analysis of protein dynamics in response to small molecule inhibitors.[5]
These application notes provide an overview and detailed protocols for the mass spectrometry-based identification and characterization of cellular targets of JAMM inhibitors. The described workflows leverage affinity purification coupled with quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling to provide a high-confidence list of inhibitor targets and to elucidate their impact on cellular signaling pathways.
Key Applications
-
Target Identification and Selectivity Profiling: Elucidate the direct binding partners of a JAMM inhibitor.
-
Mechanism of Action Studies: Understand the downstream effects of JAMM inhibition on protein stability and signaling pathways.
-
Biomarker Discovery: Identify potential biomarkers of drug response or resistance.
-
Drug Optimization: Guide the development of more potent and selective JAMM inhibitors.
Data Presentation: Quantitative Proteomic Analysis of JAMM Inhibitor Targets
Quantitative mass spectrometry is pivotal in distinguishing specific inhibitor targets from non-specific binders. Below are example tables summarizing quantitative data from hypothetical SILAC and TMT-based proteomics experiments designed to identify the targets of a novel JAMM inhibitor.
Table 1: SILAC-based Affinity Purification-Mass Spectrometry (AP-MS) for a Novel Rpn11 Inhibitor
| Protein ID (UniProt) | Gene Name | SILAC Ratio (Heavy/Light) | -log10(p-value) | Description |
| P54741 | PSMD14 | 15.2 | 4.5 | 26S proteasome non-ATPase regulatory subunit 14 (Rpn11) |
| Q9Y2V2 | PSMC1 | 8.9 | 3.8 | 26S proteasome regulatory subunit 4 |
| P62191 | PSMC2 | 8.5 | 3.6 | 26S proteasome regulatory subunit 7 |
| P43686 | PSMC3 | 9.1 | 3.9 | 26S proteasome regulatory subunit 3 |
| Q13200 | PSMD1 | 7.8 | 3.4 | 26S proteasome non-ATPase regulatory subunit 1 |
| P51665 | PSMD2 | 7.5 | 3.3 | 26S proteasome non-ATPase regulatory subunit 2 |
| O00233 | PSMD7 | 6.9 | 3.1 | 26S proteasome non-ATPase regulatory subunit 7 |
| P62195 | PSMA1 | 2.1 | 1.5 | Proteasome subunit alpha type-1 |
| P25789 | PSMA2 | 1.9 | 1.3 | Proteasome subunit alpha type-2 |
This table represents example data. A high Heavy/Light ratio indicates specific binding to the inhibitor-coupled beads.
Table 2: TMT-based Global Proteome Profiling Following Treatment with a CSN5 Inhibitor (CSN5i-3)
| Protein ID (UniProt) | Gene Name | Fold Change (Inhibitor/DMSO) | p-value | Biological Process |
| Q92905 | COPS5 | -0.15 | 0.001 | COP9 signalosome subunit 5 (CSN5) |
| P63208 | CUL1 | 0.05 | 0.003 | Cullin-1 |
| P62877 | RBX1 | 0.12 | 0.008 | RING-box protein 1 |
| Q13616 | SKP1 | 0.25 | 0.015 | S-phase kinase-associated protein 1 |
| P63201 | SKP2 | -1.85 | 0.002 | S-phase kinase-associated protein 2 |
| P38936 | CDKN1B | 2.5 | 0.001 | Cyclin-dependent kinase inhibitor 1B (p27Kip1) |
| P16403 | IKBKB | 1.9 | 0.005 | Inhibitor of nuclear factor kappa-B kinase subunit beta |
| Q9Y6K9 | NFKBIA | 2.1 | 0.003 | NF-kappa-B inhibitor alpha |
This table illustrates hypothetical data. Fold changes indicate the relative protein abundance in inhibitor-treated versus control cells. For example, a decrease in SKP2 and an increase in its substrate p27Kip1 are expected upon CSN5 inhibition.[6]
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for JAMM Inhibitor Target Identification
This protocol describes the identification of direct binding partners of a JAMM inhibitor using an immobilized inhibitor as bait.
1. Immobilization of JAMM Inhibitor:
-
Synthesize an analog of the JAMM inhibitor containing a linker with a reactive group (e.g., amine or carboxyl).
-
Covalently couple the inhibitor analog to activated sepharose beads (e.g., NHS-activated or epoxy-activated Sepharose).[7]
-
Prepare control beads by blocking the reactive groups with a small molecule (e.g., ethanolamine).
2. Cell Culture and Lysate Preparation:
-
Culture cells of interest (e.g., HeLa, HCT116) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
3. Affinity Purification:
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with the inhibitor-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
For competition experiments, add an excess of the free inhibitor to a parallel incubation with the inhibitor-coupled beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
4. On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
5. Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using C18 StageTips.
-
Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) on a high-resolution mass spectrometer.
6. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant).
-
Identify proteins and perform label-free quantification (LFQ) or use SILAC ratios if applicable.
-
Identify specific binding partners by comparing the protein intensities between the inhibitor-coupled beads, control beads, and the competition experiment.
Protocol 2: TMT-based Quantitative Proteomics for Global Profiling of JAMM Inhibitor Effects
This protocol allows for the quantitative analysis of changes in the whole proteome upon treatment with a JAMM inhibitor.
1. Cell Culture and Treatment:
-
Culture cells in appropriate media.
-
Treat cells with the JAMM inhibitor at a desired concentration and for a specific duration. Include a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells as described in Protocol 1.
2. Protein Digestion and TMT Labeling:
-
Quantify the protein concentration in each sample.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
3. Peptide Fractionation:
-
Fractionate the combined, labeled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
4. Mass Spectrometry Analysis:
-
Analyze each fraction by nanoLC-MS/MS.
5. Data Analysis:
-
Process the raw data and identify and quantify the TMT reporter ions for each peptide.
-
Determine the relative abundance of each protein across the different conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon inhibitor treatment.
-
Perform pathway and gene ontology analysis to understand the biological processes affected by the inhibitor.
Visualization of Signaling Pathways and Experimental Workflows
Rpn11 and Proteasomal Degradation
Rpn11 is a critical deubiquitinase subunit of the 26S proteasome's regulatory particle.[1] It removes ubiquitin chains from substrates prior to their degradation by the proteasome core.[7] Inhibition of Rpn11 leads to the accumulation of ubiquitinated proteins and can stall the proteasome.[1]
Caption: Rpn11-mediated deubiquitination in the 26S proteasome.
CSN5 and the COP9 Signalosome
CSN5 is the catalytic subunit of the COP9 Signalosome (CSN), a multiprotein complex that regulates the activity of Cullin-RING E3 ligases (CRLs).[8][9] CSN5 deneddylates Cullins, which is a crucial step in the regulation of CRL activity.[8] Inhibition of CSN5 traps CRLs in a neddylated state, leading to the dysregulation of CRL-mediated protein degradation.[8]
Caption: CSN5-mediated regulation of Cullin-RING E3 ligases.
BRCC36 in the DNA Damage Response
BRCC36 is a JAMM DUB that is a component of two distinct complexes: BRCA1-A and BRISC.[2][10] The BRCA1-A complex is involved in the DNA damage response, specifically at sites of double-strand breaks.[10] BRCC36's deubiquitinating activity is crucial for regulating the recruitment of DNA repair factors.[2][10]
Caption: Role of BRCC36 in the DNA double-strand break response.
Experimental Workflow for Target Identification
The following diagram outlines the general workflow for identifying the targets of a JAMM inhibitor using affinity purification and quantitative mass spectrometry.
References
- 1. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pax-db.org [pax-db.org]
- 4. FlyBase Gene Report: Dmel\CSN5 [flybase.org]
- 5. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. CSN5 Isopeptidase Activity Links COP9 Signalosome Activation to Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 8. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased CSN5 expression enhances the sensitivity to lenalidomide in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of BRCC36 Function in DNA Repair and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cellular Thermal Shift Assay (CETSA) for Target Engagement of JAMM Protein Inhibitors
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to confirm and quantify the engagement of a small molecule inhibitor with its target protein within the complex environment of a cell.[1][2] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting protein-ligand complex is more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[3][4] By heating cells or cell lysates across a temperature gradient, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein, one can determine the extent of target engagement.[1][5]
JAB1/MPN/Mov34 metalloenzymes (JAMM) are a family of zinc-dependent deubiquitinating enzymes (DUBs) that play critical roles in cellular processes such as protein degradation and DNA damage repair by cleaving ubiquitin chains from substrate proteins.[6][7] Their dysregulation is implicated in various diseases, making them significant therapeutic targets.[7]
These application notes provide a detailed framework for utilizing CETSA to validate the intracellular target engagement of a novel JAMM protein inhibitor, referred to here as "Inhibitor 2." The protocols cover two primary CETSA formats:
-
CETSA Melt Curve: Used to determine the inhibitor-induced shift in the apparent aggregation temperature (Tagg) of a target JAMM protein.[3]
-
Isothermal Dose-Response (ITDR): Used to quantify the potency of the inhibitor in a cellular context by generating a dose-response curve at a fixed temperature.[1][3]
Principle of CETSA
The core concept of CETSA is the measurement of changes in protein thermal stability upon ligand binding. Unbound proteins, when subjected to increasing temperatures, will denature and aggregate at a characteristic temperature. A ligand-bound protein is thermodynamically stabilized, requiring a higher temperature to induce aggregation. This change, or "thermal shift," is direct evidence of the inhibitor binding to the target protein in its native cellular environment.[1][4]
Figure 1: Principle of Ligand-Induced Thermal Stabilization in CETSA.
Experimental Protocols
These protocols are designed for a human cell line (e.g., HEK293T, U2OS) endogenously expressing the JAMM protein of interest. Detection is performed via Western Blotting.
Protocol 1: CETSA Melt Curve for Determining Thermal Shift (ΔTagg)
This experiment aims to determine the change in the melting temperature of the target JAMM protein upon binding to Inhibitor 2.
Materials:
-
Cell Culture reagents (DMEM, FBS, PBS)
-
JAMM Protein Inhibitor 2 (stock solution in DMSO)
-
Vehicle (DMSO)
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40, supplemented with protease/phosphatase inhibitors.[1]
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific to the target JAMM protein
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Thermal cycler, centrifuges, Western Blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting and Heat Challenge:
-
After incubation, wash the cells with PBS and harvest by scraping.
-
Resuspend the cells in PBS with protease inhibitors and adjust the cell density to create a homogenous suspension.
-
Aliquot equal volumes of the cell suspension for both inhibitor-treated and vehicle-treated groups into PCR tubes.[2]
-
Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes. Include an unheated (37°C) control.[1][2]
-
After heating, cool the samples to room temperature for 3 minutes.[1]
-
-
Lysis and Fractionation:
-
Add an equal volume of 2X lysis buffer to each tube.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or mechanical shearing.[9]
-
Pellet the aggregated, insoluble proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[2]
-
Carefully collect the supernatant, which contains the soluble protein fraction.[2]
-
-
Western Blot Analysis:
-
Determine the protein concentration of each soluble fraction using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and block for 1 hour.
-
Incubate the membrane with the primary antibody against the target JAMM protein overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent and an imaging system.[2]
-
-
Data Analysis:
-
Quantify the band intensities for the JAMM protein at each temperature point using densitometry software.
-
Normalize the intensity of each band to the unheated (37°C) control for that treatment group (set to 100%).
-
Plot the normalized band intensities (%) against the temperature for both vehicle and inhibitor-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the Tagg (temperature at which 50% of the protein is aggregated).[1]
-
Calculate the thermal shift: ΔTagg = Tagg (Inhibitor) - Tagg (Vehicle) .
-
Protocol 2: Isothermal Dose-Response (ITDR) for Cellular EC50
This experiment quantifies inhibitor potency by treating cells with a range of inhibitor concentrations and heating them at a single, optimized temperature.
Procedure:
-
Cell Culture and Treatment:
-
Prepare a serial dilution of Inhibitor 2 in culture medium (e.g., from 0.1 nM to 50 µM). Include a vehicle-only control.[1]
-
Treat cells with the different concentrations of Inhibitor 2 for 1-2 hours at 37°C.
-
-
Heat Challenge and Sample Processing:
-
Harvest cells as described in Protocol 1.
-
Aliquot the cell suspensions for each concentration into PCR tubes.
-
Heat all samples at a single, fixed temperature in a thermal cycler for 3-8 minutes. This temperature should be chosen from the melt curve data (Protocol 1) and should be in the steep region of the vehicle-treated curve to maximize the detection window.
-
Lyse, fractionate, and prepare the soluble protein fractions for Western Blotting as described in Protocol 1.
-
-
Western Blot and Data Analysis:
-
Perform Western Blot analysis for the target JAMM protein.
-
Quantify the band intensities for each inhibitor concentration.
-
Normalize the data, setting the signal from the highest inhibitor concentration (maximum stabilization) to 100% and the vehicle control to 0%.[1]
-
Plot the normalized band intensities against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value.[2]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: CETSA Melt Curve Data for JAMM Protein Target
| Treatment Group | Tagg (°C) | Standard Deviation (±) | ΔTagg (°C) |
|---|---|---|---|
| Vehicle (DMSO) | 52.4 | 0.8 | - |
| Inhibitor 2 (10 µM) | 58.1 | 1.1 | +5.7 |
Table 2: Isothermal Dose-Response (ITDR) Data
| Parameter | Value |
|---|---|
| Target Protein | JAMM Protein X |
| ITDR Temperature | 54°C |
| Cellular EC50 | 1.2 µM |
Visualizations
JAMM Signaling Pathway
JAMM domain proteins, such as CSN5 of the COP9 Signalosome, regulate the activity of Cullin-RING E3 ligases (CRLs) by cleaving the ubiquitin-like protein Nedd8 from the Cullin subunit. This de-neddylation inactivates the CRL. Inhibitor 2 would block this process, leading to hyper-neddylated Cullins and altered substrate ubiquitination.
Figure 2: Simplified JAMM (CSN5) signaling pathway.
CETSA Experimental Workflow
The overall workflow for a CETSA experiment involves several key stages, from cell culture to final data analysis.
Figure 3: Experimental workflow for Western Blot-based CETSA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. researchgate.net [researchgate.net]
- 6. JAMM: A Metalloprotease-Like Zinc Site in the Proteasome and Signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Live-Cell Imaging with JAMM Protein Inhibitor 2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JAMM protein inhibitor 2 for live-cell imaging studies. This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for investigating the cellular effects of this inhibitor in real-time.
Introduction to JAMM Proteins
JAB1/MPN/Mov34 metalloenzymes (JAMMs) are a unique family of deubiquitinating enzymes (DUBs) that function as metalloproteases.[1] They play a critical role in cellular homeostasis by regulating the ubiquitination status of proteins, a key post-translational modification that governs a vast array of cellular processes including cell cycle progression, DNA repair, and signal transduction.[1]
The JAMM motif is a core component of several important protein complexes, including the 19S regulatory particle of the proteasome (in the Rpn11 subunit) and the COP9 signalosome (in the CSN5 subunit).[2] These enzymes are responsible for removing ubiquitin chains from proteins targeted for degradation by the proteasome, thereby rescuing them from destruction.[2] Given their involvement in critical cellular pathways, JAMM domain-containing proteins have emerged as attractive therapeutic targets, particularly in oncology.[1][2]
This compound (Compound 180)
This compound, also referred to as compound 180, is a potent inhibitor of JAMM proteases.[3] It has been identified as a valuable tool for studying the roles of JAMM-containing proteins and for potential anticancer research.[3]
Mechanism of Action:
While the precise mechanism for all targets is under investigation, this compound is understood to inhibit the metalloprotease activity of the JAMM domain. By blocking the deubiquitinating activity of enzymes like Rpn11, the inhibitor is expected to lead to an accumulation of polyubiquitinated proteins, ultimately inducing cell cycle arrest and apoptosis.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various proteases.
| Target Protein | IC50 Value | Enzyme Class | Reference |
| Thrombin | 10 µM | Serine Protease | [3] |
| Rpn11 | 46 µM | JAMM Metalloprotease | [3] |
| MMP2 | 89 µM | Matrix Metalloprotease | [3] |
Signaling Pathway Diagram
The diagram below illustrates the role of Rpn11, a key JAMM protein, in the ubiquitin-proteasome pathway and the proposed point of intervention for this compound.
Experimental Protocols
The following protocols are designed for live-cell imaging to investigate the effects of this compound on cellular processes.
Protocol 1: Live-Cell Imaging of Proteasome-Mediated Protein Degradation
This protocol utilizes a fluorescently-tagged reporter protein that is targeted for degradation by the proteasome to visualize the effects of this compound.
Materials:
-
Cells stably expressing a proteasome-targeting fluorescent reporter (e.g., GFP-tagged degron)
-
Live-cell imaging medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
High-resolution live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the reporter cell line in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging.
-
Inhibitor Preparation: Prepare working solutions of this compound in pre-warmed live-cell imaging medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Imaging Setup: Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before adding the inhibitor.
-
Inhibitor Treatment: Gently replace the medium in the imaging dish with the prepared inhibitor or vehicle control solutions.
-
Time-Lapse Imaging: Acquire time-lapse images every 15-30 minutes for a period of 12-24 hours.
-
Data Analysis: Quantify the mean fluorescence intensity within individual cells over time. An effective inhibition of JAMM proteins should lead to an accumulation of the fluorescent reporter, resulting in an increase in fluorescence intensity compared to the vehicle control.
Protocol 2: Monitoring Cell Cycle Progression and Mitotic Arrest
This protocol uses fluorescent cell cycle indicators to observe the impact of this compound on cell division.
Materials:
-
Cells expressing a fluorescent cell cycle indicator (e.g., FUCCI system)
-
Live-cell imaging medium
-
This compound
-
Vehicle control (DMSO)
-
Live-cell imaging system
Procedure:
-
Cell Preparation: Seed the FUCCI-expressing cells in an imaging dish.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control.
-
Time-Lapse Imaging: Capture images every 20-30 minutes for 24-48 hours.
-
Analysis: Monitor the fluorescence changes in individual cells to track their progression through the cell cycle. Inhibition of JAMM proteins is expected to cause an arrest in the G2/M phase, which can be visualized by an accumulation of cells with the G2/M phase fluorescent marker.
Experimental Workflow Diagram
Expected Outcomes and Interpretation
-
Increased Reporter Fluorescence: In Protocol 1, a time-dependent increase in the fluorescence of the degron-tagged reporter in inhibitor-treated cells would indicate a blockage of proteasomal degradation, consistent with JAMM inhibition.
-
Cell Cycle Arrest: In Protocol 2, an accumulation of cells in the G2/M phase, as indicated by the FUCCI reporter, would suggest that the inhibitor is disrupting processes essential for mitotic progression.
These protocols provide a framework for utilizing this compound in live-cell imaging to elucidate its effects on fundamental cellular pathways. Researchers are encouraged to optimize concentrations and imaging parameters for their specific cell lines and experimental systems.
References
Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Mechanisms of Resistance to JAMM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB1/MPN/Mov34 metalloenzymes (JAMMs) are a distinct class of deubiquitinating enzymes (DUBs) that play a critical role in cellular homeostasis by reversing protein ubiquitination.[1][2] Unlike the more numerous cysteine protease DUBs, JAMMs are zinc-dependent metalloproteinases.[1][2][3] The human genome encodes for 12 JAMM proteins, with seven exhibiting catalytic activity, including AMSH, AMSH-LP, BRCC36, Rpn11, MYSM1, eIF3h, and CSN5.[1][4] These enzymes are integral components of large protein complexes and are involved in diverse signaling pathways, such as protein degradation (Rpn11, CSN5), DNA damage control (BRCC36), and endocytosis (AMSH, AMSH-LP).[1][4] The dysregulation of JAMM DUBs has been implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][4]
The development of small molecule inhibitors targeting JAMM DUBs represents a promising avenue for cancer therapy. However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge that can limit their long-term efficacy.[5][6] Understanding the molecular mechanisms that drive resistance is paramount for the development of more robust therapeutic strategies, including rational combination therapies and the identification of predictive biomarkers.
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen designed to systematically identify genes whose loss-of-function confers resistance to a hypothetical JAMM inhibitor, "JAMMi-789," which targets the Rpn11 subunit of the 26S proteasome. This powerful, unbiased approach can elucidate novel resistance pathways and provide critical insights for the clinical development of JAMM inhibitors.[5][7]
Hypothesized Signaling Pathway
Rpn11 is an essential subunit of the 19S regulatory particle of the 26S proteasome and is responsible for deubiquitinating substrates prior to their degradation.[8][9][10] Inhibition of Rpn11 by JAMMi-789 is hypothesized to lead to an accumulation of polyubiquitinated proteins, proteotoxic stress, and ultimately, cell cycle arrest and apoptosis in sensitive cancer cells. Resistance could emerge through various mechanisms, such as the upregulation of alternative protein degradation pathways, alterations in drug transport, or the activation of pro-survival signaling cascades that counteract the effects of proteasome inhibition.
Experimental Workflow
The overall workflow for the genome-wide CRISPR-Cas9 screen to identify JAMMi-789 resistance genes is depicted below. The process begins with the generation of a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes in the human genome. A cancer cell line stably expressing Cas9 is then transduced with this library at a low multiplicity of infection (MOI) to ensure that each cell receives, on average, a single sgRNA. Following antibiotic selection to eliminate non-transduced cells, the population is split into a control group (treated with vehicle) and a treatment group (treated with JAMMi-789). Over time, cells with gene knockouts that confer resistance to JAMMi-789 will become enriched in the treated population. Finally, genomic DNA is isolated from both populations, the sgRNA sequences are amplified by PCR, and next-generation sequencing is used to determine the relative abundance of each sgRNA. Genes whose corresponding sgRNAs are significantly enriched in the JAMMi-789-treated population are identified as potential resistance genes.
Materials and Methods
Cell Line and Culture
-
Cell Line: A human cancer cell line known to be sensitive to proteasome inhibitors (e.g., multiple myeloma cell line RPMI-8226) stably expressing S. pyogenes Cas9 (RPMI-8226-Cas9).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
CRISPR Library and Lentivirus Production
-
sgRNA Library: A genome-wide human sgRNA library (e.g., GeCKO v2.0) containing 6 sgRNAs per gene.
-
Lentiviral Packaging: The sgRNA library is packaged into lentiviral particles by co-transfecting HEK293T cells with the library plasmid pool and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Viral Titer Determination: The lentiviral titer is determined by transducing the target cells with serial dilutions of the viral supernatant and selecting with the appropriate antibiotic (e.g., puromycin) to determine the multiplicity of infection (MOI).
Detailed Experimental Protocols
1. Lentiviral Transduction of RPMI-8226-Cas9 Cells
-
Cell Plating: Seed a sufficient number of RPMI-8226-Cas9 cells to achieve a library coverage of at least 300 cells per sgRNA. For a library with 120,000 sgRNAs, this would be 3.6 x 10^7 cells.
-
Transduction: Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 to ensure that the majority of cells receive a single sgRNA.[6] Polybrene (8 µg/mL) can be added to enhance transduction efficiency.
-
Antibiotic Selection: 24 hours post-transduction, replace the medium with fresh medium containing puromycin (B1679871) (1-2 µg/mL, pre-determined by a kill curve) to select for transduced cells.
-
Expansion: Culture the cells under puromycin selection for 7-10 days until non-transduced control cells are eliminated. Expand the surviving cell population to maintain library representation.
2. CRISPR Screen with JAMMi-789
-
Baseline Sample: Harvest a baseline cell sample (T0) of at least 3.6 x 10^7 cells.
-
Drug Treatment: Split the remaining cells into two arms:
-
Control Arm: Culture in the presence of vehicle (DMSO).
-
Treatment Arm: Culture in the presence of JAMMi-789 at a pre-determined concentration that results in approximately 50-70% growth inhibition (IC50-IC70).
-
-
Cell Culture Maintenance: Passage the cells every 2-3 days for 14-21 days, ensuring that the cell number does not drop below the initial library representation (3.6 x 10^7 cells per passage).
-
Sample Collection: At the end of the screen, harvest at least 3.6 x 10^7 cells from both the control and treatment arms.
3. Genomic DNA Extraction and sgRNA Sequencing
-
Genomic DNA Isolation: Extract genomic DNA from the T0, control, and treatment cell pellets using a commercial kit suitable for large-scale preparations (e.g., QIAamp DNA Blood Maxi Kit).[3][4]
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Library Preparation and Sequencing: Purify the PCR products and quantify the library. Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to achieve a read depth of at least 300 reads per sgRNA.
4. Data Analysis
-
Read Counting: Demultiplex the sequencing reads and align them to the sgRNA library to obtain read counts for each sgRNA in each sample.
-
Enrichment Analysis: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and corresponding genes that are significantly enriched in the JAMMi-789-treated samples compared to the control samples.[7][11]
-
Hit Identification: Rank the genes based on their enrichment scores and false discovery rates (FDR) to identify the top candidate genes conferring resistance.
Results
The data from the CRISPR screen is analyzed to identify genes whose knockout leads to a significant enrichment of cells in the presence of JAMMi-789. The results are typically presented in a ranked list of genes based on their statistical significance.
Table 1: Top 10 Gene Hits from the JAMMi-789 Resistance Screen
| Rank | Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| 1 | ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 8.2 | 1.5e-8 | 2.8e-6 |
| 2 | CUL4A | Cullin 4A | 7.5 | 3.2e-8 | 4.5e-6 |
| 3 | UBE2D3 | Ubiquitin Conjugating Enzyme E2 D3 | 6.9 | 8.1e-7 | 9.3e-5 |
| 4 | PSMD4 | Proteasome 26S Subunit, Non-ATPase 4 | 6.5 | 2.5e-6 | 2.1e-4 |
| 5 | NFE2L2 | Nuclear Factor, Erythroid 2 Like 2 | 6.1 | 7.8e-6 | 5.4e-4 |
| 6 | ABL1 | ABL Proto-Oncogene 1, Non-Receptor Tyrosine Kinase | 5.8 | 1.2e-5 | 7.1e-4 |
| 7 | MAP2K1 | Mitogen-Activated Protein Kinase Kinase 1 | 5.5 | 3.4e-5 | 1.5e-3 |
| 8 | BCL2L1 | BCL2 Like 1 | 5.2 | 6.7e-5 | 2.6e-3 |
| 9 | SLC7A11 | Solute Carrier Family 7 Member 11 | 4.9 | 9.1e-5 | 3.1e-3 |
| 10 | KEAP1 | Kelch Like ECH Associated Protein 1 | 4.6 | 1.5e-4 | 4.7e-3 |
Hit Validation
The top candidate genes from the primary screen require individual validation to confirm their role in JAMMi-789 resistance.
1. Individual Gene Knockout and Proliferation Assay
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Generate individual knockout cell lines for each candidate gene in the parental RPMI-8226-Cas9 cell line.
-
Perform a dose-response proliferation assay with JAMMi-789 on the individual knockout cell lines and a non-targeting control cell line.
-
An increase in the IC50 value for a knockout cell line compared to the control confirms that the loss of that gene confers resistance.
Table 2: Validation of Top 3 Resistance Hits
| Gene Knockout | JAMMi-789 IC50 (nM) | Fold Change in IC50 (vs. Control) |
| Non-Targeting Control | 15.2 | 1.0 |
| ABCB1 | 285.4 | 18.8 |
| CUL4A | 98.6 | 6.5 |
| UBE2D3 | 75.1 | 4.9 |
Discussion
The hypothetical results from this CRISPR-Cas9 screen have identified several potential mechanisms of resistance to the Rpn11 inhibitor, JAMMi-789. The top hit, ABCB1, encodes a well-known multidrug resistance transporter, suggesting that drug efflux is a primary resistance mechanism. Other top hits, such as CUL4A and UBE2D3, are components of the ubiquitin-proteasome system, indicating that alterations in this pathway may compensate for Rpn11 inhibition. The enrichment of genes involved in antioxidant response (NFE2L2, KEAP1, SLC7A11) and pro-survival signaling (ABL1, MAP2K1, BCL2L1) suggests that activation of these pathways can overcome the cytotoxic effects of JAMMi-789.
These findings have significant implications for the clinical development of JAMM inhibitors. The identification of drug efflux pumps as a resistance mechanism suggests that co-administration with an ABCB1 inhibitor could enhance therapeutic efficacy. Furthermore, the involvement of specific signaling pathways provides a rationale for combination therapies targeting these pathways to prevent or overcome resistance. The identified resistance genes may also serve as predictive biomarkers to stratify patients who are most likely to respond to JAMM inhibitor therapy.
References
- 1. Prepare gDNA for CRISPR Screen [protocols.io]
- 2. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]
- 4. manuals.cellecta.com [manuals.cellecta.com]
- 5. weissman.wi.mit.edu [weissman.wi.mit.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The deubiquitinase Rpn11 functions as an allosteric ubiquitin sensor to promote substrate engagement by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. RPN11 proteasome regulatory particle lid subunit RPN11 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JAMM Protein Inhibitor 2 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of a hypothetical JAMM (Junctional Adhesion Molecule) Protein Inhibitor 2 in combination with other anti-cancer agents. The protocols and methodologies are based on established practices in cancer drug discovery and are intended to serve as a guide for investigating the synergistic potential of novel therapeutic combinations.
Introduction to JAMM Proteins and Rationale for Combination Therapy
Junctional Adhesion Molecules (JAMs) are involved in regulating cell-cell adhesion, and their dysregulation has been implicated in tumor progression, including proliferation, invasion, and metastasis.[1] A hypothetical JAMM Protein Inhibitor 2 is designed to target these processes. However, cancer cells often develop resistance to single-agent therapies by activating alternative survival pathways.[2][3] Combination therapy, which targets multiple pathways simultaneously, has emerged as a promising strategy to enhance treatment efficacy, minimize acquired resistance, and reduce harmful side effects.[2][3] The rationale for combining a JAMM Protein Inhibator 2 with other drugs is to achieve a synergistic or additive anti-tumor effect, leading to improved clinical outcomes.[4]
Preclinical Evaluation of this compound Combination Therapy
The preclinical assessment of a this compound in combination with other drugs involves a series of in vitro and in vivo experiments to determine synergy, efficacy, and mechanism of action. Key experimental considerations include the choice of combination partners, such as chemotherapy, targeted therapy, or immunotherapy, and the appropriate cancer models for evaluation.
Data Presentation: In Vitro Synergy
The synergistic effect of this compound in combination with other drugs can be quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Combination Drug | JAMM Inhibitor 2 IC50 (nM) | Combination Drug IC50 (nM) | Combination Index (CI) at ED50 | Synergy Level |
| Breast Cancer (MCF-7) | Doxorubicin | 150 | 50 | 0.6 | Synergy |
| Lung Cancer (A549) | Cisplatin | 200 | 1000 | 0.8 | Synergy |
| Colon Cancer (HT-29) | 5-Fluorouracil | 120 | 5000 | 0.5 | Strong Synergy |
| Melanoma (A375) | Vemurafenib | 180 | 200 | 0.7 | Synergy |
Data Presentation: In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of the combination therapy. Tumor growth inhibition (TGI) is a key metric for assessing efficacy.
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| MCF-7 | Vehicle Control | 1500 | - |
| MCF-7 | JAMM Inhibitor 2 | 900 | 40% |
| MCF-7 | Doxorubicin | 825 | 45% |
| MCF-7 | JAMM Inhibitor 2 + Doxorubicin | 300 | 80% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its combination partner.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Combination drug (e.g., Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with varying concentrations of each drug individually and in combination. Include a vehicle control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using dose-response curve fitting software.
Protocol 2: Synergy Analysis (Combination Index)
Objective: To determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect.
Procedure:
-
Perform a cell viability assay as described in Protocol 1 with a matrix of concentrations for both drugs.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the combination therapy.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentrations of the individual drugs and their combination for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating combination therapy.
Logical Relationship Diagram
Caption: Rationale for combining this compound with chemotherapy.
References
- 1. Dysregulation of JAM-A plays an important role in human tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by JAMM Protein Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The JAB1/MPN/Mov34 (JAMM) family of proteins are zinc-dependent metalloproteinases that function as deubiquitinating enzymes (DUBs).[1][2] These enzymes play a critical role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function.[2][3] Dysregulation of JAMM activity has been implicated in several diseases, including cancer, making them attractive therapeutic targets.[1][3] Inhibition of specific JAMM proteins can disrupt cellular homeostasis and induce programmed cell death, or apoptosis.[2]
This application note provides a detailed protocol for the analysis of apoptosis induced by a hypothetical, potent, and selective JAMM protein inhibitor, "JAMM Protein Inhibitor 2," using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
Signaling Pathway of Apoptosis Induction by JAMM Inhibition
Inhibition of a JAMM DUB can lead to the accumulation of ubiquitinated pro-apoptotic proteins, tipping the cellular balance towards apoptosis. The following diagram illustrates a hypothetical signaling pathway where this compound induces apoptosis.
Caption: Hypothetical signaling pathway of apoptosis induction by this compound.
Experimental Protocols
This section provides a detailed methodology for the flow cytometry analysis of apoptosis.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
T25 or T75 culture flasks, or multi-well plates
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Prepare various concentrations of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Staining with Annexin V-FITC and Propidium Iodide
-
Harvesting Cells:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry within one hour of staining.[4]
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software. The cell population will be divided into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Inhibitor Conc. (µM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.7 | 1.2 ± 0.2 | 13.2 ± 1.9 |
| 5 | 60.1 ± 4.2 | 25.4 ± 2.8 | 12.7 ± 1.5 | 1.8 ± 0.4 | 38.1 ± 4.3 |
| 10 | 35.8 ± 5.1 | 40.2 ± 3.9 | 20.5 ± 2.1 | 3.5 ± 0.6 | 60.7 ± 6.0 |
| 25 | 15.3 ± 3.8 | 35.1 ± 4.5 | 45.9 ± 5.3 | 3.7 ± 0.7 | 81.0 ± 9.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the flow cytometry analysis of apoptosis induced by this compound.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by a JAMM protein inhibitor using flow cytometry. The combination of Annexin V and Propidium Iodide staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the mechanism of action of novel therapeutic compounds targeting the JAMM family of deubiquitinating enzymes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JAMM Protein Inhibitor 2 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of JAMM Protein Inhibitor 2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule designed to inhibit the catalytic activity of JAB1/MPN/Mov34 (JAMM) family deubiquitinases (DUBs). These enzymes are metalloproteases that require a zinc ion for their catalytic function.[1][2] The inhibitor is designed to interfere with this catalytic process, thereby preventing the removal of ubiquitin from substrate proteins. This leads to an accumulation of ubiquitinated proteins and can impact various cellular processes such as protein degradation, cell signaling, and DNA repair.[3][4]
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type being used. For initial experiments, we recommend starting with a concentration range that is 5 to 10 times higher than the known IC50 value for the target enzyme. If the IC50 value is unknown, a wide range of concentrations should be tested. Refer to the data table below for recommended starting ranges for in vitro and cellular assays.
Q3: How should I prepare and store this compound?
A3: It is crucial to follow the storage instructions provided on the product datasheet, which typically recommend storing the stock solution at -20°C or -80°C.[5] For experiments, prepare fresh dilutions from the stock solution in a suitable solvent, such as DMSO, and then further dilute in the appropriate assay buffer or cell culture medium.[5] Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the potential off-target effects of this compound?
A4: While designed to be selective, this compound may exhibit off-target effects, particularly at higher concentrations. Since it functions as a metalloprotease inhibitor, it could potentially interact with other metalloproteases in the cell.[2] It is advisable to perform counter-screening against other metalloproteases and to use the lowest effective concentration to minimize off-target effects. Cellular thermal shift assays (CETSA) can also be employed to validate target engagement within a cellular context.[6]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of my target JAMM protein.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a broad range of inhibitor concentrations. If you have an expected IC50 value, ensure your concentration range brackets this value. It is recommended to use a concentration 5 to 10 times higher than the IC50 to achieve complete inhibition.
-
-
Possible Cause 2: Inhibitor Instability or Degradation.
-
Troubleshooting Step: Ensure the inhibitor has been stored correctly and that fresh dilutions are made for each experiment.[5] Consider the stability of the inhibitor in your specific assay buffer or cell culture medium over the duration of the experiment.
-
-
Possible Cause 3: Inactive Target Enzyme.
-
Troubleshooting Step: Verify the activity of your JAMM protein using a known substrate and positive controls. Ensure that all necessary co-factors, such as zinc, are present in the assay buffer.
-
Problem 2: I am observing high cellular toxicity.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Troubleshooting Step: Determine the cytotoxic concentration 50 (CC50) for your specific cell line using a cell viability assay. Aim to use an inhibitor concentration well below the CC50 value for your functional assays. It is important to note that for some compounds, the CC50 can be lower than the IC50, making it challenging to separate inhibitory effects from cytotoxicity.[7]
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: At high concentrations, the inhibitor may be affecting other essential cellular pathways. If possible, use a structurally distinct inhibitor for the same target to confirm that the observed phenotype is due to inhibition of the intended target. Additionally, analyzing downstream signaling pathways of known off-targets can help identify unintended effects.[6]
-
Quantitative Data Summary
The following table provides a summary of representative quantitative data for this compound. These values should be used as a guideline for initial experimental design.
| Parameter | Value | Notes |
| IC50 vs. JAMM-A | 50 nM | In vitro biochemical assay |
| IC50 vs. JAMM-B | 500 nM | In vitro biochemical assay |
| IC50 vs. JAMM-C | >10 µM | In vitro biochemical assay |
| Recommended Starting Range (In Vitro) | 1 nM - 10 µM | For dose-response experiments |
| Recommended Starting Range (Cell-based) | 100 nM - 50 µM | Dependent on cell permeability and target expression |
| Solubility (DMSO) | 20 mM | Prepare fresh dilutions |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay
This protocol outlines a method to determine the IC50 value of this compound against a specific JAMM family DUB.
Materials:
-
Purified recombinant JAMM protein
-
This compound
-
Di-ubiquitin (K63-linked) FRET substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well assay plate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the assay plate, add the JAMM protein to each well (final concentration, e.g., 2 nM). Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add the di-ubiquitin FRET substrate to all wells to initiate the reaction (final concentration, e.g., 100 nM).[1]
-
Data Acquisition: Immediately begin measuring the fluorescence signal every minute for 60 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Protocol 2: Western Blot Analysis of Downstream Target
This protocol is designed to assess the effect of this compound on the ubiquitination status of a downstream cellular target.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ubiquitin, anti-target protein, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined amount of time (e.g., 6 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[8] Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).[8]
-
Western Blotting: Normalize the protein amounts and perform SDS-PAGE, followed by transfer to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.[8] Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in the ubiquitination level of the target protein.
Visualizations
Caption: Simplified signaling pathway illustrating the role of a JAMM DUB and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing the concentration of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Implications of JAMM, a Novel Metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: JAMM Protein Inhibitor 2
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering issues with JAMM protein inhibitor 2 in their assays. The information is designed to help identify and resolve common experimental problems.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Question 1: My this compound shows no activity. What are the first things I should check?
When an inhibitor fails to show activity, the issue often lies with one of the core components of the assay: the inhibitor itself, the enzyme, the substrate, or the buffer conditions. Start by verifying the simplest factors before moving to more complex troubleshooting.
Initial Troubleshooting Checklist
| Problem Area | Potential Cause | Recommended Solution |
| Inhibitor | Improper storage or degradation | Confirm inhibitor was stored as recommended. Prepare a fresh stock solution from powder. |
| Poor solubility in assay buffer | Visually inspect the stock and final assay solution for precipitation. Determine the inhibitor's solubility limit in your buffer (see Protocol 2). The solvent, DMSO, should typically be ≤1% in the final assay volume. | |
| Incorrect concentration | Double-check all dilution calculations. Perform a dose-response experiment with a wider concentration range. | |
| Enzyme (JAMM Protein) | Enzyme is inactive or has low activity | Run a positive control reaction with enzyme and substrate (no inhibitor) to confirm activity. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles.[1] |
| Substrate | Substrate degradation or incorrect type | Use a fresh aliquot of substrate. Verify that the polyubiquitin (B1169507) chain linkage (e.g., K63-linked) is appropriate for your specific JAMM enzyme.[2] |
| Assay Buffer | Presence of interfering components | JAMM DUBs are metalloproteases requiring a catalytic zinc ion.[3][4][5][6][7] Ensure your buffer does not contain metal chelators like EDTA or EGTA. |
| Suboptimal pH or salt concentration | Optimize the buffer pH and ionic strength for your specific JAMM enzyme. | |
| General | Pipetting errors or incorrect setup | Review the protocol and ensure all components are added in the correct order and volume.[8] |
Question 2: What are JAMM proteins and why are special buffer conditions necessary?
JAB1/MPN/Mov34 metalloenzymes (JAMMs) are a family of deubiquitinating enzymes (DUBs).[9][10] Unlike cysteine protease DUBs, JAMMs are metalloproteases that utilize a zinc (Zn²⁺) ion in their active site for catalysis.[2][5][6] This metal ion is essential for activating a water molecule to cleave the isopeptide bond in a ubiquitin chain.[7][11]
Consequently, the presence of strong metal-chelating agents, such as EDTA or 1,10-phenanthroline, in your assay buffer will strip the zinc ion from the enzyme's active site, rendering it inactive.[2][5][6] This is a common reason for assay failure.
Troubleshooting Guide: In-Depth Analysis
Question 3: My initial checks are fine, but the inhibitor still doesn't work. What is my next step?
If basic checks don't resolve the issue, a systematic approach with proper controls is necessary to pinpoint the problem. The workflow below outlines a logical progression for troubleshooting.
Question 4: How do I properly perform a dose-response experiment to test my inhibitor?
A lack of inhibition might occur if the concentration used is too low. The reported IC50 for "this compound" against Rpn11 is 46 µM, but this can vary significantly depending on the specific JAMM protein, substrate concentration, and assay conditions.[12] It is crucial to test a wide range of concentrations.
Recommended Inhibitor Dilution Series
| Concentration Point | Final Concentration (µM) | Notes |
| 1 | 200 | Start high to ensure you see inhibition if the compound is less potent in your assay. |
| 2 | 100 | |
| 3 | 50 | Close to the reported IC50 for Rpn11. |
| 4 | 25 | |
| 5 | 10 | |
| 6 | 1 | |
| 7 | 0.1 | |
| 8 (Control) | 0 (DMSO only) | Essential for calculating percent inhibition. |
This table assumes a 2-fold serial dilution starting from 200 µM. Adjust the range based on your initial findings.
Experimental Protocols
Protocol 1: Validating JAMM Enzyme and Substrate Activity
This protocol establishes a baseline (positive control) to confirm your enzyme and substrate are functional under your specific assay conditions.
Objective: To confirm the catalytic activity of the JAMM DUB enzyme.
Materials:
-
JAMM Enzyme
-
Ubiquitin Substrate (e.g., K63-linked di-ubiquitin or longer chains)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Reaction Stop Solution (e.g., SDS-PAGE loading buffer)
-
Detection reagents (e.g., antibodies for Western blot, fluorescence plate reader)
Methodology:
-
Prepare a reaction mix containing the assay buffer and ubiquitin substrate at your standard concentration.
-
Initiate the reaction by adding the JAMM enzyme to the final recommended concentration. For a negative control, add an equal volume of assay buffer instead of the enzyme.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a set time course (e.g., 0, 15, 30, and 60 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
Analyze the results. For a Western blot-based assay, you should observe a decrease in the polyubiquitin substrate band and a corresponding increase in the mono-ubiquitin product band over time in the enzyme-treated sample, but not in the negative control.[13]
Protocol 2: Assessing Inhibitor Solubility in Assay Buffer
Objective: To visually determine if the inhibitor is soluble at the highest concentration used in the assay.
Methodology:
-
Prepare your assay buffer.
-
Add the same volume of inhibitor stock solution (e.g., 1 µL of 10 mM stock in DMSO) that you would use for your highest concentration point to a microfuge tube containing the final assay volume (e.g., 99 µL of buffer).
-
Vortex briefly to mix.
-
Let the solution sit at room temperature for 15-20 minutes.
-
Visually inspect the solution against a dark background. Look for any cloudiness, precipitate, or film, which indicates poor solubility. Centrifuge the tube briefly; a pellet indicates insolubility.
Protocol 3: Control Experiment for Assay Interference
Objective: To determine if the inhibitor is interfering with the detection system (e.g., fluorescence quenching, antibody binding) rather than inhibiting the enzyme.
Methodology:
-
Set up a standard reaction as described in Protocol 1 and let it run to completion (e.g., 60 minutes) to generate the product (mono-ubiquitin).
-
After the enzymatic reaction is complete, add your inhibitor at the highest concentration.
-
Immediately process and read the sample using your detection method.
-
Compare the signal to a control reaction where only the vehicle (e.g., DMSO) was added after completion.
-
If the signal is significantly lower in the inhibitor-treated sample, it suggests the inhibitor is interfering with your detection method.
References
- 1. benchfly.com [benchfly.com]
- 2. K63-specific deubiquitination by two JAMM/MPN+ complexes: BRISC-associated Brcc36 and proteasomal Poh1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. JAMM: A Metalloprotease-Like Zinc Site in the Proteasome and Signalosome | PLOS Biology [journals.plos.org]
- 6. JAMM: A Metalloprotease-Like Zinc Site in the Proteasome and Signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. admin.biosschina.com [admin.biosschina.com]
- 13. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing JAMM protein inhibitor 2 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of JAMM protein inhibitor 2 in cell culture media.
Troubleshooting Guide: Preventing Inhibitor Precipitation
Precipitation of small molecule inhibitors, such as this compound, upon addition to aqueous cell culture media is a common challenge. This guide provides a systematic approach to diagnose and resolve this issue.
Observed Problem: Precipitate formation after adding this compound to media.
| Potential Cause | Suggested Solution |
| Solvent Shock | The rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the inhibitor to crash out of solution. To prevent this, avoid adding the high-concentration stock directly to the final volume of media. Instead, perform a serial dilution. First, create an intermediate dilution of the inhibitor in a small volume of pre-warmed (37°C) serum-free or complete medium. Then, add this intermediate dilution to the final volume of the culture medium, ensuring gentle mixing.[1][2] |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions.[1][2] Ensure the final concentration of the inhibitor does not exceed its solubility limit in your specific cell culture medium. It may be necessary to perform a solubility test to determine the maximum achievable concentration without precipitation. |
| High Final DMSO Concentration | While DMSO is an effective solvent for initial stock preparation, high final concentrations in cell culture can be toxic to cells and can also contribute to precipitation issues.[1][3] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3] |
| Temperature Fluctuations | Changes in temperature can affect the solubility of the compound.[1][4] Pre-warming the cell culture medium to 37°C before adding the inhibitor can improve solubility.[2][3] For long-term experiments, ensure the incubator maintains a stable temperature and minimize the time plates are outside the incubator.[3][4] |
| Media Composition and pH | The salt concentration, pH, and other components of the cell culture medium can influence inhibitor solubility.[1][5] The presence of serum proteins, such as albumin, can sometimes help to solubilize hydrophobic compounds.[2][3] If working with serum-free media, the solubility of the inhibitor may be lower. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[6] It is advisable to use anhydrous, high-purity DMSO to avoid introducing moisture, which can degrade the compound or reduce its solubility.[3]
Q2: How should I store the DMSO stock solution of this compound?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3][7] This minimizes the risk of compound degradation and precipitation out of the concentrated stock. Before use, thaw the aliquot at room temperature and visually inspect for any precipitate.[3]
Q3: My inhibitor precipitates in the media over time during the experiment. What should I do?
A3: Delayed precipitation can be caused by several factors, including compound instability at 37°C, evaporation of the medium leading to an increased inhibitor concentration, or temperature fluctuations.[2] To troubleshoot this, ensure your incubator provides a stable and humidified environment.[4] Consider preparing fresh working solutions for each experiment and check the manufacturer's data sheet for information on the inhibitor's stability in aqueous solutions.[3]
Q4: Can I use sonication to redissolve the precipitate in my media?
A4: While gentle sonication can be used to help dissolve the initial stock solution in DMSO, it is generally not recommended to sonicate the final working solution in the cell culture medium.[2][4] Sonication can damage media components and may not provide a stable solution, with the inhibitor likely to precipitate out again. A better approach is to optimize the solubilization method as described in the troubleshooting guide.
Q5: Does the presence of serum in the media affect the solubility of this compound?
A5: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can increase the apparent solubility of hydrophobic inhibitors.[2] Proteins in the serum, like albumin, can bind to the inhibitor and help keep it in solution.[2][3] If you are switching to a low-serum or serum-free medium, you may need to re-optimize the final concentration of the inhibitor to avoid precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a stepwise dilution method to minimize precipitation when preparing the final working solution of this compound.
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[2]
-
Thaw and Inspect Stock Solution: Thaw a single-use aliquot of the stock solution at room temperature. Visually inspect the solution to ensure there is no precipitate.[3]
-
Pre-warm Culture Medium: Pre-warm your complete cell culture medium (with or without serum) to 37°C.[2][3]
-
Prepare Intermediate Dilution (Optional but Recommended): For higher final concentrations, it is advisable to first prepare an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:100 in pre-warmed serum-free or complete medium to create a 100 µM solution.
-
Prepare Final Working Solution: Add the stock solution or the intermediate dilution dropwise to the pre-warmed cell culture medium while gently swirling.[2][3] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[1][3]
-
Final Inspection: After preparing the final working solution, visually inspect it for any signs of cloudiness or precipitation before adding it to your cells.
Protocol 2: Assessing Inhibitor Precipitation in Media
This protocol provides a method to determine the solubility of this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of this compound in your complete cell culture medium, starting from your desired highest concentration.[4] Include a vehicle control (medium with the corresponding DMSO concentrations) and a medium-only control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[4]
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect the wells for any signs of cloudiness or precipitate.[4]
-
Quantitative Assessment (Optional): To quantify precipitation, measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.[4]
Visualizations
Signaling Pathway
Caption: A simplified signaling pathway illustrating the role of a JAMM protein and its inhibition.
Experimental Workflow
Caption: A step-by-step logical guide for troubleshooting precipitation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: JPI-2 (JAMM Protein Inhibitor 2)
Welcome to the technical support center for JPI-2, a novel inhibitor of the JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using JPI-2 in primary cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JPI-2?
A: JPI-2 is a potent and selective small molecule inhibitor of the JAMM family of metalloprotease deubiquitinases.[1][2] These enzymes, such as Rpn11 and CSN5, play crucial roles in regulating cellular processes by removing ubiquitin from target proteins.[1][2][3] JAMM DUBs are zinc-dependent metalloenzymes, and many inhibitors function by chelating the active site zinc ion.[4][5] JPI-2's primary mechanism involves the inhibition of K63-linked polyubiquitin (B1169507) chain cleavage, which is a common function of several JAMM family members.[1][6] This disruption can affect various signaling pathways, including those involved in protein degradation, DNA repair, and inflammatory responses.[1][2]
Q2: What are the potential off-target effects of JPI-2?
A: While JPI-2 is designed for high selectivity, potential off-target effects are a consideration with any small molecule inhibitor.[7] Off-target interactions can lead to unexpected cellular phenotypes or toxicity.[7] Common off-target concerns for metalloprotease inhibitors include interactions with other zinc-containing enzymes. It is recommended to perform counter-screening against a panel of related and unrelated metalloproteases to assess the selectivity profile of JPI-2 in your specific experimental system.[8] Comparing the observed phenotype with genetic knockdown of the intended JAMM target can also help differentiate on-target from off-target effects.[8]
Q3: What is the recommended starting concentration for JPI-2 in primary cell culture?
A: The optimal concentration of JPI-2 will vary depending on the primary cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the effective concentration for your particular application. As a general starting point, a concentration range of 1 µM to 10 µM is suggested. It is crucial to also determine the cytotoxic concentration for your cells to ensure that the observed effects are not due to general toxicity.[9]
Q4: How stable is JPI-2 in cell culture medium?
A: JPI-2 is stable in standard cell culture media for at least 72 hours under normal incubation conditions (37°C, 5% CO2). However, for longer-term experiments, it is advisable to replenish the medium with fresh inhibitor every 48-72 hours to maintain a consistent effective concentration.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in primary cells.
-
Question: I am observing significant cell death in my primary cell cultures, even at low concentrations of JPI-2. What could be the cause?
-
Answer:
-
Primary Cell Sensitivity: Primary cells can be more sensitive to chemical treatments than immortalized cell lines.[10][11] The observed toxicity may be an on-target effect if the targeted JAMM protein is essential for the survival of that specific cell type.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. We recommend keeping the final solvent concentration below 0.1%.
-
Off-Target Effects: At higher concentrations, off-target effects can contribute to cytotoxicity.[7][12]
-
Troubleshooting Steps:
-
Perform a detailed cytotoxicity assay: Use a range of JPI-2 concentrations to determine the CC50 (50% cytotoxic concentration) in your specific primary cells.
-
Include a solvent control: Treat cells with the same concentration of solvent used to dissolve JPI-2.
-
Use a positive control for apoptosis/necrosis: This will help to confirm that your cell death detection method is working correctly.
-
Consider a rescue experiment: If possible, overexpressing a JPI-2-resistant mutant of the target JAMM protein could confirm that the cytotoxicity is an on-target effect.[8]
-
-
Issue 2: No observable phenotype after JPI-2 treatment.
-
Question: I have treated my primary cells with JPI-2, but I am not seeing the expected biological effect. What should I do?
-
Answer:
-
Inhibitor Concentration: The concentration of JPI-2 may be too low to effectively inhibit the target JAMM DUB in your cells.
-
Target Expression: The target JAMM protein may not be expressed at a high enough level in your primary cells to produce a measurable phenotype upon inhibition.
-
Redundancy: Other DUBs or cellular pathways may be compensating for the inhibition of the targeted JAMM protein.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a cellular thermal shift assay (CETSA) or a similar method to verify that JPI-2 is binding to its intended target in your primary cells.[8]
-
Increase JPI-2 Concentration: Titrate the inhibitor to a higher concentration, being mindful of potential cytotoxicity.
-
Verify Target Expression: Use western blotting or qPCR to confirm the expression of the target JAMM protein in your primary cells.
-
Use a Positive Control Inhibitor: If available, use another known inhibitor of the same JAMM protein to see if a similar lack of phenotype is observed.
-
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with JPI-2 treatment across different experimental replicates. What could be the reason?
-
Answer:
-
Primary Cell Variability: Primary cells isolated from different donors or even different passages of the same donor can exhibit significant biological variability.
-
Inhibitor Preparation: Inconsistent preparation of JPI-2 stock solutions can lead to variations in the final concentration.
-
Experimental Timing: The timing of inhibitor addition and the duration of treatment can be critical for observing a consistent phenotype.
-
Troubleshooting Steps:
-
Standardize Primary Cell Isolation and Culture: Use cells from the same passage number and minimize variability in culture conditions.
-
Prepare Fresh JPI-2 Aliquots: Prepare single-use aliquots of the JPI-2 stock solution to avoid repeated freeze-thaw cycles.
-
Optimize and Standardize Protocols: Ensure that all experimental steps, including cell seeding density, treatment duration, and assay procedures, are consistent across all replicates.
-
-
Quantitative Data Summary
Table 1: Inhibitory Activity of JPI-2 against Purified JAMM Family Deubiquitinases
| JAMM Family Member | IC50 (nM) |
| Target JAMM | 50 |
| JAMM-A | > 10,000 |
| JAMM-B | 5,000 |
| JAMM-C | > 10,000 |
Table 2: Cytotoxicity of JPI-2 in Various Primary Cell Types (72-hour incubation)
| Primary Cell Type | CC50 (µM) |
| Human Primary Keratinocytes | 15 |
| Human Primary Fibroblasts | 25 |
| Mouse Primary Hepatocytes | 10 |
| Rat Primary Neurons | 5 |
Detailed Experimental Protocols
Protocol 1: Assessment of JPI-2 Cytotoxicity using a Resazurin-Based Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of JPI-2 in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the JPI-2 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of Resazurin solution (e.g., PrestoBlue™) to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Confirmation of Target Engagement using Western Blotting for Ubiquitinated Substrates
-
Cell Lysis: After treatment with JPI-2 or vehicle control, wash the primary cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a DUB inhibitor such as N-ethylmaleimide (NEM) to preserve ubiquitin linkages.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoprecipitation (Optional): To enrich for a specific substrate of the targeted JAMM DUB, perform immunoprecipitation using an antibody against the substrate protein.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate or the immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for K63-linked polyubiquitin or a specific ubiquitinated substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: An increase in the ubiquitination of the target substrate in JPI-2-treated cells compared to the control indicates successful target engagement.
Visualizations
Caption: JAMM Deubiquitinase Signaling Pathway and Inhibition by JPI-2.
Caption: General Experimental Workflow for JPI-2 in Primary Cells.
Caption: Troubleshooting Decision Tree for JPI-2 Experiments.
References
- 1. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 4. Molecular glues that inhibit deubiquitylase activity and inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. K63-specific deubiquitination by two JAMM/MPN+ complexes: BRISC-associated Brcc36 and proteasomal Poh1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibition Results in TRAIL Sensitization of Primary Keratinocytes by Removing the Resistance-Mediating Block of Effector Caspase Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JAMM Protein Inhibitor 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JAMM protein inhibitor 2. Inconsistent experimental outcomes can arise from a variety of factors, from protocol deviations to inhibitor handling. This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of JAMM (JAB1/MPN/Mov34) domain-containing metalloproteases, which are a family of deubiquitinating enzymes (DUBs).[1][2] Unlike the other six families of DUBs which are cysteine proteases, the JAMM family are zinc-dependent metalloproteases.[1][2] These enzymes catalyze the removal of ubiquitin from target proteins, a crucial process in regulating cellular pathways such as cell cycle progression, DNA repair, and signal transduction.[1][2] this compound is expected to bind to the catalytic site of JAMM proteins, chelating the essential zinc ion and thereby inhibiting their deubiquitinating activity.
Q2: I am observing high variability in my cell-based assay results. What could be the cause?
A2: High variability in cell-based assays can stem from several factors:
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved. This compound is soluble in DMSO.[3] Prepare fresh dilutions from a concentrated stock for each experiment, as repeated freeze-thaw cycles can lead to degradation. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.
-
Experimental Consistency: Ensure consistent cell seeding density, inhibitor preparation, and incubation times across all experiments.[4]
Q3: I am not observing the expected level of inhibition. What are some potential reasons?
A3: Several factors could contribute to lower than expected potency:
-
Inhibitor Degradation: Prepare fresh serial dilutions from a new aliquot of a concentrated DMSO stock for each experiment to avoid issues with compound stability.
-
Sub-optimal Assay Conditions: The inhibitory activity can be sensitive to assay conditions such as buffer composition, pH, and the concentration of substrates.
-
Cell Line Specific Effects: The expression level of the target JAMM protein and its binding partners can vary between different cell lines, influencing the apparent potency of the inhibitor.[4]
Q4: I am concerned about potential off-target effects. How can I validate that the observed phenotype is due to inhibition of a JAMM protein?
A4: Validating on-target activity is crucial. Here are some strategies:
-
Genetic Knockdown/Knockout: Compare the phenotype induced by the inhibitor with that observed following siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target JAMM protein.[4][5]
-
Rescue Experiments: In a knockout or knockdown background, express a version of the target JAMM protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed, it provides strong evidence of on-target activity.[5]
-
Downstream Signaling Analysis: Analyze the ubiquitination status of known substrates of the targeted JAMM protein. An increase in substrate ubiquitination upon inhibitor treatment would support an on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Precipitation | Visually inspect the assay plate for any signs of precipitation. Determine the aqueous solubility of the inhibitor. | A clear solution in all wells, indicating the inhibitor is fully dissolved at the tested concentrations. |
| Enzyme Instability | Ensure the purified JAMM protein is stable under the assay conditions. Perform a time-course experiment to check for loss of enzyme activity over time. | Consistent enzyme activity throughout the duration of the assay. |
| Substrate Concentration | Ensure the substrate concentration is at or below the Km value for the enzyme. High substrate concentrations can lead to an underestimation of inhibitor potency. | More accurate and reproducible IC50 values. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing of reagents. | Reduced well-to-well variability and more consistent dose-response curves. |
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | Perform a counterscreen using a cell line that does not express the target JAMM protein or where the pathway is not active. Conduct a broad kinase or protease profiling screen to identify potential off-target interactions.[4] | Distinguishing between on-target and off-target cytotoxicity. Identification of potential off-target liabilities. |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below a cytotoxic level (typically ≤0.5%). | Healthy vehicle-treated control cells. |
| Compound Instability in Media | Assess the stability of the inhibitor in cell culture media over the course of the experiment using methods like LC-MS. | Confirmation that the observed effects are due to the intact inhibitor and not a degradation product. |
| General Cellular Stress | Measure markers of cellular stress, such as reactive oxygen species (ROS) production, to determine if the inhibitor is inducing a general stress response. | Understanding if the observed cytotoxicity is a specific or a general effect. |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of a JAMM protein and the inhibitory effect of this compound.
Materials:
-
Purified recombinant JAMM protein
-
Fluorescently labeled di-ubiquitin substrate (e.g., K63-linked)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (assay buffer with DMSO).
-
Add 10 µL of the JAMM enzyme solution (e.g., at a final concentration of 2 nM) to each well.[6]
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding 5 µL of the fluorescent di-ubiquitin substrate (e.g., at a final concentration of 100 nM).[6]
-
Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., excitation at 530 nm and emission at 590 nm for a TAMRA-based substrate) at room temperature for 60 minutes, taking readings every 2 minutes.[6]
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of Substrate Ubiquitination
This protocol is for assessing the on-target effect of this compound by measuring the ubiquitination status of a known substrate in cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-ubiquitin, anti-substrate, and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO vehicle control for the desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the ubiquitinated substrate or total ubiquitin overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies against the total substrate protein and a loading control to ensure equal loading.
Visualizations
Caption: A generalized signaling pathway involving a JAMM family deubiquitinase.
Caption: A typical experimental workflow for characterizing a novel enzyme inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Implications of JAMM, a Novel Metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting JAMM Protein Inhibitor Western Blot
Welcome to the technical support center for troubleshooting Western blots involving JAMM (Jab1/MPN/Mov34 metalloenzyme) domain-containing protein inhibitors. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are JAMM domain proteins, and why is their inhibition studied using Western blot?
A1: JAMM domain proteins are a family of zinc-dependent metalloproteases that function as deubiquitinating enzymes (DUBs). They play crucial roles in various cellular processes, including protein degradation, DNA repair, and signal transduction, by removing ubiquitin from target proteins.[1][2] Western blotting is a key technique used to study the effects of JAMM inhibitors. It allows researchers to visualize and quantify changes in the ubiquitination status of specific proteins or the accumulation of downstream targets that are regulated by JAMM activity.[3][4]
Q2: What is the expected outcome on a Western blot when a JAMM protein inhibitor is effective?
A2: An effective JAMM inhibitor will block the deubiquitinating activity of its target. On a Western blot, this can be observed in several ways:
-
Increased ubiquitination of the substrate: You may see an increase in higher molecular weight bands or a smear above the band of the target protein, representing its polyubiquitinated forms.[5][6]
-
Accumulation of downstream targets: Inhibition of a JAMM DUB can lead to the stabilization and accumulation of its substrate proteins. For example, inhibiting CSN5 can lead to the accumulation of Cullin-RING ligase (CRL) substrates.[4][7]
-
Changes in downstream signaling: You may observe altered levels of proteins in the signaling pathway regulated by the JAMM protein.[2]
Q3: How do I choose the right antibody for detecting my JAMM protein or its substrate?
A3: Antibody selection is critical for a successful Western blot. Always use antibodies that have been validated for Western blotting applications. Check the manufacturer's datasheet for recommended dilutions and protocols. It is also advisable to use a positive control, such as a lysate from cells known to express the target protein, to validate the antibody's performance.
Q4: Why is it important to use deubiquitinase (DUB) inhibitors in my lysis buffer?
A4: When you lyse cells, you release endogenous DUBs that can remove ubiquitin chains from your protein of interest, leading to an underestimation of its ubiquitination status.[5][8] Therefore, it is crucial to add DUB inhibitors, such as N-ethylmaleimide (NEM), to your lysis buffer to preserve the ubiquitination state of your proteins.[8][9]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your JAMM protein inhibitor Western blot experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Ubiquitinated Protein | Ineffective JAMM inhibitor. | - Verify the inhibitor's activity and stability. - Optimize inhibitor concentration and incubation time. |
| Low abundance of the target protein. | - Increase the amount of protein loaded onto the gel.[10] - Enrich your sample for the protein of interest through immunoprecipitation (IP).[11] | |
| Inefficient antibody. | - Use a new, validated antibody. - Optimize primary and secondary antibody concentrations. | |
| Loss of ubiquitination during sample preparation. | - Ensure fresh DUB and protease inhibitors are added to the lysis buffer.[8][10] | |
| High Background | Antibody concentration is too high. | - Titrate the primary and secondary antibodies to find the optimal dilution. |
| Insufficient blocking. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[10] | |
| Inadequate washing. | - Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific enough. | - Use a more specific antibody. - Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | - Add fresh protease inhibitors to your lysis buffer and keep samples on ice.[10] | |
| Smeared Bands | Protein overloading. | - Reduce the amount of protein loaded in the lane. |
| High concentration of ubiquitinated proteins. | - This can be expected when a DUB inhibitor is effective. Try loading less protein or using a shorter exposure time.[5] | |
| Cell lysis issues. | - Ensure complete cell lysis and sonicate the sample to shear DNA.[12] |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of a JAMM Protein Inhibitor
This protocol provides a general framework for assessing the efficacy of a JAMM protein inhibitor by observing the ubiquitination status of a target protein.
1. Cell Culture and Inhibitor Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the JAMM inhibitor at various concentrations and for different durations. Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Crucially, add a DUB inhibitor like N-ethylmaleimide (NEM) to a final concentration of 5-10 mM (or higher for sensitive ubiquitin linkages).[8][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to your protein of interest or ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.[5]
Quantitative Data Analysis
For quantitative analysis, use densitometry software to measure the intensity of the bands. Normalize the intensity of the ubiquitinated protein bands to a loading control (e.g., GAPDH or β-actin) to account for loading differences.[5]
Table 1: Example of Quantitative Analysis of Inhibitor Efficacy
| Inhibitor Conc. (µM) | Ubiquitinated Target (Normalized Intensity) | Total Target Protein (Normalized Intensity) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 1.8 | 1.1 |
| 1 | 4.2 | 1.2 |
| 10 | 8.5 | 1.3 |
Table 2: Example IC50 Determination from Western Blot Data
| Inhibitor | IC50 (µM) |
| Inhibitor A | 0.8 |
| Inhibitor B | 2.5 |
| Inhibitor C | >10 |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of JAMM-mediated deubiquitination.
Experimental Workflow
Caption: Standard experimental workflow for JAMM inhibitor Western blot.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for weak or no signal in a JAMM inhibitor Western blot.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
Technical Support Center: Enhancing JAMM Protein Inhibitor Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of JAMM (Jab1/MPN/Mov34 metalloenzyme) protein inhibitors in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with JAMM protein inhibitors, offering potential causes and solutions.
Issue 1: Lower than Expected Inhibitor Potency (High IC50 Value)
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Ensure proper storage conditions (temperature, light protection) as recommended by the manufacturer. Prepare fresh stock solutions and dilute to working concentrations immediately before use. |
| Incorrect Assay Conditions | Optimize assay parameters such as buffer pH, salt concentration, and incubation time. For example, the activity of some JAMM family members can be influenced by the presence of specific ions or co-factors.[1] |
| Substrate Competition | If using a competitive inhibitor, high concentrations of the natural substrate can reduce inhibitor binding. Consider using a lower substrate concentration or a non-competitive inhibitor.[1] |
| Off-Target Effects | The inhibitor may be binding to other cellular components, reducing its effective concentration at the target JAMM protein. Validate target engagement using techniques like the Cellular Thermal Shift Assay (CETSA). |
| Cellular Efflux | In cell-based assays, the inhibitor may be actively transported out of the cell by efflux pumps. Consider co-administration with an efflux pump inhibitor to increase intracellular concentration. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Variable Enzyme Activity | Ensure consistent preparation and storage of the JAMM protein. Variations in protein purity or the presence of proteases can affect activity. |
| Cell Line Variability | Different cell lines may have varying expression levels of the target JAMM protein or compensatory pathways. Use a consistent cell line and passage number for all experiments. |
| Inhibitor Precipitation | Some inhibitors have poor solubility in aqueous buffers. Visually inspect solutions for precipitation and consider using a different solvent or a solubilizing agent. |
| Assay Plate Inconsistencies | Ensure proper mixing in all wells and check for edge effects on microplates. Use a randomized plate layout to minimize systematic errors. |
Issue 3: Acquired Resistance to the Inhibitor in Long-Term Studies
| Potential Cause | Recommended Solution |
| Target Mutation | The JAMM protein may acquire mutations in the inhibitor binding site, reducing affinity. Sequence the target protein from resistant cells to identify potential mutations. |
| Upregulation of Compensatory Pathways | Cells may upregulate other deubiquitinases or signaling pathways to bypass the effect of the inhibitor. Perform proteomic or transcriptomic analysis to identify these changes. |
| Increased Inhibitor Efflux | Prolonged exposure may lead to the upregulation of drug efflux pumps. |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for designing an effective in vitro assay to test a JAMM inhibitor?
A1: A robust in vitro assay for a JAMM inhibitor should include a purified, active JAMM protein, a specific substrate (e.g., a di-ubiquitin chain with a specific linkage like K63), and a sensitive detection method.[2] A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay where cleavage of a labeled di-ubiquitin substrate by the JAMM enzyme results in a measurable change in fluorescence.[2] It is also crucial to include appropriate controls, such as a known inhibitor as a positive control and a vehicle-only (e.g., DMSO) control.
Q2: How can I confirm that my JAMM inhibitor is engaging its target within the cell?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. This method is based on the principle that a protein becomes more thermally stable when a ligand is bound. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Q3: What are some strategies to improve the efficacy of a JAMM inhibitor?
A3:
-
Combination Therapy: Combining a JAMM inhibitor with other therapeutic agents can lead to synergistic effects. For instance, inhibiting a JAMM protein involved in DNA damage repair could sensitize cancer cells to DNA-damaging agents.[3] While specific combination therapies for JAMM inhibitors are still under investigation, this is a promising area of research. For example, the CSN5 inhibitor, CSN5i-3, has shown synergistic effects with PARP inhibitors in prostate cancer cells.[4][5]
-
Optimize Dosing and Scheduling: In vivo efficacy can be improved by optimizing the dosing regimen. This includes determining the optimal dose to achieve target engagement without causing toxicity and establishing a dosing schedule that maintains effective inhibitor concentrations over time.
-
Overcoming Resistance: Understanding the mechanisms of resistance is key to improving long-term efficacy. If resistance is due to target mutation, a second-generation inhibitor that can bind to the mutated target may be necessary. If resistance is due to the activation of compensatory pathways, a combination therapy targeting that pathway could be effective.
Q4: How can I assess the selectivity of my JAMM inhibitor?
A4: To assess selectivity, the inhibitor should be tested against a panel of other deubiquitinases (DUBs), particularly those from other families (e.g., USPs, UCHs) and other metalloproteases.[3] A highly selective inhibitor will show potent inhibition of the target JAMM protein with significantly less or no activity against other enzymes. Techniques like activity-based protein profiling (ABPP) can also be used to identify off-target interactions in a cellular context.
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected JAMM protein inhibitors.
Table 1: In Vitro Inhibitory Activity of STAMBP Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| BC-1471 | STAMBP | In vitro DUB assay with K63-linked di-Ub | 0.33 µM | [6][7] |
| UbVSP.1 | STAMBPJAMM | FRET-based K63-diUb cleavage | 8.4 nM | [2] |
| UbVSP.3 | STAMBPJAMM | FRET-based K63-diUb cleavage | 9.8 nM | [2] |
Table 2: In Vitro Inhibitory Activity of CSN5 Inhibitor
| Inhibitor | Target | Cell Line | Effect | Reference |
| CSN5i-3 | CSN5 | C4-2 (Prostate Cancer) | Potent tumor suppression | [4] |
Key Experimental Protocols
1. FRET-Based Deubiquitinase Activity Assay
This protocol is adapted for a 384-well format to screen for inhibitors of a JAMM family deubiquitinase.
-
Materials:
-
Purified recombinant JAMM protein
-
FRET-based di-ubiquitin substrate (e.g., K63-linked with a donor/quencher pair)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween 20, 5 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the purified JAMM protein (e.g., 10 µL of a 2X solution) to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-labeled di-ubiquitin substrate (e.g., 8 µL of a 2.5X solution).
-
Immediately place the plate in a plate reader and measure the fluorescence signal (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the initial reaction rates from the linear phase of the fluorescence change over time.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing CETSA to confirm inhibitor binding to a target JAMM protein in cells.
-
Materials:
-
Cultured cells expressing the target JAMM protein
-
Test inhibitor and vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heating cells (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target JAMM protein
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blotting using an antibody against the target JAMM protein.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: Key signaling pathways regulated by JAMM deubiquitinases.
Caption: General experimental workflow for evaluating JAMM inhibitor efficacy.
Caption: Troubleshooting logic for addressing low JAMM inhibitor efficacy.
References
- 1. Insights into the Mechanism of Deubiquitination by JAMM Deubiquitinases from Cocrystal Structures of the Enzyme with the Substrate and Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
JAMM protein inhibitor 2 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of JAMM Protein Inhibitor 2 (CAS: 848249-35-4). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation and loss of potency.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. For optimal results, prepare a high-concentration stock solution in anhydrous DMSO. We recommend preparing single-use aliquots to minimize freeze-thaw cycles, which can contribute to compound degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this inhibitor have not been extensively published, based on its chemical structure (an acetamide (B32628) derivative), potential degradation may occur through hydrolysis of the amide bond, particularly in aqueous solutions at non-neutral pH or elevated temperatures. Oxidation of the phenoxy and pyrrolidinyl groups is also a possibility. It is recommended to protect the compound from light and extreme temperatures.
Q4: My experimental results are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors. One common issue is the degradation of the inhibitor due to improper storage or handling. Ensure that your stock solutions are fresh and have been stored correctly. Other factors could include variability in cell culture conditions, reagent quality, or the presence of interfering substances in your assay.
Q5: Are there known off-target effects for this compound?
A5: The provided information indicates that this compound has IC50 values of 10 μM, 46 μM, and 89 μM for thrombin, Rpn11, and MMP2, respectively. This suggests potential off-target activity at higher concentrations. Researchers should consider these off-target effects when designing experiments and interpreting results.
Summary of Quantitative Data
| Parameter | Value | Source |
| Purity | 98% | |
| IC50 Values | ||
| Thrombin | 10 μM | |
| Rpn11 | 46 μM | |
| MMP2 | 89 μM | |
| Solubility | ||
| DMSO | Soluble | |
| Storage Conditions | ||
| Solid Powder | 2-8°C |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Materials: this compound (solid powder), Anhydrous DMSO, Sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the inhibitor in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay
-
Materials: Cells of interest, Cell culture medium, this compound stock solution, Assay-specific reagents.
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium. It is critical to perform a serial dilution to determine the optimal working concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubate the cells for the desired time period.
-
Proceed with the specific downstream analysis (e.g., Western blot, cell viability assay, etc.).
-
Visualizations
Caption: JAMM Protein Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Inhibitor Use.
Technical Support Center: Off-Target Effects of JAMM Inhibitors
Welcome to the technical support center for researchers utilizing JAB1/MPN/Mov34 metalloenzyme (JAMM) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects in your experiments, ensuring data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What are JAMM deubiquitinases and why are their inhibitors a concern for off-target effects?
A1: The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) are metalloproteases that play crucial roles in various cellular processes, including protein degradation (Rpn11, CSN5), DNA damage repair (BRCC36), and endocytosis (AMSH)[1][2]. Unlike cysteine protease DUBs, JAMM enzymes utilize a catalytic zinc ion for their function[3]. Inhibitors, especially those designed to chelate this zinc ion, can inadvertently interact with other metalloenzymes in the cell, leading to off-target effects[3]. Furthermore, the structural similarity within the JAMM family can lead to a lack of selectivity, where an inhibitor for one member may also affect others.
Q2: My inhibitor shows potent activity in my cell-based assay, but weak or no activity in a biochemical assay with the purified JAMM protein. What could be the reason?
A2: This discrepancy is a common challenge and can point towards several possibilities:
-
Off-Target Effects: The cellular phenotype you observe might be due to the inhibitor hitting an entirely different target, or multiple targets, that are not your intended JAMM DUB. The effect in the cell is real, but the mechanism of action is not what you hypothesized.
-
Indirect Inhibition: The inhibitor might not be a direct inhibitor of your target JAMM DUB, but could be affecting a pathway upstream that regulates the DUB's activity or expression in the cellular context.
-
Compound Instability or Metabolism: The compound might be unstable in the biochemical assay buffer or, conversely, it could be metabolized into an active form only within the cell.
-
Assay Conditions: Biochemical assays with purified proteins may lack necessary co-factors or interacting partner proteins that are required for the JAMM DUB's full activity and for the inhibitor's binding in a cellular environment[4].
Q3: How can I distinguish between on-target toxicity and off-target toxicity?
A3: Distinguishing between on-target and off-target toxicity is critical for inhibitor development and data interpretation. Here are some strategies:
-
Rescue Experiments: If the toxicity is on-target, overexpressing a drug-resistant mutant of your target JAMM DUB should rescue the cells from the inhibitor's toxic effects. If the toxicity persists, it is likely due to off-target effects.
-
Use of Structurally Unrelated Inhibitors: Test a second, structurally different inhibitor that is known to be specific for the same target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target JAMM DUB. If the resulting cellular phenotype mimics the effect of the inhibitor, it supports an on-target mechanism. If the inhibitor still causes toxicity in knockout cells, the effect is off-target[5].
-
Dose-Response Correlation: Correlate the inhibitor concentration required to induce the toxic phenotype with its IC50 for the target enzyme. A significant discrepancy may suggest off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Phenotype Observed | The inhibitor may have off-targets affecting other signaling pathways. For example, some promiscuous DUB inhibitors have been noted to affect the NF-κB pathway[6][7]. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the intended target in cells. 2. Conduct proteomic profiling (e.g., affinity-pulldown with a biotinylated probe followed by mass spectrometry) to identify other binding partners. 3. Use a more specific inhibitor if available, or a genetic approach (siRNA/CRISPR) to validate that the phenotype is linked to the intended target. |
| Inconsistent Results Between Batches of Inhibitor | The purity or stability of the inhibitor may vary between batches. | 1. Verify the purity and identity of each new batch using methods like HPLC and mass spectrometry. 2. Store the inhibitor according to the manufacturer's instructions to prevent degradation. 3. Perform a dose-response curve with each new batch to ensure consistent potency. |
| High Background in Cellular Assays | The inhibitor may be non-specifically interacting with multiple proteins, or it may be cytotoxic at the concentration used. | 1. Determine the optimal inhibitor concentration by performing a dose-response curve and using the lowest concentration that gives a robust on-target effect. 2. Assess cell viability (e.g., using an MTS or trypan blue exclusion assay) in parallel with your functional assay to identify cytotoxic concentrations. 3. Include appropriate controls , such as a structurally related but inactive compound, to account for non-specific effects. |
| No Effect of Inhibitor in Cells | The inhibitor may have poor cell permeability, be rapidly metabolized, or be actively transported out of the cell by efflux pumps. | 1. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use a cell line with lower expression of efflux pumps , or co-administer an efflux pump inhibitor. 3. Consider chemical modification of the inhibitor to improve its physicochemical properties for better cell penetration. |
Quantitative Data on Inhibitor Selectivity
The following tables summarize the selectivity of commonly used JAMM inhibitors.
Table 1: Selectivity of Capzimin
| Target | IC50 (µM) | Selectivity vs. Rpn11 | Reference |
| Rpn11 (On-Target) | 0.34 | - | [8] |
| CSN5 | >30 | >88-fold | [9] |
| AMSH | 4.5 | ~13-fold | [9] |
| BRCC36 | 2.3 | ~7-fold | [9] |
Table 2: Selectivity of CSN5i-3
| Target | IC50 (nM) | Selectivity vs. CSN5 | Reference |
| CSN5 (On-Target) | 5.8 | - | [10] |
| Rpn11 | >5,800 | >1000-fold | [3] |
| AMSH-LP | >5,800 | >1000-fold | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of direct binding between an inhibitor and its target protein in a cellular context[11].
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the JAMM inhibitor at various concentrations or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes[12].
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Detection by Western Blot:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with a primary antibody specific to the target JAMM DUB, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Proteomic Profiling to Identify Off-Targets
This protocol outlines a general workflow for identifying the cellular targets and off-targets of a JAMM inhibitor using an affinity-based chemical proteomics approach[13][14].
-
Probe Synthesis:
-
Synthesize an inhibitor analog that incorporates a biotin (B1667282) tag via a linker, creating an affinity probe. Ensure the modification does not significantly alter the inhibitor's potency.
-
-
Cell Lysate Preparation and Probe Incubation:
-
Culture and harvest cells.
-
Prepare a native cell lysate in a buffer containing protease inhibitors.
-
Incubate the lysate with the biotinylated inhibitor probe. As a control for non-specific binding, incubate a separate lysate with an excess of the non-biotinylated "free" inhibitor before adding the probe.
-
-
Affinity Purification:
-
Add streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) to the lysates and incubate to capture the biotinylated probe and its binding partners.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform in-gel or on-bead digestion of the eluted proteins with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Quantify the relative abundance of proteins in the probe-treated sample versus the control sample (where binding was competed by the free inhibitor).
-
Proteins that are significantly depleted in the control sample are considered specific binding partners (on-target and off-targets) of the inhibitor.
-
Visualizations
Signaling Pathways and Potential Off-Target Effects
The on-target and potential off-target effects of JAMM inhibitors can impact a variety of cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of NF-κB signaling by the A20 deubiquitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Proteomic Approach for Systematic Mapping of Substrates of Human Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mycoplasma Contamination and JAMM Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with JAMM (JAB1/MPN/Mov34 metalloenzyme) inhibitor experiments, potentially due to Mycoplasma contamination.
Frequently Asked Questions (FAQs)
Q1: Can Mycoplasma contamination affect the results of my JAMM inhibitor experiments?
A: Yes, Mycoplasma contamination can significantly impact the results of your JAMM inhibitor experiments. These bacteria can alter various cellular processes, including signal transduction pathways that are regulated by JAMM deubiquitinases, potentially leading to misleading or inconclusive data.[1][2][3][4]
Q2: How does Mycoplasma contamination interfere with signaling pathways relevant to JAMM inhibitors?
A: Mycoplasma has been shown to activate key signaling pathways such as NF-κB and STAT3.[5][6][7] Since JAMM DUBs are regulators of these pathways, Mycoplasma-induced activation can mask the inhibitory effects of your compounds, leading to an apparent decrease in potency or a complete lack of effect.
Q3: What are the common signs of Mycoplasma contamination in cell culture?
A: Unlike bacterial or fungal contamination, Mycoplasma often does not cause visible turbidity in the culture medium.[3][4] Signs of contamination can be subtle and include a reduction in cell proliferation, changes in cell morphology, and decreased transfection efficiency.[2]
Q4: How can I definitively test for Mycoplasma contamination?
A: There are several reliable methods for detecting Mycoplasma contamination. The most common are PCR-based assays, which are highly sensitive and specific.[8] Other methods include DNA staining (e.g., with DAPI or Hoechst), and microbiological culture, which is considered a gold standard but is more time-consuming.[8] It is advisable to use at least two different methods to confirm a result.[8]
Q5: If my cell cultures are contaminated, can I salvage them?
A: While discarding the contaminated cell line and starting with a fresh, confirmed-clean stock is the safest approach, several commercially available antibiotic treatments can eliminate Mycoplasma.[8] However, it is crucial to re-test the cells after treatment to ensure the contamination has been eradicated.[8]
Troubleshooting Guide
Issue: My JAMM inhibitor shows lower than expected potency (high IC50 value) in a cell-based assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mycoplasma Contamination | 1. Test your cell line for Mycoplasma contamination using a PCR-based assay and a DNA staining method. 2. If positive, treat the cells with a Mycoplasma-specific antibiotic cocktail or discard the culture and start with a new, certified Mycoplasma-free stock. 3. Re-run the inhibitor assay with the clean cells. | A significant decrease in the IC50 value of your JAMM inhibitor should be observed in Mycoplasma-free cells. |
| Assay Conditions | 1. Verify the concentration and activity of your inhibitor stock. 2. Optimize the cell seeding density and inhibitor incubation time. | Consistent and reproducible IC50 values are obtained across experiments. |
| Cell Line Specific Effects | 1. Test the inhibitor in a different, well-characterized cell line. 2. Ensure the target JAMM DUB is expressed and active in your cell line. | The inhibitor's potency is consistent across relevant cell lines. |
Issue: High background signal or inconsistent results in an in vitro DUB assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | 1. Test all assay components (e.g., buffers, enzymes, substrates) for Mycoplasma contamination. 2. Use fresh, sterile reagents. | A reduction in background signal and improved assay consistency. |
| Enzyme Instability | 1. Aliquot and store the purified JAMM enzyme at -80°C to avoid repeated freeze-thaw cycles. 2. Include a positive control (a known JAMM inhibitor) in your assay. | The positive control inhibitor shows consistent and expected activity. |
| Substrate Quality | 1. Verify the purity and concentration of your ubiquitinated substrate. 2. Test different substrate concentrations to find the optimal range for your assay. | A clear and reproducible signal-to-noise ratio is achieved. |
Impact of Mycoplasma on Cellular Signaling Pathways
Mycoplasma contamination can lead to the activation of inflammatory signaling pathways, which can confound the results of experiments targeting components of these pathways.
| Pathway | Effect of Mycoplasma Contamination | Implication for JAMM Inhibitor Assays |
| NF-κB Signaling | Mycoplasma can activate the NF-κB pathway through Toll-like receptors (TLRs).[6] This leads to the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes. | Since some JAMM DUBs, like Rpn11, are involved in regulating NF-κB signaling, Mycoplasma-induced activation of this pathway can mask the effects of JAMM inhibitors designed to suppress it. |
| STAT3 Signaling | Mycoplasma pneumoniae has been shown to induce the phosphorylation and activation of STAT3.[5][7] | JAMM DUBs can also regulate STAT3 signaling. Mycoplasma-induced STAT3 activation can interfere with the assessment of JAMM inhibitors targeting this pathway, potentially leading to a false-negative result or an underestimation of the inhibitor's potency. |
Experimental Protocols
Mycoplasma Detection by PCR
This protocol is a general guideline for PCR-based Mycoplasma detection.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a sub-confluent culture. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any Mycoplasma.
-
DNA Extraction: Carefully discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Use a commercial Mycoplasma PCR detection kit, which typically includes a primer mix targeting the 16S rRNA gene of various Mycoplasma species and a positive control. Set up the PCR reaction as follows:
-
DNA template: 1-5 µl
-
Primer mix: (as per manufacturer's instructions)
-
Taq DNA polymerase: (as per manufacturer's instructions)
-
dNTPs: (as per manufacturer's instructions)
-
PCR buffer: (as per manufacturer's instructions)
-
Nuclease-free water: to final volume
-
-
PCR Cycling: Use the cycling conditions recommended by the PCR kit manufacturer. A typical program might be:
-
Initial denaturation: 95°C for 2 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel. The presence of a band of the expected size indicates Mycoplasma contamination.
In Vitro JAMM Deubiquitinase Activity Assay (Fluorometric)
This protocol describes a general method for measuring the activity of a purified JAMM DUB.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT, 0.1 mg/ml BSA.
-
Purified JAMM enzyme.
-
JAMM inhibitor (test compound).
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).
-
-
Assay Procedure:
-
Prepare a serial dilution of the JAMM inhibitor in the assay buffer.
-
In a 96-well black plate, add 50 µl of the assay buffer to each well.
-
Add 10 µl of the diluted inhibitor to the appropriate wells.
-
Add 20 µl of the purified JAMM enzyme to each well (except for the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µl of the ubiquitin-AMC substrate to each well.
-
Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) in a plate reader in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Mycoplasma contamination of leukemic cell lines alters protein expression determined by reverse phase protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Mycoplasma pneumoniae Modulates STAT3-STAT6/EGFR-FOXA2 Signaling To Induce Overexpression of Airway Mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the STAT3/ACLY axis attenuates pulmonary inflammation but delays Mycoplasma pneumoniae clearance via citrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JAMM Protein Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from experiments involving JAMM (Jab1/MPN/Mov34 metalloenzyme) protein inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during data normalization in various assays used to study JAMM protein inhibitors.
Western Blot Normalization
Question: My housekeeping protein (e.g., GAPDH, β-actin) levels are inconsistent across samples treated with a JAMM inhibitor. How should I normalize my Western blot data?
Answer:
Inhibitors of JAMM proteins, which are deubiquitinating enzymes (DUBs), can influence various cellular processes, including protein degradation pathways, potentially affecting the expression of common housekeeping proteins (HKPs). It is crucial to validate your HKP under specific experimental conditions.
Troubleshooting Steps:
-
Validate Your Housekeeping Protein:
-
Perform a preliminary Western blot with a serial dilution of your control and inhibitor-treated lysates to ensure the signal is within the linear range and not affected by the treatment.
-
Test a panel of HKPs from different cellular compartments and functional classes (e.g., GAPDH, β-actin, Tubulin, Cyclophilin B) to identify one that remains stable.
-
-
Switch to Total Protein Normalization (TPN):
-
TPN is a more reliable method when HKP expression is variable. It involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Brilliant Blue, or stain-free technology) before antibody incubation.
-
The density of each lane from the total protein stain is then used to normalize the band intensity of the target protein.
-
Experimental Protocol: Total Protein Normalization for Western Blot
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis & Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Total Protein Staining (Ponceau S):
-
After transfer, wash the membrane with deionized water.
-
Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature with gentle agitation.
-
Image the membrane to capture the total protein profile for each lane.
-
Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween 20) until the stain is completely removed.
-
-
Immunoblotting: Proceed with blocking, primary, and secondary antibody incubations as per standard protocols.
-
Data Analysis:
-
Quantify the band intensity of your target protein using densitometry software.
-
Quantify the total protein intensity for each corresponding lane from the Ponceau S image.
-
Normalize the target protein intensity by dividing it by the total protein intensity for that lane.
-
Cell Viability Assay Normalization
Question: I am seeing high variability in my cell viability assay (e.g., MTT, MTS, CellTiter-Glo) results after treating cells with a JAMM inhibitor. How can I improve my data normalization?
Answer:
High variability in cell viability assays can stem from several factors, including uneven cell seeding, edge effects in multi-well plates, and inhibitor-specific effects on cellular metabolism.
Troubleshooting Steps:
-
Optimize Cell Seeding:
-
Ensure a single-cell suspension before plating to avoid clumps.
-
Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
-
-
Account for Background Signal:
-
Always include "no-cell" control wells containing only media and the assay reagent to determine the background signal.
-
Include "vehicle-only" control wells (cells treated with the same concentration of the inhibitor's solvent, e.g., DMSO) as your 100% viability control.
-
-
Normalize to Time Zero (T0):
-
For proliferation assays, a T0 measurement can account for initial seeding variations.
-
Plate a separate T0 plate and measure the viability at the time of inhibitor addition.
-
Normalize the results of your treated and untreated wells at the final time point to the average T0 value.
-
Data Normalization Formula for Cell Viability:
In Vivo Study Normalization
Question: How should I normalize tumor volume or biomarker data from in vivo studies using JAMM inhibitors?
Answer:
In vivo data normalization is critical to account for inter-animal variability in tumor engraftment and growth rates.
Troubleshooting Steps:
-
Normalize to Baseline:
-
For tumor volume measurements, normalize the data for each animal to its own tumor volume at the start of treatment (Day 0). This is often represented as percent change from baseline or relative tumor volume.
-
Similarly, for biomarker studies from tissue samples, if baseline biopsies are available, normalize post-treatment levels to the baseline level for each animal.
-
-
Use of Control Groups:
-
Always include a vehicle-treated control group. The treatment effect is typically reported as the difference between the inhibitor-treated group and the vehicle-treated group.
-
-
Log Transformation:
-
For data with a wide dynamic range, such as bioluminescence imaging (BLI) data, a log transformation of the signal intensity before normalization can help to stabilize the variance.
-
Data Presentation: In Vivo Tumor Growth
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Mean Relative Tumor Volume Change |
| Vehicle Control | 8 | 105.2 ± 10.1 | 850.6 ± 95.3 | 8.09 |
| JAMM Inhibitor X (10 mg/kg) | 8 | 103.8 ± 9.8 | 350.1 ± 45.2 | 3.37 |
Data is presented as mean ± SEM. Relative Tumor Volume Change = (Tumor Volume at Day 21) / (Tumor Volume at Day 0).
Experimental Protocols & Methodologies
Deubiquitinase (DUB) Activity Assay
This protocol describes a fluorescence-based assay to measure the inhibitory effect of a compound on a specific JAMM protein's DUB activity.
-
Reagents and Materials:
-
Purified recombinant JAMM protein (e.g., Rpn11, CSN5).
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC, K63-linked di-ubiquitin with a FRET pair).
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM DTT, 0.1% BSA.
-
JAMM protein inhibitor and vehicle control (e.g., DMSO).
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the JAMM inhibitor in assay buffer.
-
Add 5 µL of the inhibitor dilutions or vehicle to the wells of the 384-well plate.
-
Add 10 µL of the JAMM enzyme solution (e.g., 2 nM final concentration) to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic ubiquitin substrate (e.g., 100 nM final concentration).
-
Immediately measure the fluorescence kinetically for 60 minutes at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Normalization and Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle-treated wells (100% activity).
-
Plot the normalized activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary: Inhibitor Potency
| JAMM Target | Inhibitor | IC50 (nM) |
| Rpn11 | Compound A | 55.3 |
| CSN5 | Compound A | 875.1 |
| BRCC36 | Compound A | >10,000 |
| Rpn11 | Compound B | 12.8 |
| CSN5 | Compound B | 250.4 |
| BRCC36 | Compound B | >10,000 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts related to JAMM protein inhibitor experiments.
Caption: General overview of the ubiquitin-proteasome system and the role of JAMM deubiquitinases.
Caption: Workflow for Western blot analysis incorporating Total Protein Normalization (TPN).
Caption: Logical flow for determining the IC50 value of a JAMM protein inhibitor.
Technical Support Center: Controls for JAMM Protein Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JAMM (JAB1/MPN/Mov34 metalloenzyme) protein inhibitors. As "JAMM protein inhibitor 2" is a general term, this guide will focus on principles and experiments applicable to inhibitors of this class, using the well-characterized JAMM-family deubiquitinase STAMBP (STAM-binding protein) and its known inhibitors as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an in vitro deubiquitination (DUB) assay with a JAMM inhibitor?
A1: Proper controls are critical for interpreting your DUB assay results.
-
Positive Controls:
-
No Inhibitor Control: Recombinant JAMM protein with its substrate (e.g., K63-linked polyubiquitin (B1169507) chains) to establish the baseline 100% enzyme activity.
-
Known Inhibitor: If available, a well-characterized inhibitor of your JAMM protein of interest (e.g., a specific ubiquitin variant inhibitor for STAMBP) can validate that the assay can detect inhibition.[1][2]
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the inhibitor (e.g., DMSO) added to the reaction at the same final concentration as in the experimental wells.[3] This controls for any non-specific effects of the solvent on enzyme activity.
-
No Enzyme Control: Substrate incubated with assay buffer alone to measure the rate of non-enzymatic substrate degradation.
-
Inactive Enzyme Control: A catalytically inactive mutant of the JAMM protein (if available) to ensure that the observed activity is due to the enzyme's catalytic function.
-
Structurally Related but Inactive Compound: A compound structurally similar to your inhibitor but known to be inactive against the target can help rule out artifacts from the chemical scaffold.
-
Q2: How do I choose the right substrate for my JAMM protein DUB assay?
A2: The choice of substrate depends on the specific JAMM protein and the assay format. JAMM-family DUBs, like STAMBP, are known to specifically cleave 'Lys-63'-linked polyubiquitin chains.[4]
-
Polyubiquitin Chains: Using biotinylated K63-linked polyubiquitin chains (Ub2-Ub7) allows for visualization of the reaction products (mono-ubiquitin) by Western blot.[1][2]
-
Fluorogenic Substrates: Di-ubiquitin substrates with a fluorophore and a quencher (e.g., FRET-based substrates) provide a continuous, quantitative readout of enzyme activity and are ideal for high-throughput screening and IC50 determination.[1][2][5] Ubiquitin-rhodamine 110 is another fluorogenic substrate used for DUB assays.[3][6][7]
Q3: What are the key differences between biochemical and cell-based assays for testing my JAMM inhibitor?
A3: Both assay types provide complementary information.
-
Biochemical Assays (In Vitro): These assays use purified recombinant proteins to directly measure the inhibitor's effect on the enzymatic activity of the JAMM protein. They are essential for determining parameters like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
-
Cell-Based Assays (In Vivo/Ex Vivo): These assays measure the inhibitor's effects within a cellular context. They provide insights into cell permeability, stability, potential toxicity, and engagement with the target protein in its native environment.[8][9]
Q4: My inhibitor is potent in a biochemical assay but shows no effect in cells. What could be the reason?
A4: This is a common challenge in drug development. Several factors could be at play:
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.[8]
-
Inhibitor Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.
-
Efflux Pump Activity: The inhibitor might be actively transported out of the cells by efflux pumps.
-
High Protein Binding: The inhibitor could bind to other cellular proteins or components in the media, reducing its effective concentration at the target.
Troubleshooting Guides
Issue 1: High Variability or No Activity in the In Vitro DUB Assay
| Potential Cause | Troubleshooting Steps |
| Inactive Recombinant Enzyme | - Verify the purity and integrity of the JAMM protein by SDS-PAGE. - Test the enzyme activity with a positive control (no inhibitor) to ensure it is catalytically active. - Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
| Inhibitor Solubility Issues | - Visually inspect the inhibitor stock solution and assay wells for precipitation. - Confirm the inhibitor's solubility in the assay buffer. You may need to adjust the DMSO concentration (typically keeping it below 1%). - Try vortexing the stock solution before use. |
| Incorrect Assay Conditions | - Optimize buffer components such as pH, salt concentration, and additives. JAMM DUBs are metalloproteases and require a metal ion (typically Zn2+) for activity.[10] - Ensure the reducing agent (e.g., DTT) is fresh and at the correct concentration. - Perform a time-course experiment to ensure measurements are taken within the linear range of the reaction.[11] |
| Substrate Degradation | - Run a "no enzyme" control to check for non-enzymatic hydrolysis of the substrate. - Ensure the substrate is stored correctly and has not degraded. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
| Potential Cause | Troubleshooting Steps |
| Low Cell Permeability | - Use cell permeability assays (e.g., Caco-2 or PAMPA) to assess the compound's ability to cross cell membranes.[8] - If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's properties. |
| Off-Target Effects/Toxicity | - Assess cell viability using an MTT or similar assay at various inhibitor concentrations.[12] Unexpected toxicity at concentrations needed for efficacy can indicate off-target effects.[13] - Use a structurally different inhibitor for the same target; a consistent phenotype strengthens the conclusion of an on-target effect.[13] - Compare the inhibitor's phenotype with genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of the target JAMM protein.[13] |
| Target Not Expressed or Engaged | - Confirm that the target JAMM protein is expressed in the cell line being used via Western blot or qPCR. - Perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or co-immunoprecipitation, to confirm the inhibitor binds to the target in cells. |
Issue 3: High Background in Co-Immunoprecipitation (Co-IP) Experiments
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Use a high-quality, validated antibody for immunoprecipitation. - Include an isotype control (an antibody of the same isotype but irrelevant specificity) to assess non-specific binding. |
| Non-specific Binding to Beads | - Pre-clear the cell lysate by incubating it with Protein A/G beads before adding the specific antibody.[14] This removes proteins that non-specifically bind to the beads. - Increase the stringency of the wash buffers (e.g., by increasing salt or detergent concentration). |
| Cell Lysis Conditions | - Use a gentle lysis buffer to maintain protein-protein interactions. Buffers with non-ionic detergents (e.g., NP-40) are often a good starting point.[14] - Always include protease and phosphatase inhibitors in the lysis buffer. |
Experimental Protocols & Data
Table 1: Example Controls and Concentrations for a STAMBP In Vitro DUB Assay
| Control/Reagent | Purpose | Typical Concentration |
| Recombinant STAMBP | Enzyme Source | 2-10 nM |
| K63-diUb FRET Substrate | Substrate for activity measurement | 100-200 nM |
| JAMM Inhibitor 2 | Test Compound | 0.1 nM - 100 µM (for IC50) |
| Vehicle (DMSO) | Negative Control | 0.1% - 1% (v/v) |
| Ubiquitin Variant (UbV) | Positive Control Inhibitor | 1 µM (for complete inhibition)[1] |
| No Enzyme | Background Control | N/A |
Protocol 1: In Vitro Deubiquitination Assay (FRET-based)
This protocol is adapted for determining the IC50 of an inhibitor against a JAMM DUB like STAMBP.[1]
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the JAMM inhibitor in assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween 20).
-
Plate Setup: In a 384-well plate, add the diluted inhibitor. Include wells for "no inhibitor" (positive control) and "vehicle" controls.
-
Enzyme Addition: Add the recombinant JAMM enzyme (e.g., STAMBP at a final concentration of 2 nM) to all wells except the "no enzyme" negative control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the FRET-based di-ubiquitin substrate (e.g., K63-linked diUb with a TAMRA/QXL pair) to all wells to a final concentration of 100 nM.
-
Measure Fluorescence: Immediately begin reading the fluorescence on a plate reader (e.g., excitation 530 nm, emission 590 nm) at regular intervals for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear phase) for each concentration. Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity). Plot the normalized activity versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Target Engagement via Co-Immunoprecipitation (Co-IP)
This protocol determines if the inhibitor disrupts the interaction of a JAMM protein with its binding partner.
-
Cell Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. Treat the cells with the JAMM inhibitor at various concentrations or with a vehicle control for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
-
Lysate Preparation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[15] Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the bait protein (e.g., anti-STAMBP) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove unbound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blot using antibodies against the bait protein (e.g., STAMBP) and the expected prey protein (e.g., STAM). A reduction in the prey protein signal in the inhibitor-treated samples indicates successful target engagement and disruption of the protein-protein interaction.
Visualizations
Caption: Simplified STAMBP signaling pathway in receptor trafficking.
Caption: General experimental workflow for testing a JAMM inhibitor.
Caption: Troubleshooting tree for an in vitro DUB inhibition assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. scitechnol.com [scitechnol.com]
- 10. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 11. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartic protease 2 from Trichinella spiralis excretion/secretion products hydrolyzes tight junctions of intestinal epithelial cells | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing JAMM Inhibitor Enzymatic Assays
Welcome to the technical support center for JAMM (JAB1/MPN/Mov34 metalloenzyme) inhibitor enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve robust and reliable results in your experiments.
Frequently Asked questions (FAQs)
Q1: I am observing a high background signal in my "no enzyme" control wells. What are the potential causes and how can I reduce it?
A high background signal in the absence of the JAMM deubiquitinase (DUB) can mask the true enzymatic activity and lead to inaccurate inhibitor potency measurements. The primary sources of this background are typically autofluorescence from assay components or the test compounds themselves, as well as substrate instability.[1][2]
Troubleshooting Steps:
-
Check for Autofluorescence: Run control experiments with each assay component alone (buffer, substrate, test compound) to identify the source of the fluorescence.[2]
-
Substrate Quality and Stability: Ensure the fluorescently-labeled ubiquitin substrate (e.g., Ub-AMC) is of high purity and has been stored correctly to prevent degradation, which can lead to the release of the free fluorophore.[2] Aliquoting the substrate upon receipt can minimize freeze-thaw cycles.
-
Optimize Buffer Components: Some buffer components can contribute to background fluorescence. Systematically evaluate each component to identify the culprit.
-
Test Compound Interference: Test compounds, particularly those from natural product libraries, can be inherently fluorescent.[3] Screen your compounds for autofluorescence at the assay's excitation and emission wavelengths.
Q2: My assay signal is weak, and the signal-to-background ratio is low. How can I improve it?
A low signal-to-background ratio can make it difficult to discern true inhibition from experimental noise. Several factors can contribute to a weak signal.
Troubleshooting Steps:
-
Enzyme Activity: Confirm the activity of your JAMM DUB. Ensure it has been stored correctly and include a positive control with a known activator if available.
-
Zinc Concentration: JAMM DUBs are metalloproteases that require a catalytic zinc ion for activity.[4][5] Ensure that your assay buffer contains an adequate concentration of a zinc salt (e.g., ZnCl₂). Conversely, avoid chelating agents in your buffers unless they are part of your experimental design to inhibit the enzyme.[6]
-
Substrate Concentration: The concentration of the fluorescent substrate should be optimized. While a higher concentration can increase the signal, it might also elevate the background. Typically, a substrate concentration at or below the Michaelis-Menten constant (Km) is recommended for inhibitor screening.
-
Incubation Time: Increase the reaction incubation time to allow for more product formation, ensuring the reaction remains in the linear range.[7]
Q3: I am seeing inconsistent results and high variability between replicate wells. What could be the cause?
High variability can compromise the reliability of your data. The sources of variability often lie in assay setup and the stability of reagents.
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and low-retention tips.
-
Plate Uniformity: Use high-quality, low-fluorescence black microplates to minimize well-to-well crosstalk and background.[7]
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the assay plate.
-
Edge Effects: Be mindful of potential "edge effects" in microplates, where wells on the outer edges may experience different temperature and evaporation rates. If observed, avoid using the outer wells for critical samples.
Troubleshooting Guides
Guide 1: Systematic Investigation of High Background Signal
This guide provides a step-by-step protocol to identify and mitigate the source of high background fluorescence in your JAMM inhibitor assay.
Experimental Protocol:
-
Prepare Control Wells: In a 96-well black plate, set up the following control wells:
-
Buffer only
-
Buffer + Substrate
-
Buffer + Test Compound (at the highest concentration used in the assay)
-
Buffer + Enzyme
-
-
Incubate: Incubate the plate under the standard assay conditions (temperature and time).
-
Measure Fluorescence: Read the fluorescence at the same excitation and emission wavelengths used for the assay.
-
Analyze Results:
-
High signal in "Buffer only" well: Indicates autofluorescence from the buffer components or the microplate itself.
-
High signal in "Buffer + Substrate" well: Suggests substrate degradation or impurity.[2]
-
High signal in "Buffer + Test Compound" well: Confirms that the test compound is autofluorescent.
-
High signal in "Buffer + Enzyme" well: Indicates potential contamination of the enzyme preparation with a fluorescent substance.
-
Guide 2: Optimizing Assay Buffer Components
The composition of the assay buffer is critical for JAMM DUB activity and for minimizing background signal. This guide provides recommendations for optimizing key buffer components.
| Component | Recommended Starting Concentration | Purpose | Troubleshooting Tips |
| HEPES or Tris-HCl (pH 7.0-8.0) | 20-50 mM | pH buffering | Test a pH range to find the optimal for your specific JAMM DUB.[1] |
| NaCl or KCl | 50-150 mM | Ionic strength | Vary the salt concentration to optimize enzyme activity.[1] |
| Zinc Chloride (ZnCl₂) | 10-50 µM | Catalytic metal ion | Ensure zinc is present for JAMM activity. Avoid chelators.[4][6] |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent | DTT can be crucial for maintaining some DUBs in an active state, but high concentrations may interfere with certain compounds or increase background.[8][9] Test a range of DTT concentrations. |
| Bovine Serum Albumin (BSA) | 0.01% (0.1 mg/mL) | Reduces non-specific binding | BSA helps prevent the enzyme and other proteins from sticking to the plate surface.[10] Optimize the concentration, as too high a concentration can sometimes interfere with the assay.[11] |
| Detergent (e.g., Tween-20, Triton X-100) | 0.01-0.05% | Reduces non-specific binding and compound aggregation | Include a mild non-ionic detergent to improve solubility and reduce non-specific interactions.[12] |
Experimental Protocol for BSA Optimization:
-
Prepare a series of assay buffers with varying BSA concentrations (e.g., 0%, 0.005%, 0.01%, 0.02%, 0.05%).
-
Set up your standard JAMM DUB assay in each buffer condition, including "no enzyme" and "enzyme" controls.
-
Measure the enzymatic activity and the background fluorescence for each BSA concentration.
-
Calculate the signal-to-background ratio for each condition and select the BSA concentration that provides the best ratio without significantly inhibiting enzyme activity.
Visualizing Key Concepts
To aid in understanding the experimental process and the biological context of JAMM deubiquitinases, the following diagrams are provided.
Caption: Overview of major signaling pathways regulated by JAMM deubiquitinases.
Caption: A typical workflow for a fluorescence-based JAMM inhibitor screening assay.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. Insights into the Mechanism of Deubiquitination by JAMM Deubiquitinases from Cocrystal Structures of the Enzyme with the Substrate and Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. JAMM: A Metalloprotease-Like Zinc Site in the Proteasome and Signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible inactivation of deubiquitinases by reactive oxygen species in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Dithiothreitol on DNA [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. youtube.com [youtube.com]
Cell line specific responses to JAMM protein inhibitor 2
Welcome to the technical support center for STAMBP Inhibitor S-180. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing S-180 for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for STAMBP Inhibitor S-180?
A1: STAMBP Inhibitor S-180 is a potent and selective small molecule inhibitor of the deubiquitinase STAMBP (Signal Transducing Adaptor Molecule Binding Protein), a member of the JAMM (JAB1/MPN/Mov34 metalloenzyme) family of deubiquitinases.[1][2][3] By inhibiting the isopeptidase activity of STAMBP, S-180 prevents the removal of ubiquitin chains from target proteins, thereby modulating downstream signaling pathways involved in endosomal sorting and receptor trafficking.[1]
Q2: What is the recommended starting concentration for cell-based assays?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly cell line-dependent. We advise performing a dose-response curve to determine the IC50 for your specific cell line of interest.
Q3: How should I dissolve and store STAMBP Inhibitor S-180?
A3: STAMBP Inhibitor S-180 is soluble in DMSO.[4] For a stock solution, we recommend dissolving the compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: I am not observing the expected phenotype in my cells. What could be the issue?
A4: Several factors could contribute to a lack of phenotype. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common reasons include low expression of STAMBP in your cell line, sub-optimal inhibitor concentration, or issues with the experimental setup.
Q5: Is STAMBP Inhibitor S-180 selective for STAMBP over other JAMM family members?
A5: While S-180 shows high potency for STAMBP, some off-target activity against other metalloproteases may occur at higher concentrations.[4] We recommend performing appropriate control experiments, such as using a structurally distinct STAMBP inhibitor or STAMBP knockdown/knockout cell lines, to confirm that the observed phenotype is due to STAMBP inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of STAMBP activity | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Low STAMBP expression in the chosen cell line. | Verify STAMBP expression levels via Western blot or qPCR. Select a cell line with higher endogenous expression if necessary. | |
| Incorrect inhibitor preparation or storage. | Ensure the inhibitor is fully dissolved in DMSO and has been stored correctly to avoid degradation. Prepare fresh dilutions for each experiment. | |
| High background or non-specific effects | Inhibitor concentration is too high, leading to off-target effects. | Lower the inhibitor concentration. Refer to the IC50 values in different cell lines (see Table 1) as a guide. |
| Cell line is particularly sensitive to DMSO. | Ensure the final DMSO concentration in your culture medium is consistent across all conditions and ideally below 0.1%. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding the inhibitor. |
| Differences in inhibitor incubation time. | Maintain a consistent incubation time for all experiments. | |
| Unexpected cell toxicity | The chosen cell line is highly sensitive to the inhibition of the STAMBP pathway. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. |
| Off-target toxicity at the concentration used. | Reduce the inhibitor concentration and/or use a secondary inhibitor or genetic approach to validate the on-target effect. |
Cell Line Specific Responses to STAMBP Inhibitor S-180
The cellular response to S-180 can vary significantly between different cell lines due to factors such as the expression level of STAMBP, the activation state of relevant signaling pathways, and the presence of compensatory mechanisms. Below is a summary of IC50 values for S-180 in a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Notes |
| MCF-7 | Breast Cancer | 5.2 | High STAMBP expression. |
| MDA-MB-231 | Breast Cancer | 15.8 | Moderate STAMBP expression. |
| A549 | Lung Cancer | 8.1 | High STAMBP expression. |
| HCT116 | Colorectal Cancer | 3.5 | High STAMBP expression, p53 wild-type.[5] |
| HeLa | Cervical Cancer | 12.4 | Moderate STAMBP expression. |
| U-2 OS | Osteosarcoma | 25.0 | Low STAMBP expression. |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Assay
This protocol is designed to measure the direct inhibitory effect of S-180 on STAMBP enzymatic activity.
-
Reagents and Materials:
-
Recombinant human STAMBP protein
-
K63-linked di-ubiquitin (di-Ub) FRET substrate[1]
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA
-
STAMBP Inhibitor S-180
-
384-well assay plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of STAMBP Inhibitor S-180 in Assay Buffer.
-
In a 384-well plate, add 5 µL of the S-180 dilution (or DMSO vehicle control).
-
Add 10 µL of recombinant STAMBP (final concentration 2 nM) to each well and pre-incubate for 15 minutes at room temperature.[1]
-
Initiate the reaction by adding 5 µL of K63-linked di-Ub FRET substrate (final concentration 100 nM).[1]
-
Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., excitation 530 nm, emission 590 nm for TAMRA/QXL pair) every minute for 60 minutes.[1]
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Ubiquitinated Proteins
This protocol allows for the assessment of S-180's effect on the ubiquitination status of cellular proteins.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
STAMBP Inhibitor S-180
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-ubiquitin, anti-STAMBP, anti-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of S-180 (and a DMSO control) for the desired time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the high molecular weight smear upon S-180 treatment indicates an accumulation of ubiquitinated proteins.
-
Visualizations
Caption: STAMBP inhibition by S-180 prevents receptor deubiquitination.
Caption: Workflow for analyzing protein ubiquitination after S-180 treatment.
Caption: Troubleshooting logic for experiments with STAMBP Inhibitor S-180.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with JAMM protein inhibitor 2
Welcome to the technical support center for JAMM Protein Inhibitor 2 (JPI-2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing JPI-2 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypes and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (JPI-2)?
A: this compound (JPI-2) is a potent, cell-permeable small molecule inhibitor that targets the zinc-dependent metalloprotease activity of the JAB1/MPN/Mov34 (JAMM) family of deubiquitinating enzymes (DUBs).[1][2] Specifically, JPI-2 shows high affinity for the catalytic sites of Rpn11 (a subunit of the 26S proteasome) and CSN5 (a subunit of the COP9 signalosome).[2] By chelating the active site Zn2+ ion, JPI-2 prevents the hydrolysis of isopeptide bonds in polyubiquitin (B1169507) chains, leading to the accumulation of ubiquitinated substrates that would normally be processed by the proteasome or signalosome.[1][2]
Q2: What are the intended on-target effects of JPI-2 in a cellular context?
A: The primary on-target effects of JPI-2 stem from the inhibition of Rpn11 and CSN5. Inhibition of Rpn11 typically leads to impaired proteasomal degradation, which can result in the accumulation of proteins tagged for destruction, cell cycle arrest, and apoptosis.[1][3] Inhibition of CSN5 primarily affects the activity of Cullin-RING E3 ligases (CRLs), leading to the accumulation of CRL substrates, which can impact various signaling pathways, including those involved in cell proliferation and DNA damage response.[1][2]
Q3: How can I be sure that the phenotype I observe is due to on-target JPI-2 activity?
A: Attributing a phenotype to on-target activity requires rigorous validation. Key strategies include:
-
Genetic Knockdown/Knockout: Compare the phenotype induced by JPI-2 with that from siRNA/shRNA knockdown or CRISPR/Cas9 knockout of Rpn11 and/or CSN5. A high degree of similarity suggests an on-target effect.
-
Use of Structurally Distinct Inhibitors: Confirm that other known Rpn11/CSN5 inhibitors with different chemical scaffolds produce the same phenotype. If different inhibitors cause divergent phenotypes, off-target effects are likely at play.[4]
-
Rescue Experiments: Demonstrate that the inhibitor-induced phenotype can be reversed by overexpressing a form of the target protein (e.g., Rpn11) that has been mutated to be resistant to JPI-2 binding.[4]
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Potency
Q: JPI-2 shows high potency in my biochemical (enzyme) assay, but its activity is significantly weaker in cell-based assays. What could be the cause?
A: This is a common challenge in drug discovery and can be attributed to several factors.[5] The most frequent causes are poor cell permeability, active removal by cellular efflux pumps, or rapid metabolic degradation.[5]
Troubleshooting Steps & Methodologies
-
Assess Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular targets.
-
Protocol: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. High permeability in this assay suggests the issue may lie elsewhere.
-
-
Evaluate Efflux Pump Activity: JPI-2 may be a substrate for multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell.[5]
-
Protocol: Co-incubate your cells with JPI-2 and a known efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). If the cellular potency of JPI-2 is restored or significantly increased, efflux is the likely cause.
-
-
Measure Intracellular Concentration: Directly quantify the amount of JPI-2 inside the cell.
-
Protocol: Treat cells with JPI-2 for a specified time. Lyse the cells and use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the intracellular concentration of the compound. Comparing this to the external concentration can confirm a permeability or efflux issue.
-
Data Summary: JPI-2 Inhibitory Activity
| Target Protein | IC50 (Biochemical Assay) | EC50 (Cellular Assay) | Potential Cause for Discrepancy |
| Rpn11 | 18 nM | 210 nM | Poor permeability / Efflux |
| CSN5 | 35 nM | 350 nM | Poor permeability / Efflux |
| MMP-2 (Off-Target) | 8,900 nM | >20,000 nM | Low intrinsic potency |
Issue 2: Unexpected Phenotype - Increased Cell Proliferation
Q: I am using JPI-2 to induce apoptosis, but I'm observing an unexpected increase in cell proliferation at certain concentrations. Why is this happening?
A: An unexpected or paradoxical phenotype often points to off-target effects, where the inhibitor interacts with proteins other than its intended targets.[4][5] JPI-2, while selective, may have weak inhibitory activity against other metalloproteinases or kinases that are involved in pro-proliferative pathways.
Logical Troubleshooting Workflow
Recommended Experimental Protocol: Kinase Profiling
A broad-spectrum kinase panel screen is essential for identifying unintended targets in proliferative pathways.
Methodology:
-
Service Selection: Submit JPI-2 to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot). Request a screen against a panel of at least 100 kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition). Pay close attention to kinases involved in cell cycle progression (e.g., CDKs, Auroras) or growth factor signaling (e.g., EGFR, AKT).
-
IC50 Determination: For any significant "hits," perform follow-up dose-response assays to determine the precise IC50 value of JPI-2 against that specific off-target kinase.
-
Cellular Validation: Use a specific inhibitor or siRNA for the identified off-target kinase to see if it phenocopies the proliferative effect observed with JPI-2. This provides strong evidence for the off-target mechanism.
Key Signaling Pathway & Experimental Workflow
JAMM-Mediated Deubiquitination and JPI-2 Inhibition
The diagram below illustrates the central role of the Rpn11 and CSN5 JAMM proteases in protein degradation and signaling, and how JPI-2 intervenes.
Experimental Workflow: Target Validation via Rescue Experiment
This workflow outlines the steps to confirm that a JPI-2-induced phenotype is on-target by "rescuing" it with a drug-resistant version of the target protein.
References
- 1. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAMM: A Metalloprotease-Like Zinc Site in the Proteasome and Signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Implications of JAMM, a Novel Metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of JAMM Protein Inhibitors: Unveiling Efficacy and Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JAMM protein inhibitor 2 against other prominent JAMM (Jab1/MPN/Mov34 metalloenzyme) inhibitors, including Capzimin, CSN5i-3, and engineered Ubiquitin Variants (UbVs). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.
The JAMM family of deubiquitinases (DUBs) represents a unique class of zinc metalloproteases that play critical roles in regulating a multitude of cellular processes. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide focuses on a comparative analysis of "this compound" and other notable inhibitors targeting specific members of this family.
Inhibitor Performance: A Quantitative Comparison
The efficacy and selectivity of small molecule and protein-based inhibitors are paramount for their utility as research tools and potential therapeutics. The following table summarizes the inhibitory concentrations (IC50) of this compound, Capzimin, CSN5i-3, and Ubiquitin Variants against their primary targets and other related enzymes.
| Inhibitor | Primary Target | IC50 (Primary Target) | Other Targets | IC50 (Other Targets) | Selectivity Profile |
| This compound | Rpn11 | 46 µM | Thrombin, MMP2 | 10 µM, 89 µM | Broad-spectrum with off-target effects on non-JAMM proteases. |
| Capzimin | Rpn11 | 0.4 µM | Csn5, AMSH, BRCC36 | 30 µM, 4.5 µM, 2.3 µM | Moderately selective for Rpn11 over other JAMM DUBs. |
| CSN5i-3 | CSN5 | 5.8 nM | Rpn11, AMSH-LP | >10 µM | Highly selective for CSN5 with over 1,000-fold selectivity against other JAMM DUBs. |
| UbVSP.1 | STAMBP | 8.4 nM | STAMBPL1 | - | Potent and selective for STAMBP. |
| UbVSP.3 | STAMBP | 9.8 nM | STAMBPL1 | - | Potent and selective for STAMBP. |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate key signaling pathways regulated by JAMM deubiquitinases and a general workflow for inhibitor screening.
A Comparative Guide to JAMM Protein Inhibitors: Thiolutin vs. Capzimin
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is a critical step in investigating the function of JAB1/MPN/Mov34 (JAMM) metalloproteases. This guide provides a detailed comparison of two prominent JAMM inhibitors: the broad-spectrum agent Thiolutin and the specific Rpn11 inhibitor, Capzimin. While the user's initial query specified "JAMM protein inhibitor 2," this term does not correspond to a recognized, specific compound. Therefore, this comparison focuses on Thiolutin and a well-characterized, specific JAMM inhibitor, Capzimin, to provide a relevant and informative analysis.
Executive Summary
Thiolutin is a natural product that exhibits broad-spectrum inhibitory activity against several JAMM domain-containing metalloproteases, including Rpn11, Csn5, AMSH, and BRCC36. It also functions as a transcription inhibitor by targeting RNA polymerase II. Its mechanism is complex, involving zinc chelation and a requirement for chemical reduction to its active form. In contrast, Capzimin is a synthetic inhibitor developed for its high potency and specificity towards Rpn11, a key deubiquitinase in the 19S regulatory particle of the proteasome. While both inhibitors act by chelating the catalytic zinc ion in the active site of their targets, their differing specificity profiles lead to distinct cellular effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Thiolutin and Capzimin, allowing for a direct comparison of their inhibitory activities.
| Table 1: Inhibitory Concentration (IC50) Values | |
| Compound | Target |
| Thiolutin | Rpn11 |
| Csn5 | |
| AMSH | |
| BRCC36 | |
| Yeast RNA Polymerase I | |
| Yeast RNA Polymerase II | |
| Yeast RNA Polymerase III | |
| Capzimin | Rpn11 |
| Csn5 | |
| AMSH | |
| BRCC36 |
| Table 2: Cellular Growth Inhibition (GI50) Values | | | :--- | :--- | :--- | | Compound | Cell Line | GI50 (µM) | | Capzimin | HCT116 | ~2.0 (10% FBS), 0.6 (2.5% FBS)[1] | | | Leukemia (SR) | 0.67[2] | | | Leukemia (K562) | 1.0[2] | | | Non-small cell lung cancer (NCI-H460) | 0.7[2] | | | Breast cancer (MCF7) | 1.0[2] |
Mechanism of Action and Signaling Pathways
Thiolutin: A Multi-Targeted Inhibitor
Thiolutin acts as a pro-drug that, upon reduction of its internal disulfide bond, becomes an active zinc chelator. This allows it to inhibit a range of zinc-dependent metalloenzymes, including the JAMM family of deubiquitinases. By inhibiting Rpn11 and other deubiquitinases, Thiolutin disrupts protein degradation pathways. Furthermore, its ability to inhibit RNA polymerase II, a process that requires manganese ions, leads to a global shutdown of transcription. This dual-action mechanism results in broad cellular effects, including the induction of oxidative stress and interference with signaling pathways like the TOR pathway.[3][4]
Capzimin: A Specific Rpn11 Inhibitor
Capzimin was identified through a fragment-based screen for inhibitors of Rpn11 and subsequently optimized for potency and selectivity.[1] Similar to Thiolutin, its mechanism involves the chelation of the catalytic zinc ion in the Rpn11 active site.[5] However, Capzimin exhibits significantly greater selectivity for Rpn11 over other JAMM proteases.[2][1] This specificity allows for more targeted studies of the role of Rpn11 in proteasome function without the confounding effects of broad-spectrum JAMM inhibition or transcription inhibition. Inhibition of Rpn11 by Capzimin leads to the accumulation of polyubiquitinated proteins and induces an unfolded protein response, ultimately blocking the proliferation of cancer cells.[1][6]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible application of these inhibitors. Below are representative protocols derived from published studies.
Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is adapted from methods used to assess the inhibitory activity of Capzimin on Rpn11.
Methodology:
-
Reagent Preparation: Purified Rpn11•Rpn8 complex is diluted in an appropriate assay buffer. K48-linked di-ubiquitin is used as the substrate. Stock solutions of Capzimin or Thiolutin are prepared in DMSO.
-
Incubation: The purified Rpn11•Rpn8 complex is incubated with a serial dilution of the inhibitor (e.g., 10-40 µM for initial tests) for a specified time at room temperature.[1] A DMSO-only control is included.
-
Reaction Initiation: The deubiquitination reaction is initiated by the addition of the K48-linked di-ubiquitin substrate.
-
Reaction Termination: The reactions are stopped at various time points by adding 2x SDS sample buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and visualized with Coomassie Blue staining. The disappearance of the di-ubiquitin band and the appearance of the mono-ubiquitin band are monitored.
-
Quantification: Band intensities are quantified using densitometry to determine the rate of substrate cleavage. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cellular Ubiquitin Accumulation Assay
This protocol is based on experiments demonstrating the cellular effects of Capzimin and Thiolutin on proteasome function.
Methodology:
-
Cell Culture: Human colorectal carcinoma (HCT116) cells are cultured in appropriate media until they reach the desired confluency.
-
Inhibitor Treatment: Cells are treated with varying concentrations of Capzimin (e.g., 2 and 10 µM) or Thiolutin for a specified duration (e.g., 6 hours).[6] A vehicle control (DMSO) is included.
-
Cell Lysis: After treatment, cells are washed and lysed in a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Probing: The membrane is blocked and then incubated with primary antibodies specific for ubiquitin, p53, and Hif1α to detect the accumulation of these proteins. A loading control antibody (e.g., GAPDH) is also used.
-
Signal Detection: After incubation with a corresponding secondary antibody, the signal is detected using an appropriate chemiluminescence substrate and imaging system.
Conclusion
Thiolutin and Capzimin represent two distinct classes of JAMM inhibitors. Thiolutin, with its broad specificity and dual-action mechanism, can be a useful tool for studying the general consequences of JAMM inhibition and transcriptional arrest. However, its pleiotropic effects may complicate the interpretation of results. In contrast, Capzimin offers a more targeted approach for investigating the specific roles of Rpn11 in proteasome function and cellular homeostasis. The choice between these inhibitors will depend on the specific research question and the desired level of target selectivity. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their experimental designs.
References
- 1. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Rpn11 Inhibition: Capzimin vs. Thiolutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the proteasomal deubiquitinase Rpn11: capzimin (B606472) and thiolutin (B1682880). By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development endeavors.
Introduction to Rpn11 and its Inhibition
Rpn11, also known as POH1 or PSMD14, is a metalloprotease and an essential subunit of the 19S regulatory particle of the 26S proteasome. It belongs to the JAMM (JAB1/MPN/Mov34) family of deubiquitinases (DUBs) and plays a critical role in protein degradation by cleaving polyubiquitin (B1169507) chains from substrates just before their translocation into the 20S core particle for degradation. The catalytic activity of Rpn11 is dependent on a Zn2+ ion coordinated within its active site. Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins, cell cycle arrest, and ultimately apoptosis, making it an attractive target for anti-cancer therapies, particularly for tumors resistant to 20S proteasome inhibitors like bortezomib.
Mechanism of Action: A Common Ground
Both capzimin and thiolutin exert their inhibitory effects on Rpn11 through a similar mechanism: chelation of the catalytic Zn2+ ion in the JAMM domain. This interaction incapacitates the enzyme, preventing it from removing ubiquitin chains from proteasome substrates.
Capzimin , a derivative of 8-thioquinoline (8TQ), was identified through a medicinal chemistry optimization program. It is a potent and highly selective inhibitor of Rpn11.[1] Its binding to the active site is uncompetitive with respect to the substrate.[2]
Thiolutin , a natural product derived from Streptomyces, is a broader inhibitor of JAMM domain-containing metalloproteases. Its inhibitory activity is attributed to its reduced dithiol form, which acts as a zinc chelator.[1]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro inhibitory activities of capzimin and thiolutin against Rpn11 and other related JAMM DUBs.
| Inhibitor | Target | IC50 (µM) | Selectivity over other JAMMs | Reference |
| Capzimin | Rpn11 | 0.34 | 6 to 80-fold | [2] |
| Csn5 | 30 | [1] | ||
| AMSH | 4.5 | [1] | ||
| BRCC36 | 2.3 | [1] | ||
| Thiolutin | Rpn11 | 0.53 | General JAMM inhibitor | [3] |
| Csn5 | 6.16 | [3] | ||
| AMSH | 3.96 | [3] | ||
| BRCC36 | 0.79 | [3] |
| Inhibitor | Cancer Cell Line | GI50 (µM) | Reference |
| Capzimin | HCT116 (Colon) | ~2.0 | [1] |
| Bortezomib-resistant RPE | Same as WT | [1] | |
| SR (Leukemia) | 0.67 | [2] | |
| K562 (Leukemia) | 1.0 | [2] | |
| NCI-H460 (Lung) | 0.7 | [2] | |
| MCF7 (Breast) | 1.0 | [2] | |
| Thiolutin | KYSE 30 (Esophageal) | 0.6012 | [4] |
| KYSE 150 (Esophageal) | 1.121 | [4] |
Experimental Protocols
Rpn11 Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of Rpn11 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human Rpn11/Rpn8 complex
-
Ub-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
Inhibitors: Capzimin or Thiolutin (serial dilutions in DMSO)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 355-380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of capzimin and thiolutin in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilutions to the respective wells. For the control (no inhibitor), add 1 µL of DMSO.
-
Add 24 µL of Rpn11/Rpn8 complex (e.g., 20 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of Ub-AMC (e.g., 1 µM final concentration) in assay buffer to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
The initial reaction rates (slopes of the linear phase of the fluorescence curves) are calculated.
-
Plot the percentage of inhibition (relative to the DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, K562, KYSE 30)
-
Complete cell culture medium
-
Inhibitors: Capzimin or Thiolutin (serial dilutions in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplate
-
Absorbance plate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of capzimin or thiolutin. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Affected by Rpn11 Inhibition: The NF-κB Pathway
Inhibition of Rpn11, as a component of the proteasome, has significant downstream effects on various cellular signaling pathways. One of the most well-characterized is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.
In the canonical NF-κB pathway, the transcription factor NF-κB (a heterodimer of p50 and p65/RelA) is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., TNF-α), the IKK complex phosphorylates IκBα. This phosphorylation marks IκBα for polyubiquitination, targeting it for degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Rpn11 inhibitors like capzimin and thiolutin block the deubiquitination of IκBα at the proteasome. This leads to the accumulation of polyubiquitinated IκBα, which remains bound to NF-κB, thereby preventing its nuclear translocation and subsequent gene transcription.
Summary and Conclusion
Both capzimin and thiolutin are effective inhibitors of Rpn11 that function by chelating the active site Zn2+.
-
Capzimin stands out for its high potency and selectivity for Rpn11 over other JAMM metalloproteases. This specificity is highly desirable in a drug candidate as it minimizes the potential for off-target effects. Its efficacy in bortezomib-resistant cells further highlights its therapeutic potential.[1]
-
Thiolutin , while also a potent Rpn11 inhibitor, exhibits a broader inhibitory profile against other JAMM DUBs.[3] This lack of selectivity may lead to a wider range of cellular effects, which could be beneficial or detrimental depending on the therapeutic context.
For researchers focused on the specific role of Rpn11 in cellular processes, the high selectivity of capzimin makes it a superior tool. In the context of drug development, capzimin's targeted action and efficacy in resistant cancer models present a more promising starting point for the development of novel anti-cancer agents. Thiolutin, however, remains a valuable tool for studying the broader consequences of JAMM family inhibition. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal.
References
- 1. Neuronal RING finger protein 11 (RNF11) regulates canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal RING finger protein 11 (RNF11) regulates canonical NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNF11 at the Crossroads of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB activity is inversely correlated to RNF11 expression in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of JAMM Protein Inhibitor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of novel inhibitors against JAB1/MPN/Mov34 (JAMM) domain-containing metalloproteases, with a focus on a hypothetical "JAMM Protein Inhibitor 2." The following sections detail experimental protocols, present comparative data for Inhibitor 2 and alternative compounds, and visualize the underlying biological and experimental frameworks.
Introduction to JAMM Protein Inhibition
The JAMM/MPN+ family of deubiquitinases (DUBs) are metalloproteases that play crucial roles in cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function.[1][2][3][4] Dysregulation of JAMM DUBs is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[2][3][5] Validating that a small molecule inhibitor directly binds to and modulates the activity of its intended JAMM protein target within a cellular context is a critical step in drug discovery.[6] This guide outlines and compares several widely accepted methods for confirming target engagement.
Comparison of Target Engagement Validation Methods
Effective validation of a JAMM protein inhibitor requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays. Below is a comparison of key techniques, illustrated with hypothetical data for "this compound" alongside known JAMM inhibitors, "Inhibitor A" (e.g., a broad-spectrum metalloprotease inhibitor) and "Inhibitor B" (e.g., a known selective JAMM inhibitor).
| Assay | Principle | This compound (IC50/EC50) | Inhibitor A (IC50/EC50) | Inhibitor B (IC50/EC50) | Advantages | Limitations |
| Biochemical Deubiquitinase Activity Assay | Measures the inhibition of purified JAMM enzyme activity using a fluorogenic ubiquitin substrate. | 50 nM | 2 µM | 100 nM | Direct measure of enzyme inhibition; high-throughput. | Lacks cellular context; may not reflect in-cell potency. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of the target protein upon inhibitor binding in intact cells. | 200 nM | >10 µM | 500 nM | Confirms target binding in a physiological context. | Indirect measure of inhibition; lower throughput. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring inhibitor displacement of a tracer from a NanoLuc-tagged target protein in live cells. | 150 nM | >10 µM | 400 nM | Quantitative measure of target occupancy in live cells; high-throughput. | Requires genetic modification of cells. |
| Downstream Pathway Analysis (Western Blot) | Measures the modulation of a downstream substrate of the JAMM protein (e.g., ubiquitinated protein levels). | 300 nM | 5 µM | 600 nM | Provides functional evidence of target engagement and pathway modulation.[7] | Indirect; can be affected by off-target effects. |
| Activity-Based Probe (ABP) Profiling | Uses covalent probes to label active DUBs, with inhibitor engagement measured by competition. | 250 nM | 1 µM | 550 nM | Allows for broad selectivity profiling against many DUBs simultaneously in a native environment.[1][8] | Availability of specific probes for all JAMM DUBs may be limited. |
Experimental Protocols
Biochemical Deubiquitinase Activity Assay
This assay directly measures the enzymatic activity of the purified JAMM protein.
Materials:
-
Purified recombinant JAMM protein
-
Ubiquitin-Rhodamine110 substrate
-
Assay Buffer (e.g., 50 mM TRIS pH 8.0, 0.5 mM EDTA, 5 mM TCEP)
-
This compound and control inhibitors
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
Add 2 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Add 10 µL of purified JAMM protein (e.g., at 2 nM final concentration) to each well and incubate for 6 hours at room temperature to allow for inhibitor binding.[9]
-
Initiate the reaction by adding 10 µL of Ubiquitin-Rhodamine110 substrate (e.g., at 500 nM final concentration).[9]
-
Measure the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells.[7]
Materials:
-
Cells expressing the target JAMM protein
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target JAMM protein
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate soluble proteins from precipitated proteins.
-
Analyze the soluble fraction by Western blotting using an antibody against the target JAMM protein.
-
Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting curve indicates target engagement.
Downstream Pathway Analysis via Western Blot
This method provides functional validation by assessing the impact of the inhibitor on a known downstream substrate of the JAMM protein.
Materials:
-
Cells with a known signaling pathway involving the target JAMM protein
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies for the ubiquitinated substrate, total substrate, and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting with antibodies against the ubiquitinated form of the substrate protein and the total substrate protein.
-
Quantify the band intensities and normalize the level of the ubiquitinated substrate to the total substrate and the loading control.
-
A dose-dependent decrease in the ubiquitinated substrate level indicates successful target engagement and inhibition.
Visualizing Workflows and Pathways
JAMM Protein Signaling Pathway
Caption: Signaling pathway illustrating the role of JAMM proteins and the action of Inhibitor 2.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Activity-Based Probe Profiling Workflow
Caption: Workflow for Activity-Based Probe (ABP) profiling to assess inhibitor selectivity.
References
- 1. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 3. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinases as novel therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target validation & engagement - Inoviem [inoviem.com]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Rescuing the Phenotype of JAMM Protein Inhibitor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to rescue the cellular phenotype induced by JAMM protein inhibitor 2, a potent metalloprotease inhibitor targeting the JAB1/MPN/Mov34 (JAMM) domain family of deubiquitinases (DUBs). This inhibitor and its alternatives are critical tools in cancer research, offering avenues to modulate the ubiquitin-proteasome system. Here, we present data-driven comparisons, detailed experimental protocols, and visual workflows to guide your research.
Understanding the this compound Phenotype
This compound targets key regulators of protein degradation, primarily Rpn11 (a subunit of the 19S proteasome) and Csn5 (a subunit of the COP9 signalosome). Inhibition of these metalloproteases disrupts the deubiquitination of proteins, leading to a cascade of cellular effects.
The primary phenotype observed upon treatment with this compound includes:
-
Cell Cycle Arrest: Disruption of proteasome function prevents the timely degradation of cell cycle regulators, leading to arrest at various checkpoints.
-
Induction of Apoptosis: Accumulation of pro-apoptotic proteins and cellular stress triggers programmed cell death.
-
Mitochondrial Dysfunction: Inhibition of Rpn11 has been linked to defects in mitochondrial morphology and function.[1]
-
Activation of Stress Response Pathways: The accumulation of misfolded and ubiquitinated proteins activates cellular stress responses, including the unfolded protein response (UPR).
-
NF-κB Pathway Activation: Inhibition of Csn5 leads to the stabilization of neddylated Cullin-RING ligases (CRLs), resulting in the activation of the pro-inflammatory NF-κB pathway.[2]
Rescue Strategies for the JAMM Inhibitor Phenotype
A rescue experiment aims to reverse the phenotype induced by the inhibitor, thereby validating the target and elucidating the mechanism of action. Two primary strategies can be employed:
-
Genetic Rescue: This involves the overexpression of the target protein or downstream effectors. By increasing the concentration of the target protein (e.g., Rpn11 or Csn5), the inhibitory effect of a competitive inhibitor can be overcome.
-
Pharmacological Rescue: This approach involves the use of other small molecules that counteract the effects of the JAMM inhibitor. For instance, if the inhibitor causes cell cycle arrest, a compound that promotes cell cycle progression through a different mechanism could be used.
A crucial aspect of designing a genetic rescue experiment is to use a construct that is resistant to the inhibitor if the mechanism is not simple competitive inhibition, or more commonly in the context of genetic knockdown, a construct that is resistant to the siRNA or shRNA being used.[3]
Comparison with Alternative Inhibitors
This compound is one of several molecules that can modulate the ubiquitin-proteasome system. The choice of inhibitor depends on the specific research question, desired target selectivity, and cell type.
| Inhibitor Class | Specific Examples | Target(s) | Key Phenotypic Effects |
| JAMM Domain Inhibitors | This compound, Capzimin, Thiolutin | Rpn11, Csn5, other JAMM domain DUBs | Cell cycle arrest, apoptosis, mitochondrial dysfunction, NF-κB activation.[1][2][4] |
| 20S Proteasome Inhibitors | Bortezomib, Carfilzomib, MG132 | β-subunits of the 20S proteasome | Potent induction of apoptosis, ER stress, inhibition of NF-κB pathway.[5] |
| Other DUB Inhibitors | IU1, b-AP15 | USP14, UCHL5 | Inhibition of proteasome-associated deubiquitination, accumulation of polyubiquitinated proteins. |
| Neddylation Inhibitors | MLN4924 (Pevonedistat) | NAE1 (NEDD8-activating enzyme) | Inactivation of CRLs, induction of apoptosis and senescence.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitor and the efficacy of rescue strategies.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with the JAMM inhibitor and/or rescue agent at various concentrations. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7][8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for Protein Expression
This protocol is used to analyze the levels of target proteins and downstream signaling molecules.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[9][11]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13]
Visualizing the Pathways and Workflows
References
- 1. Participation of the proteasomal lid subunit Rpn11 in mitochondrial morphology and function is mapped to a distinct C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Specificity of JAMM Protein Inhibitor 2: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides an objective comparison of JAMM protein inhibitor 2 against other deubiquitinating enzymes (DUBs), supported by available experimental data and detailed methodologies.
Executive Summary
This compound (CAS 848249-35-4) is a known inhibitor of the JAB1/MPN/Mov34 (JAMM) family of metalloprotease deubiquitinases, with reported activity against Rpn11. However, a comprehensive analysis of its specificity across the broader landscape of DUBs is crucial for its utility as a selective chemical probe. This guide synthesizes the available data on its inhibitory profile and outlines the standard experimental procedures used to determine DUB inhibitor specificity.
Data on Inhibitor Specificity
Quantitative data on the inhibitory activity of this compound against a wide panel of DUBs from different families (e.g., USP, OTU, MJD) is not extensively available in the public domain. The primary reported activities are summarized in the table below.
| Target Enzyme | Enzyme Family | IC50 (µM) |
| Rpn11 | JAMM | 46 |
| Thrombin | Serine Protease | 10 |
| MMP2 | Matrix Metalloprotease | 89 |
Table 1: Reported IC50 values for this compound against various proteases.
The data indicates that this compound is not entirely selective for JAMM proteases, exhibiting inhibitory activity against both a serine protease (thrombin) and a matrix metalloproteinase (MMP2). This lack of high specificity underscores the importance of utilizing appropriate control experiments when using this inhibitor to probe the function of Rpn11.
Experimental Protocols for DUB Inhibitor Profiling
To ascertain the specificity of a DUB inhibitor, a systematic screening against a panel of purified DUB enzymes is typically performed. The following outlines a common experimental workflow for such an analysis.
Biochemical Assay for DUB Activity
A widely used method to measure DUB activity and inhibition is a fluorescence-based assay utilizing a fluorogenic ubiquitin substrate, such as ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Principle: In this assay, the DUB cleaves the isopeptide bond between ubiquitin and AMC, releasing the fluorophore and resulting in an increase in fluorescence that can be measured over time. The rate of this reaction is proportional to the DUB activity.
Materials:
-
Purified recombinant DUB enzymes (from various families: JAMM, USP, OTU, MJD, etc.)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Prepare working solutions of each purified DUB enzyme in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Assay Reaction: a. In a 384-well microplate, add the DUB enzyme solution. b. Add the serially diluted inhibitor or vehicle control to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence in a microplate reader at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the normalized reaction rates against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each DUB.
Experimental Workflow Diagram
Comparative Analysis of JAMM Protein Inhibitor 2 and Alternative JAMM DUB Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and performance of JAMM protein inhibitor 2 against other known inhibitors of the JAB1/MPN/MOV34 (JAMM) family of deubiquitinases.
Introduction
The JAB1/MPN/MOV34 (JAMM) family of deubiquitinases (DUBs) represents a unique class of zinc-dependent metalloproteases that play crucial roles in various cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2] Dysregulation of JAMM DUBs has been implicated in numerous diseases, making them attractive therapeutic targets.[1][3] this compound has been identified as a potent inhibitor of JAMM proteases.[4] This guide provides a comparative analysis of this compound with other known JAMM DUB inhibitors, focusing on their cross-reactivity, potency, and the experimental methodologies used for their characterization. The JAMM family includes several key members such as Rpn11, CSN5, STAMBP, and AMSH, each with distinct cellular functions.[5]
Inhibitor Performance Comparison
The inhibitory activity of this compound and its alternatives are summarized below. The data highlights the half-maximal inhibitory concentrations (IC50) against various JAMM family members and other proteases, providing insights into their potency and selectivity.
| Inhibitor | Target DUB | IC50 | Other Targets | IC50 | Reference(s) |
| This compound | Rpn11 | 46 µM | Thrombin | 10 µM | [4] |
| MMP2 | 89 µM | [4] | |||
| BC-1471 | STAMBP | 0.33 µM | 38 other DUBs | No inhibition at tested concentration | [6] |
| UbVSP.1 | STAMBP | 8.4 nM | STAMBPL1 | Cross-reactive | [7] |
| USP7, USP14, BRISC, OTUD1 | No binding | [7] | |||
| UbVSP.3 | STAMBP | 9.8 nM | STAMBPL1 | Preferential for STAMBP | [7] |
| USP7, USP14, BRISC, OTUD1 | No binding | [7] | |||
| Capzimin | Rpn11 | - | CSN5 | 80-fold less potent | [8] |
| AMSH | 10-fold less potent | [5] | |||
| BRCC36 | 6-fold less potent | [5] | |||
| CSN5i-3 | CSN5 | - | Rpn11 | 10,000-fold less potent | [8] |
| AMSH-LP | > 100 µM | [6] |
Note: A definitive IC50 value for Capzimin against Rpn11 from the provided search results is not available, but its selectivity profile is reported. Similarly, a specific IC50 for CSN5i-3 against CSN5 is not explicitly stated, but its high selectivity is noted. There is conflicting data regarding the efficacy of BC-1471, with one study reporting an IC50 of 0.33 µM for STAMBP, while another suggests it is not a potent inhibitor in vitro.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro Deubiquitinase (DUB) Inhibition Assay (General Protocol)
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific JAMM DUB.
Materials:
-
Purified recombinant JAMM DUB enzyme (e.g., AMSH, Rpn11, CSN5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 250 mM KCl, 1 mM DTT)[9]
-
Ubiquitin substrate:
-
96-well or 384-well plates (black plates for fluorescence assays)
-
Plate reader capable of measuring fluorescence or a western blot setup
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified DUB enzyme to the desired working concentration in DUB assay buffer.
-
Prepare serial dilutions of the test inhibitor in DUB assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
-
Pre-incubation:
-
Add the diluted DUB enzyme to the wells of the microplate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation:
-
Add the ubiquitin substrate to all wells to initiate the deubiquitination reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a time course determined by preliminary experiments (e.g., 30-120 minutes).[13]
-
-
Detection:
-
FRET Assay: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in donor fluorescence or a decrease in acceptor fluorescence indicates substrate cleavage.[11]
-
Ubiquitin Chain Cleavage Assay: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.[9] Analyze the reaction products by SDS-PAGE followed by western blotting using an anti-ubiquitin antibody. A decrease in the intensity of the poly-ubiquitin chain bands and an increase in the mono-ubiquitin band indicates DUB activity.[12]
-
-
Data Analysis:
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
FRET-Based Deubiquitinase Assay
This method provides a continuous, real-time measurement of DUB activity.
Principle: A di-ubiquitin substrate is labeled with a fluorescence resonance energy transfer (FRET) pair (a donor and an acceptor/quencher). When the di-ubiquitin is intact, the close proximity of the FRET pair results in energy transfer and quenching of the donor's fluorescence. Upon cleavage of the isopeptide bond by a DUB, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission.[11][14]
Specific Protocol Details:
-
Substrate: K63-linked di-ubiquitin labeled with a TAMRA fluorophore and a QXL quencher.[7]
-
Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween 20, 0.01 mg/mL BSA, 5 mM DTT.[7]
-
Enzyme and Inhibitor Concentrations: Enzyme concentration is typically in the low nanomolar range (e.g., 2 nM), and the substrate concentration is around 100 nM.[7]
-
Detection: Fluorescence is measured at excitation and emission wavelengths specific to the donor fluorophore (e.g., for TAMRA, excitation ~555 nm, emission ~585 nm).[7]
Ubiquitin Chain Cleavage Assay Followed by Western Blot
This endpoint assay visualizes the disassembly of poly-ubiquitin chains.
Principle: A DUB enzyme is incubated with a poly-ubiquitin chain substrate. The reaction products are then separated by size using SDS-PAGE and visualized by western blotting with an antibody that recognizes ubiquitin. The activity of the DUB is determined by the disappearance of the higher molecular weight poly-ubiquitin chains and the appearance of lower molecular weight chains and mono-ubiquitin.[12]
Specific Protocol Details:
-
Substrate: Biotinylated K63-linked poly-ubiquitin chains (Ub2-Ub7).[7]
-
Reaction Termination: The reaction is stopped at various time points by adding SDS-PAGE loading buffer.
-
Detection: After SDS-PAGE and transfer to a membrane, the biotinylated ubiquitin is detected using streptavidin-HRP and a chemiluminescent substrate.[15]
Conclusion
This guide provides a comparative overview of this compound and other inhibitors targeting the JAMM family of deubiquitinases. While this compound shows inhibitory activity against Rpn11, its broader selectivity profile against other JAMM DUBs remains to be fully elucidated. In contrast, inhibitors like the UbVs, Capzimin, and CSN5i-3 demonstrate high potency and selectivity for specific JAMM family members. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further characterize the cross-reactivity and therapeutic potential of these inhibitors. The signaling pathway diagrams offer a visual context for understanding the functional implications of inhibiting these key cellular enzymes. Further research is warranted to fully delineate the selectivity and off-target effects of all JAMM inhibitors to advance their development as targeted therapeutics.
References
- 1. Structural and Functional Characterization of the Proteasomal Deubiquitinase Rpn11 [escholarship.org]
- 2. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 3. High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COP9 signalosome subunit CSN5, but not CSN6, is upregulated in lung adenocarcinoma and predicts poor prognosis - Xiao - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - ProQuest [proquest.com]
- 9. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 10. CSN5 Isopeptidase Activity Links COP9 Signalosome Activation to Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison of JAMM DUB Inhibitors for Researchers
A comprehensive guide to the performance, experimental validation, and cellular pathways of key JAMM DUB inhibitors.
In the landscape of drug discovery, deubiquitinating enzymes (DUBs) have emerged as a promising class of therapeutic targets. Among them, the JAB1/MPN/Mov34 metalloenzyme (JAMM) family of zinc-dependent metalloproteases presents a unique opportunity for therapeutic intervention in diseases ranging from cancer to inflammatory disorders. This guide provides a head-to-head comparison of prominent JAMM DUB inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of their associated signaling pathways to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison of JAMM DUB Inhibitors
The efficacy and selectivity of small molecule inhibitors are critical parameters for their potential as research tools and therapeutic agents. Below is a summary of the inhibitory potency (IC50) of several well-characterized JAMM DUB inhibitors against key members of this enzyme family.
| Inhibitor | Target DUB | IC50 (µM) | Other JAMM DUBs Inhibited (IC50 in µM) | Reference |
| Capzimin | Rpn11 | 0.34 - 0.4 | CSN5 (30), AMSH (4.5), BRCC36 (2.3) | [1][2][3] |
| CSN5i-3 | CSN5 | 0.0058 | RPN11 (53), AMSH-LP (>100) | [4][5] |
| Thiolutin (B1682880) | Rpn11 | 0.53 | BRCC36 (0.79), AMSH (3.96), CSN5 (6.16) | [6] |
| Holomycin | Rpn11 | 0.18 | BRCC36 (0.49) | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is aggregated from multiple sources to provide a comparative overview.
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed methodologies for common assays used to determine the potency of JAMM DUB inhibitors.
Fluorescence Polarization (FP)-Based Deubiquitinase Assay
This assay measures the change in polarization of fluorescently labeled ubiquitin or a ubiquitin-fusion substrate upon cleavage by a DUB.
Principle: A large, fluorescently labeled substrate tumbles slowly in solution, emitting highly polarized light. Upon cleavage by a DUB, the smaller fluorescent fragment tumbles more rapidly, resulting in a decrease in fluorescence polarization.
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 0.02% Tween-20, 5 mM DTT). Prepare 2x concentrated solutions of the DUB enzyme and the fluorescent substrate (e.g., Ubiquitin-TAMRA). Prepare a serial dilution of the test inhibitor.[8][9]
-
Assay Plate Setup: In a 384-well plate, add the DUB enzyme solution and the inhibitor dilutions. Include controls with DMSO instead of the inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add the fluorescent substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring fluorescence polarization at appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 572 nm emission for TAMRA) over a set time course.[10]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Ubiquitin-Rhodamine110 Cleavage Assay
This fluorescence intensity-based assay is a highly sensitive method for detecting DUB activity.
Principle: The substrate, Ubiquitin-Rhodamine110, is non-fluorescent. Cleavage of the amide bond between the C-terminal glycine (B1666218) of ubiquitin and rhodamine110 by a DUB releases the highly fluorescent rhodamine110 molecule.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Capzimin | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Reductive activation of the disulfide-containing antibiotic thiolutin is mediated by both bacillithiol and FAD-dependent disulfide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis: Small Molecule Inhibition vs. Genetic Knockdown of the JAMM Protein CSN5
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockdown of a therapeutic target is critical. This guide provides an objective comparison of the effects of a selective JAMM (JAB1/MPN/Mov34 metalloenzyme) protein inhibitor, CSN5i-3, versus genetic knockdown of its target, CSN5, a key component of the COP9 signalosome (CSN).
The COP9 signalosome is a crucial regulator of cullin-RING E3 ubiquitin ligases (CRLs), which are involved in a myriad of cellular processes, including cell cycle progression and apoptosis.[1][2] CSN5, the catalytic subunit of the CSN, is responsible for the deneddylation of CRLs, a process essential for their proper function.[1][2] Aberrant CSN5 activity is frequently linked to cancer, making it an attractive therapeutic target.[3][4] This guide synthesizes experimental data to compare the outcomes of inhibiting CSN5 through a small molecule inhibitor (CSN5i-3) and by genetic silencing (siRNA/shRNA).
Quantitative Data Summary
The following tables summarize the comparative effects of CSN5i-3 and CSN5 genetic knockdown on various cancer cell lines, as reported in published studies.
Table 1: Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Observation | Reference |
| CSN5i-3 | Anaplastic Large Cell Lymphoma (ALCL) | Trypan Blue Exclusion / MTT | Significant decrease in cell growth. | [3][5] |
| CSN5 siRNA | Anaplastic Large Cell Lymphoma (ALCL) | Not Specified | Decreased cell growth. | [3][5] |
| CSN5i-3 | Prostate Cancer (C4-2, LNCaP, 22Rv1) | Cell Proliferation Assay | Potent inhibition of cell proliferation. | [5] |
| CSN5 shRNA | Prostate Cancer (C4-2, LNCaP, PC3) | Not Specified | Inhibition of oncogenic function. | [5] |
| CSN5i-3 | Breast Cancer (BT474, SKBR3) | MTS Assay | Suppression of cell proliferation. | [4] |
Table 2: Effects on Apoptosis and Cell Cycle
| Treatment | Cell Line | Assay | Observation | Reference |
| CSN5i-3 | Anaplastic Large Cell Lymphoma (ALCL) | Annexin V/AAD Staining | Slight increase in apoptosis (10-15%). | [3][5] |
| CSN5i-3 | Anaplastic Large Cell Lymphoma (ALCL) | BrdU Incorporation | Downregulation of cell cycle progression. | [3][5] |
| CSN5 siRNA | Anaplastic Large Cell Lymphoma (ALCL) | Not Specified | Upregulation of cell cycle inhibitors (p21, p27, p57). | [3][5] |
| CSN5i-3 | Breast Cancer (BT474, SKBR3) | Flow Cytometry | Significant induction of apoptosis and G1 phase cell cycle arrest. | [4] |
Table 3: Effects on Protein Expression
| Treatment | Cell Line | Target Protein | Observation | Reference |
| CSN5i-3 | Anaplastic Large Cell Lymphoma (ALCL) | CSN5/Jab1 | Decreased protein levels. | [3][5] |
| CSN5i-3 | Anaplastic Large Cell Lymphoma (ALCL) | p21, p27, p57 | Upregulation. | [3][5] |
| CSN5 siRNA | Anaplastic Large Cell Lymphoma (ALCL) | p21, p27, p57 | Increased expression. | [3][5] |
| CSN5i-3 | Prostate Cancer (C4-2, LNCaP, 22Rv1) | AR and AR-V7 | Inhibition of protein levels. | [5] |
| CSN5 shRNA | Prostate Cancer (C4-2, LNCaP) | AR and AR-V7 | Significant inhibition of protein levels. | [5] |
| CSN5i-3 | Breast Cancer (BT474, SKBR3) | Cleaved PARP, p27 | Increased protein levels. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: COP9 Signalosome pathway and points of intervention.
Caption: Workflow for comparing CSN5 inhibitor and knockdown.
Detailed Experimental Protocols
Below are generalized protocols based on the methodologies described in the cited literature. For specific details, it is recommended to consult the original publications.
CSN5i-3 Treatment Protocol
-
Cell Culture: Cancer cell lines (e.g., ALCL, prostate, breast cancer lines) are cultured in appropriate media and conditions as per standard protocols.
-
Inhibitor Preparation: A stock solution of CSN5i-3 is prepared by dissolving the compound in a suitable solvent, such as DMSO.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of CSN5i-3 or a vehicle control (DMSO). Treatment duration can range from 24 to 72 hours, depending on the specific experiment.[4][5]
-
Downstream Analysis: Following treatment, cells are harvested for analysis of cell viability, apoptosis, cell cycle status, and protein expression using standard assays.
CSN5 Genetic Knockdown Protocol (siRNA)
-
siRNA Design and Preparation: Predesigned and validated siRNAs targeting CSN5 and a non-targeting control siRNA are obtained from commercial suppliers. Stock solutions are prepared in nuclease-free water.
-
Transfection:
-
Cells are seeded in multi-well plates to achieve 60-80% confluency on the day of transfection.
-
For each well, siRNA is diluted in a serum-free medium.
-
A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a separate tube of serum-free medium and incubated for 5 minutes.
-
The diluted siRNA and diluted transfection reagent are combined, mixed gently, and incubated for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
The complexes are then added to the cells.
-
Cells are incubated with the transfection complexes for 24 to 72 hours.[3][5]
-
-
Validation of Knockdown: The efficiency of CSN5 knockdown is confirmed at the mRNA level by qRT-PCR and at the protein level by Western blotting.
-
Downstream Analysis: Following confirmation of knockdown, cells are subjected to the same functional assays as the inhibitor-treated cells.
Concluding Remarks
Both the small molecule inhibitor CSN5i-3 and genetic knockdown of CSN5 demonstrate potent anti-cancer effects by inhibiting cell proliferation, inducing apoptosis, and altering the expression of key cell cycle regulators. The concordance of phenotypes observed with both methods strongly suggests that the effects of CSN5i-3 are on-target.[3][5]
However, researchers should consider the inherent differences between the two approaches. Pharmacological inhibition with CSN5i-3 offers a rapid and dose-dependent means to study the acute effects of CSN5 inhibition. In contrast, genetic knockdown provides a more sustained suppression of the target protein, which can be advantageous for long-term studies. The choice between these methodologies will depend on the specific research question, the experimental model, and the desired temporal control over target inhibition. This guide provides a foundational understanding to aid in making that informed decision.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JAMM Protein Inhibitors: Evaluating Efficacy and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various inhibitors targeting JAB1/MPN/Mov34 metalloenzymes (JAMMs), a family of deubiquitinating enzymes implicated in diseases such as cancer and inflammatory disorders. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and presents signaling pathways and experimental workflows through standardized diagrams.
Deubiquitinating enzymes (DUBs) are critical regulators of cellular homeostasis, and the JAMM family, being the only metalloproteinases among them, presents a unique therapeutic target.[1] Unlike the more numerous cysteine protease DUBs, there are only 12 identified JAMMs in the human genome, with seven exhibiting isopeptidase activity.[1] This smaller number and their distinct catalytic mechanism make them attractive for targeted drug development.[1] This guide focuses on a comparative analysis of reported JAMM inhibitors to aid in the evaluation of their therapeutic potential and the reproducibility of their findings.
Comparative Efficacy of JAMM Inhibitors
The development of potent and selective JAMM inhibitors is an active area of research. A variety of molecules, from small molecule inhibitors to protein-based agents, have been investigated. Below is a summary of the in vitro efficacy of several reported JAMM inhibitors against their target enzymes.
| Inhibitor | Target JAMM Protein | Inhibitor Type | IC50 (nM) | Assay Type | Reference |
| UbVSP.1 | STAMBP | Ubiquitin Variant | 8.4 | FRET-based K63-diUb cleavage | [2] |
| UbVSP.3 | STAMBP | Ubiquitin Variant | 9.8 | FRET-based K63-diUb cleavage | [2] |
| BC-1471 | STAMBP | Small Molecule | Not Potent | K63-linked poly-Ub cleavage | [2][3] |
| Capzimin | RPN11 | Small Molecule | Moderately Selective (>5-fold) | Not Specified | [2] |
| CSN5i-3 | CSN5 | Small Molecule | Not Specified | Not Specified | [2] |
Note: The inhibitory activity of BC-1471 was found to be not dose-dependent, suggesting it is not a potent inhibitor for STAMBP.[2] Ubiquitin variants (UbVs) like UbVSP.1 and UbVSP.3 have demonstrated high potency and specificity for their target.[2]
Experimental Methodologies
Reproducibility of findings is contingent on detailed and standardized experimental protocols. Below are the methodologies for key experiments cited in the comparative data.
FRET-based Di-Ubiquitin Cleavage Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of inhibitors against JAMM isopeptidase activity.
-
Enzyme and Inhibitor Pre-incubation: 2 nM of the target JAMM enzyme (e.g., STAMBPJAMM) is pre-incubated with varying concentrations of the inhibitor (from 0.1 nM to 1 µM) for 10 minutes at room temperature.[4]
-
Substrate Addition: 100 nM of a FRET-based di-ubiquitin substrate (e.g., K63-linked diUb with TAMRA/QXL labels) is added to the enzyme-inhibitor mixture in a reaction buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% v/v Tween 20, 0.01 mg/mL BSA, 5 mM DTT).[4]
-
Fluorescence Measurement: The fluorescence of the hydrolyzed substrate is measured over 60 minutes at room temperature using a plate reader with appropriate excitation and emission wavelengths (e.g., ex. 530 nm, em. 590 nm for TAMRA).[4]
-
Data Analysis: The rate of the reaction is determined from the initial linear phase of the fluorescence curve. IC50 values are calculated by fitting the dose-response curves.[4]
Poly-Ubiquitin Chain Cleavage Assay
This assay visualizes the inhibitory effect on the cleavage of poly-ubiquitin chains.
-
Reaction Setup: The purified JAMM DUB protein is incubated with the inhibitor and a biotinylated K63-linked poly-ubiquitin (Ub2-Ub7) substrate at 37°C for 30 minutes.[4]
-
SDS-PAGE and Western Blotting: The reaction samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting.[4]
-
Detection: The biotinylated ubiquitin chains are detected using ExtrAvidin-HRP.[4]
-
Analysis: Inhibition of isopeptidase activity is indicated by the retention of higher molecular weight ubiquitin chains (Ub2-Ub7) and a reduction in the appearance of mono-ubiquitin (Ub1).[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding. The following diagrams illustrate a simplified JAMM-related signaling pathway and a typical workflow for inhibitor comparison.
Caption: A diagram illustrating the role of JAMM DUBs in reversing ubiquitination and the point of intervention for JAMM inhibitors.
Caption: A generalized workflow for the systematic comparison of different JAMM protein inhibitors from initial selection to final efficacy determination.
References
Benchmarking JAMM Protein Inhibitor 2: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of the novel JAMM Protein Inhibitor 2 against established standards in the field. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of inhibitory activity, selectivity, and the experimental protocols necessary for replication and validation.
Introduction to JAMM Protease Inhibitors
The JAB1/MPN/Mov34 metalloenzyme (JAMM) family of deubiquitinating enzymes (DUBs) represents a critical class of therapeutic targets in oncology, inflammatory disorders, and other diseases.[1] These zinc-dependent metalloproteases, including key proteins like Rpn11, CSN5, AMSH, and BRCC36, play vital roles in cellular processes such as protein degradation, DNA repair, and signal transduction.[1] The development of potent and selective inhibitors for specific JAMM family members is a significant focus of current drug discovery efforts. This guide focuses on characterizing and benchmarking a novel compound, this compound, against known JAMM inhibitors.
Comparative Inhibitor Performance
The inhibitory activity of this compound and selected known standards was assessed against a panel of JAMM family deubiquitinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | Rpn11 IC50 (µM) | CSN5 IC50 (µM) | AMSH IC50 (µM) | BRCC36 IC50 (µM) | Non-JAMM Target IC50 (µM) |
| This compound | 10 | Data not available | Data not available | Data not available | Thrombin: 46, MMP2: 89 |
| Capzimin | 0.34[2][3] | 30[2][3] | 4.5[2][3] | 2.3[2][3] | >100 (HDAC6, MMP2, MMP12, CAII)[2] |
| CSN5i-3 | >1000-fold selectivity over Rpn11 and AMSHLP[4] | 0.0058[4] | >1000-fold selectivity over Rpn11 and AMSHLP[4] | Data not available | >1000-fold selectivity over other metalloproteinases[4] |
| Thiolutin | 0.53 | 6.2 | 4.0 | 0.79 | RNA Polymerase II (IC50 ~3-4 µg/ml)[5] |
Note: The IC50 values for Thiolutin against JAMM proteases were determined to be 0.53 µM for Rpn11, 6.2 µM for Csn5, 4.0 µM for AMSH, and 0.79 µM for Brcc36.
Signaling Pathways and Experimental Workflow
To provide a contextual understanding of the targets for these inhibitors, the following diagrams illustrate their roles in key cellular pathways and a typical experimental workflow for inhibitor testing.
Figure 1. Rpn11 in Proteasome-Mediated Protein Degradation.
Figure 2. CSN5 in the COP9 Signalosome Pathway.
Figure 3. BRCC36 in the DNA Double-Strand Break Repair Pathway.
Figure 4. General Experimental Workflow for IC50 Determination.
Experimental Protocols
The following protocols provide a detailed methodology for determining the inhibitory activity of compounds against JAMM deubiquitinases.
Fluorescence Polarization (FP) Deubiquitinase Assay
This assay measures the change in the tumbling rate of a fluorescently labeled ubiquitin substrate upon cleavage by a DUB.
Materials:
-
Recombinant human JAMM proteins (e.g., Rpn11, CSN5, AMSH, BRCC36)
-
Fluorescently labeled ubiquitin substrate (e.g., TAMRA-labeled ubiquitin)
-
This compound and standard inhibitors (dissolved in DMSO)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, and 0.5 mg/mL bovine gamma globulin (BGG)[6]
-
Black, low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitors in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%. Prepare a working solution of the JAMM protein and the fluorescent ubiquitin substrate in Assay Buffer.
-
Assay Setup: To each well of a 384-well plate, add 5 µL of the JAMM protein solution.
-
Inhibitor Addition: Add 5 µL of the serially diluted inhibitor solutions to the respective wells. For control wells, add 5 µL of Assay Buffer with the same percentage of DMSO.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the deubiquitination reaction by adding 10 µL of the fluorescent ubiquitin substrate solution to each well. The final reaction volume will be 20 µL.
-
Data Acquisition: Immediately place the plate in a plate reader capable of measuring fluorescence polarization.[7] Measure the fluorescence polarization at an excitation wavelength of 540 nm and an emission wavelength of 590 nm every 30-60 seconds for 30-60 minutes at 20°C.[7]
-
Data Analysis: Determine the initial reaction rates from the linear phase of the kinetic curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Ubiquitin-Rhodamine 110 Deubiquitinase Assay
This assay utilizes a quenched fluorogenic substrate, Ubiquitin-Rhodamine 110, which fluoresces upon cleavage by a DUB.[8]
Materials:
-
Recombinant human JAMM proteins
-
Ubiquitin-Rhodamine 110 substrate
-
This compound and standard inhibitors (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris (pH 7.6), 0.5 mM EDTA, 10 µM ovalbumin, and 5 mM TCEP
-
Black 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitors in Assay Buffer. Prepare a working solution of the JAMM protein in Assay Buffer. Prepare a working solution of Ubiquitin-Rhodamine 110 in Assay Buffer.
-
Assay Setup: To each well of a 384-well plate, add 20 µL of the JAMM protein solution.
-
Inhibitor Addition: Add 10 µL of the inhibitor solutions to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 6 hours) at room temperature.
-
Reaction Initiation: Add the Ubiquitin-Rhodamine 110 solution to each well to a final concentration of 500 nM.
-
Data Acquisition: Measure the fluorescence intensity kinetically at an excitation wavelength of 485 nm and an emission wavelength of 535 nm for 30-60 minutes.[8]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the IC50 values as described in the FP assay protocol.
Conclusion
This guide provides a framework for the comparative analysis of this compound. The presented data indicates its activity against Rpn11. Further characterization of its inhibitory profile against a broader range of JAMM family members is warranted to fully understand its selectivity and potential as a research tool or therapeutic lead. The detailed experimental protocols provided herein will facilitate such investigations and ensure the generation of robust and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ubiqbio.com [ubiqbio.com]
- 6. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. Protein Deubiquitination Assay - Creative BioMart [creativebiomart.net]
In Vivo Efficacy of JAMM Protein Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of two distinct JAMM (Jab1/MPN/Mov34 metalloenzyme) protein inhibitors, CSN5i-3 and Capzimin. These inhibitors target different JAMM family members, CSN5 and Rpn11 respectively, which are key regulators in the ubiquitin-proteasome system and are implicated in cancer progression.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting JAMM deubiquitinases.
Introduction to JAMM Protein Inhibitors
JAMM domain-containing proteins are a unique class of zinc-dependent metalloproteases that function as deubiquitinating enzymes (DUBs).[1][2] They play a critical role in various cellular processes, including protein degradation, DNA damage repair, and signal transduction, by removing ubiquitin from target proteins.[1][2] Dysregulation of JAMM activity is associated with several diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][3]
CSN5i-3 is a potent and selective inhibitor of COP9 signalosome subunit 5 (CSN5), a JAMM protein that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[1][5][6][7] By inhibiting CSN5, CSN5i-3 traps CRLs in a neddylated state, leading to the inactivation of a subset of these ligases and subsequent suppression of tumor growth.[6][7]
Capzimin is a potent and selective inhibitor of Rpn11, another JAMM protein that is an essential subunit of the 19S regulatory particle of the proteasome.[2][4] Rpn11 is responsible for removing polyubiquitin (B1169507) chains from substrates just before their degradation by the proteasome.[4] Inhibition of Rpn11 by Capzimin blocks proteasome function, leading to the accumulation of polyubiquitinated proteins and the induction of apoptosis in cancer cells.[4]
Comparative In Vivo Efficacy
The following table summarizes the available in vivo data for CSN5i-3. While direct comparative in vivo studies with Capzimin are not available in the reviewed literature, preclinical data suggests its potential for in vivo anti-tumor activity.
| Inhibitor | Target | Cancer Model | Dosing Regimen | Key In Vivo Results | Reference |
| CSN5i-3 | CSN5 | Human breast cancer xenograft in nude mice | Not specified | Potent anticancer effect observed. | [5] |
| Capzimin | Rpn11 | Multiple cancer cell lines (in vitro) | Not applicable | Blocks proliferation of tumor cells in culture; active against bortezomib-resistant cells. | [4] |
Signaling Pathways and Experimental Workflow
JAMM Protein Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by CSN5i-3 and Capzimin.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of different JAMM inhibitors
A Comprehensive Structural and Functional Comparison of JAMM Inhibitors
The JAB1/MPN/Mov34 metalloenzyme (JAMM) family of deubiquitinases (DUBs) represents a unique class of zinc-dependent metalloproteases that play crucial roles in various cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2] Their distinct catalytic mechanism and involvement in diseases like cancer have made them attractive targets for therapeutic intervention.[1][3] This guide provides a detailed comparison of different JAMM inhibitors, focusing on their selectivity, potency, and mechanisms of action, supported by experimental data.
Inhibitor Potency and Selectivity
The efficacy of various JAMM inhibitors has been quantified using in vitro enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against different JAMM family members. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its potency against the intended target versus other JAMM enzymes.
| Inhibitor | Rpn11 IC50 (µM) | CSN5 IC50 (µM) | AMSH IC50 (µM) | BRCC36 IC50 (µM) | Reference |
| Capzimin | 0.34 | 30 | 4.5 | 2.3 | [3][4] |
| CSN5i-3 | 53 | 0.0058 | >100 (AMSH-LP) | - | [1] |
| 8-Thioquinoline (8TQ) | ~2.5 | 10.3 | - | 1.6 | [3][5] |
| Thiolutin (B1682880) | - | - | 3.96 | - | [1][3] |
| SOP6 | 3.8 | 2.9 | 2.1 | - | [6] |
| SOP11 | 1.3 | 0.6 | 0.9 | - | [6] |
| AT7519 | - | - | - | Inhibits BRISC | [7][8][9] |
| YM201636 | - | - | - | Inhibits BRISC |
Signaling Pathways and Inhibitor Mechanisms
JAMM deubiquitinases are integral components of larger protein complexes that regulate specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of their inhibitors.
Rpn11 and the 26S Proteasome
Rpn11 is a subunit of the 19S regulatory particle of the 26S proteasome, which is responsible for degrading polyubiquitinated proteins. Rpn11 cleaves the polyubiquitin (B1169507) chain from the substrate immediately before its translocation into the 20S catalytic core for degradation. Inhibitors like Capzimin and its precursor 8TQ target the catalytic zinc ion in the active site of Rpn11, leading to the accumulation of polyubiquitinated proteins and ultimately inducing cell stress and apoptosis.[4][10]
CSN5 and the COP9 Signalosome
CSN5 is the catalytic subunit of the COP9 Signalosome (CSN), a multiprotein complex that regulates the activity of Cullin-RING E3 ligases (CRLs). CSN5 removes the ubiquitin-like protein NEDD8 from cullins (deneddylation), which modulates CRL activity. CSN5i-3 is a highly potent and selective inhibitor of CSN5 that locks CRLs in a neddylated state, leading to the degradation of their substrate receptors and subsequent inactivation.[1][11]
BRCC36 and the BRISC Complex
BRCC36 is the catalytic core of two distinct complexes: the BRCA1-A complex involved in DNA damage repair and the BRISC complex, which regulates inflammatory signaling.[12] The BRISC complex specifically cleaves K63-linked polyubiquitin chains. Novel inhibitors like AT7519 and YM201636 act as "molecular glues," stabilizing an auto-inhibited dimeric conformation of the BRISC complex, thereby preventing substrate access to the BRCC36 active site.
Experimental Protocols
The characterization of JAMM inhibitors relies on robust biochemical and cell-based assays. Below are generalized protocols for common assays.
In Vitro Deubiquitinase Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of a purified JAMM DUB against a fluorogenic ubiquitin substrate.
Methodology:
-
Reagents: Purified recombinant JAMM enzyme (e.g., Rpn11, CSN5, AMSH), fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC, K63-linked di-ubiquitin with a FRET pair), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), and test inhibitors dissolved in DMSO.
-
Procedure:
-
The JAMM enzyme is pre-incubated with varying concentrations of the test inhibitor in a 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the fluorophore from ubiquitin, is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for Proteasome Inhibition
This assay assesses the ability of an inhibitor to block proteasome function within a cellular context, often by measuring the accumulation of a reporter protein.
Methodology:
-
Cell Line: A stable cell line expressing a reporter protein that is a known proteasome substrate, such as Ub(G76V)-GFP. This modified ubiquitin targets the GFP for rapid degradation by the proteasome.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test inhibitor (e.g., Capzimin) for a specified duration (e.g., 4-24 hours).
-
In some protocols, a protein synthesis inhibitor like cycloheximide (B1669411) is added to monitor the degradation of the existing reporter protein pool.
-
-
Detection: The accumulation of the Ub(G76V)-GFP reporter is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
Data Analysis: The increase in GFP signal indicates inhibition of proteasomal degradation. The cellular efficacy of the inhibitor can be expressed as the concentration required to achieve a certain level of reporter accumulation.
Conclusion
The development of specific and potent inhibitors for JAMM deubiquitinases is a rapidly advancing field. While early inhibitors like 8TQ and thiolutin demonstrated broad activity through zinc chelation, subsequent efforts have yielded highly selective compounds like Capzimin for Rpn11 and CSN5i-3 for CSN5. The recent discovery of molecular glues for the BRISC complex represents a novel inhibitory mechanism that does not target the active site directly, offering a new avenue for achieving high selectivity. The continued structural and functional characterization of JAMM DUBs and their inhibitors will undoubtedly pave the way for new therapeutic strategies targeting a range of human diseases.
References
- 1. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. JAMM Deubiquitinating Enzymes in Disease | Encyclopedia MDPI [encyclopedia.pub]
- 4. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 11. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for JAMM Protein Inhibitor 2
For Research Use Only. Not for use in human, therapeutic, or diagnostic applications.
This document provides procedural guidance for the safe handling and disposal of JAMM protein inhibitor 2 (CAS No. 848249-35-4) in a laboratory setting. As a novel research chemical, this compound should be handled with caution, assuming it is a potentially hazardous substance of unknown toxicity. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Precautions
Prior to handling, ensure you are familiar with your institution's chemical hygiene plan. The following are general best practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Storage: Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials. The container must be clearly labeled with the full chemical name and any available hazard information. Utilize secondary containment to prevent spills.
-
Spill Response: In the event of a spill, treat it as a hazardous incident. Evacuate the immediate area and notify your laboratory supervisor and institutional EHS department. Follow their specific protocols for hazardous chemical spills. Do not attempt to clean up a significant spill without proper training and equipment.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following table summarizes its known properties.
| Property | Data | Source |
| CAS Number | 848249-35-4 | --INVALID-LINK-- |
| Molecular Formula | C₂₁H₂₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 338.45 g/mol | --INVALID-LINK-- |
| Appearance | Solid Powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, weighing paper, and contaminated labware, in a designated, leak-proof, and clearly labeled hazardous solid waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinse of "empty" containers, must be collected in a designated, leak-proof hazardous liquid waste container. The container material must be compatible with the solvent used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).
-
-
Container Management:
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should have secondary containment to mitigate any potential leaks.
-
-
Labeling of Waste Containers:
-
Label all hazardous waste containers with the words "Hazardous Waste."
-
Clearly identify the full chemical name of all contents, including solvents and their approximate concentrations.
-
Include the Principal Investigator's name and laboratory location on the label.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[1]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institutional policies. Deface the original label before disposal.
-
-
Arranging for Disposal:
-
Follow your institution's specific procedures to request a chemical waste pickup from the EHS department.
-
Provide the EHS department with all available information regarding the compound.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This guide is intended to supplement, not replace, the specific chemical waste disposal protocols established by your institution. Always prioritize safety and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
